Product packaging for 5-Cyano-2-methylbenzylamine(Cat. No.:)

5-Cyano-2-methylbenzylamine

Cat. No.: B15329506
M. Wt: 146.19 g/mol
InChI Key: QYAZIFZWSQMSRB-UHFFFAOYSA-N
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Description

5-Cyano-2-methylbenzylamine is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features both a benzylamine group and a nitrile (cyano) functional group on its aromatic ring, making it a versatile building block for the construction of more complex molecules . Benzylamine derivatives are frequently employed as key intermediates in pharmaceutical research . The presence of the nitrile group can be utilized for further chemical transformations, such as hydrolysis to carboxylic acids or reduction to primary amines, allowing researchers to diversify the molecular structure for structure-activity relationship (SAR) studies . This compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B15329506 5-Cyano-2-methylbenzylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

3-(aminomethyl)-4-methylbenzonitrile

InChI

InChI=1S/C9H10N2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,6,11H2,1H3

InChI Key

QYAZIFZWSQMSRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#N)CN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyano-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-2-methylbenzylamine, also known by its IUPAC name 3-(aminomethyl)-4-methylbenzonitrile, is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structure incorporates a reactive primary amine and a cyano group, making it a versatile building block for the synthesis of more complex molecules. Due to the limited availability of experimental data in public databases and scientific literature, this guide provides a theoretical framework for its synthesis, characterization, and properties. The information herein is based on established principles of organic chemistry and spectral analysis of analogous compounds.

Chemical Structure and Formula

The chemical structure of this compound consists of a benzene ring substituted with a methyl group at position 2, a cyanomethyl group at position 5.

Molecular Formula: C₉H₁₀N₂

Structure:

Canonical SMILES: NCc1cc(C#N)ccc1C

InChI: InChI=1S/C9H10N2/c1-7-3-4-8(6-11)5-9(7)2-10/h3-5H,2,10H2,1H3

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the following physicochemical properties are predicted based on computational models and comparison with similar structures.

PropertyPredicted Value
Molecular Weight 146.19 g/mol
Boiling Point ~280-300 °C (at 760 mmHg)
Melting Point Not available
Density ~1.05 g/cm³
pKa (of the amine) ~9.0 - 9.5
LogP ~1.5 - 2.0

Proposed Synthesis Pathway

A plausible synthetic route to this compound is the reduction of the corresponding nitrile, 2-methyl-5-cyanobenzonitrile. This precursor could potentially be synthesized from 2-methyl-5-bromobenzonitrile via a nucleophilic substitution reaction. An alternative approach involves the reduction of a nitrile formed from the corresponding aldehyde, 2-methyl-5-cyanobenzaldehyde.

Below is a DOT script representation of a proposed synthetic workflow.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product 2-Methyl-5-bromotoluene 2-Methyl-5-bromotoluene 2-Methyl-5-bromobenzonitrile 2-Methyl-5-bromobenzonitrile 2-Methyl-5-bromotoluene->2-Methyl-5-bromobenzonitrile Bromination (e.g., NBS, light) 2-Methyl-5-cyanobenzonitrile 2-Methyl-5-cyanobenzonitrile 2-Methyl-5-bromobenzonitrile->2-Methyl-5-cyanobenzonitrile Cyanation (e.g., CuCN, DMF) This compound This compound 2-Methyl-5-cyanobenzonitrile->this compound Reduction (e.g., LiAlH₄ or H₂, Raney Ni)

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols (Theoretical)

The following are detailed, albeit theoretical, methodologies for the key steps in the proposed synthesis of this compound. Note: These protocols have not been experimentally validated and should be performed with caution by qualified personnel in a controlled laboratory setting.

Synthesis of 2-Methyl-5-cyanobenzonitrile from 2-Methyl-5-bromobenzonitrile (Intermediate 2)

Objective: To introduce a cyano group onto the aromatic ring via nucleophilic aromatic substitution.

Materials:

  • 2-Methyl-5-bromobenzonitrile

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-methyl-5-bromobenzonitrile (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Under a gentle stream of nitrogen, add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.

  • Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into an aqueous solution of ferric chloride and ammonia to decompose the copper cyanide complex.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-methyl-5-cyanobenzonitrile.

Synthesis of this compound from 2-Methyl-5-cyanobenzonitrile (Final Product)

Objective: To reduce the nitrile group to a primary amine.

Materials:

  • 2-Methyl-5-cyanobenzonitrile

  • Lithium aluminum hydride (LiAlH₄) or Raney Nickel and Hydrogen gas

  • Anhydrous diethyl ether or tetrahydrofuran (THF) for LiAlH₄ reduction; Ethanol or Methanol for catalytic hydrogenation

  • Standard glassware for reduction reactions

  • Inert gas (Nitrogen or Argon) for LiAlH₄ reduction

  • Hydrogenation apparatus for catalytic reduction

  • Work-up and purification equipment

Procedure (using LiAlH₄):

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-methyl-5-cyanobenzonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification may be achieved by distillation under reduced pressure or crystallization of a salt form.

Predicted Spectroscopic Data

The following spectral data are predictions based on the chemical structure of this compound and known spectral characteristics of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Predicted Chemical Shifts (δ) and Multiplicities:

    • δ ~7.4-7.6 ppm (m, 2H): Aromatic protons ortho and para to the cyano group.

    • δ ~7.2-7.3 ppm (d, 1H): Aromatic proton ortho to the methyl group.

    • δ ~3.9 ppm (s, 2H): Methylene protons of the benzylamine group (-CH₂NH₂).

    • δ ~2.3 ppm (s, 3H): Methyl protons (-CH₃).

    • δ ~1.5 ppm (br s, 2H): Amine protons (-NH₂), which may be broad and exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Solvent: CDCl₃

  • Predicted Chemical Shifts (δ):

    • δ ~140-142 ppm: Quaternary aromatic carbon attached to the aminomethyl group.

    • δ ~135-138 ppm: Aromatic carbon ortho to the cyano group.

    • δ ~130-133 ppm: Aromatic carbon para to the cyano group.

    • δ ~128-130 ppm: Aromatic carbon ortho to the methyl group.

    • δ ~118-120 ppm: Cyano carbon (-C≡N).

    • δ ~110-112 ppm: Quaternary aromatic carbon attached to the cyano group.

    • δ ~45-47 ppm: Methylene carbon of the benzylamine group (-CH₂NH₂).

    • δ ~18-20 ppm: Methyl carbon (-CH₃).

FTIR (Fourier-Transform Infrared) Spectroscopy
  • Characteristic Absorption Bands (cm⁻¹):

    • ~3400-3200 cm⁻¹ (two bands, medium): N-H stretching of the primary amine.

    • ~3050-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹ (weak to medium): Aliphatic C-H stretching of the methyl and methylene groups.

    • ~2230-2210 cm⁻¹ (sharp, medium to strong): C≡N stretching of the nitrile group.

    • ~1600-1450 cm⁻¹ (multiple bands, medium to strong): Aromatic C=C stretching.

    • ~1650-1550 cm⁻¹ (medium): N-H bending of the primary amine.

    • ~800-900 cm⁻¹ (strong): C-H out-of-plane bending, indicative of the aromatic substitution pattern.

MS (Mass Spectrometry)
  • Ionization Mode: Electron Ionization (EI)

  • Predicted Molecular Ion (M⁺): m/z 146

  • Predicted Major Fragmentation Peaks (m/z):

    • m/z 145: [M-H]⁺, loss of a hydrogen atom.

    • m/z 130: [M-NH₂]⁺, loss of the amino group.

    • m/z 117: [M-CH₂NH₂]⁺, loss of the aminomethyl group (benzylic cleavage), likely a prominent peak.

    • m/z 91: Tropylium ion, a common fragment for benzyl compounds.

Logical Relationships in Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_structure Structural Elucidation cluster_purity Purity Assessment Crude Product Crude Product Purified Product Purified Product Crude Product->Purified Product Column Chromatography or Distillation NMR NMR Spectroscopy (¹H, ¹³C) Purified Product->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Purified Product->MS IR FTIR Spectroscopy (Functional Groups) Purified Product->IR HPLC HPLC/GC Purified Product->HPLC Elemental_Analysis Elemental Analysis NMR->Elemental_Analysis Confirms Structure for Analysis

Caption: Logical workflow for the characterization of this compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of this compound. The proposed synthesis and predicted spectral data offer a valuable starting point for researchers and scientists interested in this compound. Further experimental validation is necessary to confirm these predictions and to fully explore the potential of this molecule in various scientific and industrial applications. As a versatile bifunctional molecule, this compound holds promise as a key intermediate in the development of novel pharmaceuticals and functional materials.

Synthesis of 5-Cyano-2-methylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Cyano-2-methylbenzylamine, a key intermediate in various chemical and pharmaceutical research applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation, and visual diagrams of the synthesis process.

Introduction

This compound is a substituted benzylamine derivative with significant potential as a building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a cyano group and a methyl group on the aromatic ring, makes it a valuable precursor for the development of novel compounds with diverse biological activities. This guide outlines a multi-step synthesis beginning from commercially available starting materials, detailing the necessary transformations to achieve the target molecule.

Overall Synthesis Pathway

The proposed synthesis of this compound initiates with the bromination of 2-methylbenzoic acid, followed by a series of functional group interconversions to introduce the required cyano and aminomethyl moieties. The key steps involve cyanation of an aryl bromide, reduction of a carboxylic acid, conversion to a benzyl halide, and subsequent amination.

Synthesis_Pathway A 2-Methylbenzoic Acid B 5-Bromo-2-methylbenzoic Acid A->B Bromination C 5-Cyano-2-methylbenzoic Acid B->C Cyanation D (5-Cyano-2-methylphenyl)methanol C->D Reduction E 5-Cyano-2-methylbenzyl Bromide D->E Bromination F This compound E->F Amination Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A Charge reactor with 5-Bromo-2-methylbenzoic Acid and NMP B Add CuCN A->B C Heat to 150-170 °C B->C D Monitor by TLC/HPLC C->D E Cool to room temperature D->E F Quench with aqueous solution E->F G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify (e.g., chromatography) H->I

An In-depth Technical Guide to 5-Cyano-2-methylbenzylamine and Its Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 5-Cyano-2-methylbenzylamine, also known by its IUPAC name 3-(aminomethyl)-4-methylbenzonitrile. Due to the limited availability of data for this specific compound, this guide also includes detailed information on the closely related and commercially available compound, 2-Methylbenzylamine, to serve as a valuable reference for researchers, scientists, and professionals in drug development.

Compound Identification and Properties

While a specific CAS number for this compound is not readily found in public chemical databases, this section details its predicted identifiers and provides extensive data on the parent compound, 2-Methylbenzylamine.

Table 1: Identifiers for this compound and 2-Methylbenzylamine

IdentifierThis compound (Predicted)2-Methylbenzylamine
IUPAC Name 3-(aminomethyl)-4-methylbenzonitrile(2-methylphenyl)methanamine[1][2]
CAS Number Not Available89-93-0[1][3][4][5]
Chemical Formula C₉H₁₀N₂C₈H₁₁N[3]
Molecular Weight 146.19 g/mol 121.18 g/mol [1][4]
Canonical SMILES NCC1=C(C=C(C=C1)C#N)CCC1=CC=CC=C1CN[6]
InChI Key PredictedCJAAPVQEZPAQNI-UHFFFAOYSA-N[1][6]

Table 2: Physicochemical Properties of 2-Methylbenzylamine

PropertyValueSource
Appearance Colorless to light yellow liquid[3]
Boiling Point 199 °C[7][8]
Density 0.977 g/mL at 25 °C[7][8]
Refractive Index n20/D 1.544[7][8]
Flash Point 84 °C (closed cup)[7]
Solubility Very soluble in water[3]

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves the reduction of the corresponding nitrile, 2-methyl-5-cyanobenzaldehyde, or a related starting material. A general and robust method for the reduction of a nitrile to a primary amine is through catalytic hydrogenation or using a chemical reducing agent like lithium aluminum hydride (LAH).

Experimental Protocol: Reduction of a Benzonitrile to a Benzylamine

This protocol is a generalized procedure based on established methods for similar chemical transformations[9].

Materials:

  • Substituted Benzonitrile (e.g., 2-methyl-5-cyanobenzonitrile)

  • Lithium Aluminum Hydride (LAH) or Palladium on Carbon (Pd/C) catalyst

  • Anhydrous Tetrahydrofuran (THF) or Ethanol

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure (using LAH):

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), a stirred suspension of lithium aluminum hydride in anhydrous THF is prepared in a round-bottom flask.

  • The substituted benzonitrile, dissolved in anhydrous THF, is added dropwise to the LAH suspension at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction is carefully quenched by the slow, sequential addition of water and then a sodium hydroxide solution.

  • The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude benzylamine.

  • Purification can be achieved by distillation under reduced pressure or by column chromatography.

Procedure (using Catalytic Hydrogenation):

  • The substituted benzonitrile is dissolved in a suitable solvent, such as ethanol, in a hydrogenation vessel.

  • A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

  • The vessel is connected to a hydrogen source and purged to replace the air with hydrogen.

  • The mixture is stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the benzylamine.

Below is a conceptual workflow for the proposed synthesis of this compound.

G Proposed Synthesis of this compound cluster_start Starting Material cluster_reaction Reduction Reaction cluster_product Final Product 2_methyl_5_cyanobenzonitrile 2-methyl-5-cyanobenzonitrile Reduction Reduction (e.g., LiAlH4 in THF or H2/Pd-C) 2_methyl_5_cyanobenzonitrile->Reduction Reacts with 5_cyano_2_methylbenzylamine This compound Reduction->5_cyano_2_methylbenzylamine Yields

Caption: Proposed synthetic pathway for this compound.

Biological and Pharmacological Context

Substituted benzylamines are a class of compounds with diverse biological activities, making them important scaffolds in medicinal chemistry.

Potential Applications of Substituted Benzylamines:
  • Antimicrobial and Antifungal Agents: Various benzylamine derivatives have been synthesized and evaluated for their antimycobacterial, antifungal, and antibacterial properties[1][4][10].

  • Antiviral Activity: Certain coumarin derivatives containing a benzylamine moiety have shown promising antiviral activities[1].

  • Enzyme Inhibition: Substituted benzylamines have been investigated as potent and selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3[11].

  • Anticancer Properties: Some benzylamine analogs have exhibited potential as anticancer agents[12].

The introduction of a cyano group and a methyl group on the benzylamine scaffold, as in this compound, can significantly influence its steric and electronic properties, potentially leading to novel pharmacological activities. Further research is warranted to explore the biological profile of this specific compound.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the data for 2-Methylbenzylamine, it should be handled with care. 2-Methylbenzylamine is classified as a corrosive substance that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this and structurally related compounds. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or safety advice. All chemical syntheses and handling should be performed by qualified professionals in appropriate laboratory settings.

References

An In-Depth Technical Guide to 3-(Aminomethyl)-4-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 3-(Aminomethyl)-4-methylbenzonitrile

Common Name: 5-Cyano-2-methylbenzylamine

This technical guide provides a summary of the available chemical and physical data for 3-(aminomethyl)-4-methylbenzonitrile. It is important to note that this compound is not extensively documented in publicly available scientific literature. Therefore, detailed experimental protocols, comprehensive biological activity data, and established signaling pathways are not available at this time.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-(aminomethyl)-4-methylbenzonitrile are summarized in the table below. These values are primarily computed or sourced from chemical suppliers and databases.

PropertyValue
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
CAS Number 162558-37-4
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis

hypothetical_synthesis precursor 4-Methyl-1,3-benzenedicarbonitrile reagent Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst) precursor->reagent product 3-(Aminomethyl)-4-methylbenzonitrile reagent->product

Caption: A hypothetical synthesis pathway for 3-(aminomethyl)-4-methylbenzonitrile.

Disclaimer: This represents a theoretical synthetic route. The actual experimental conditions, including the choice of reducing agent, solvent, temperature, and reaction time, would require empirical optimization.

Biological Activity and Mechanism of Action

As of the date of this document, there is no published research detailing the biological activity or mechanism of action of 3-(aminomethyl)-4-methylbenzonitrile. The biological effects of this compound have not been characterized.

Experimental Protocols

Consistent with the lack of data on its biological activity, there are no established experimental protocols or assays in the scientific literature that specifically utilize 3-(aminomethyl)-4-methylbenzonitrile.

Conclusion

3-(Aminomethyl)-4-methylbenzonitrile is a chemical compound for which there is a notable absence of in-depth scientific research. While its basic chemical properties can be deduced, its synthesis, biological functions, and potential applications remain uninvestigated in the public domain. This guide provides the currently available information, and it is anticipated that future research will be necessary to fully characterize this molecule. Researchers and drug development professionals interested in this compound will likely need to undertake foundational research to determine its properties and potential uses.

Lack of Publicly Available Data on the Biological Activity of 5-Cyano-2-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the biological activities of 5-Cyano-2-methylbenzylamine derivatives has revealed a significant gap in publicly available scientific literature and patent databases. Despite extensive searches for data pertaining to the synthesis, biological evaluation, and potential therapeutic applications of this specific class of compounds, no substantial body of research was identified that would allow for the creation of an in-depth technical guide as requested.

Initial broad searches on benzylamine derivatives indicated a wide range of potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This prompted a more focused and in-depth search for literature specifically centered on the this compound scaffold. However, these targeted inquiries failed to yield relevant results.

The search strategy included:

  • Queries for direct mentions of "this compound derivatives" in conjunction with terms such as "biological activity," "synthesis," "pharmacological properties," "anticancer," and "antimicrobial."

  • Exploration of major scientific databases and patent repositories for any patented applications or preclinical studies involving this chemical core.

  • Broadening the search to include structurally similar compounds, such as derivatives of "5-cyano-benzylamine" and "2-methyl-benzylamine," to identify potentially relevant research that could be extrapolated.

While these expanded searches returned some information on compounds containing either a cyanobenzyl or a methylbenzyl moiety, the core structure of interest, this compound, was not the primary focus of these studies. For instance, some research described the use of 2-methylbenzylamine as a substituent in the synthesis of larger, more complex molecules with biological activity, but this does not constitute a study of the derivatives of this compound itself. A patent application mentioned the related compound 2-Benzyloxy-5-cyano-benzylamine, which, while structurally similar, lacks the key 2-methyl group and therefore falls outside the scope of the requested guide.

The absence of specific data, including quantitative measures of biological activity (e.g., IC50, MIC values), detailed experimental protocols, and defined mechanisms of action or signaling pathways, makes it impossible to construct the requested in-depth technical guide. The core requirements of data presentation in structured tables, detailed experimental methodologies, and visualization of pathways or workflows cannot be met without foundational research to draw upon.

Therefore, it must be concluded that the potential biological activity of this compound derivatives remains an unexplored area within the public domain of scientific research. For researchers, scientists, and drug development professionals, this may represent a novel chemical space for future investigation. However, at present, there is insufficient information to provide a comprehensive technical resource on this topic.

An In-depth Technical Guide to Cyano-Substituted Benzylamine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyano-substituted benzylamine compounds represent a versatile class of molecules with significant applications in medicinal chemistry and materials science. Their unique electronic properties, conferred by the electron-withdrawing cyano group, modulate the reactivity and biological activity of the benzylamine scaffold. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of these compounds, with a particular focus on their role in drug discovery as enzyme inhibitors and modulators of protein-protein interactions. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside a summary of key quantitative data to facilitate comparative analysis. Furthermore, this document elucidates the signaling pathways influenced by these compounds, offering a deeper understanding of their mechanism of action.

Introduction

The benzylamine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a cyano (-CN) substituent onto the phenyl ring significantly alters the molecule's physicochemical properties, including its acidity, basicity, and lipophilicity. These modifications can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and novel mechanisms of action. This guide explores the landscape of cyano-substituted benzylamine compounds, from their fundamental chemistry to their therapeutic potential.

Synthesis of Cyano-Substituted Benzylamine Compounds

The synthesis of cyano-substituted benzylamines can be achieved through several strategic routes, primarily involving the introduction of the cyano group onto a pre-existing benzylamine derivative or the formation of the benzylamine from a cyano-substituted precursor.

Reduction of Cyanobenzyl Halides and Related Derivatives

A common and straightforward method involves the reduction of a cyanobenzyl halide. For instance, 4-(aminomethyl)benzonitrile can be synthesized from 4-cyanobenzyl bromide.

Reductive Amination of Cyanobenzaldehydes

Reductive amination of a cyanobenzaldehyde with an appropriate amine in the presence of a reducing agent is a versatile method for producing a wide range of N-substituted cyano-benzylamines.

Synthesis from Cyanobenzene

Benzylamine can be synthesized through the continuous catalytic hydrogenation of cyanobenzene. This method is particularly relevant for industrial-scale production[1].

Physicochemical Properties

The presence of the cyano group imparts distinct physicochemical properties to the benzylamine scaffold. A summary of key properties for the parent compound, 4-(aminomethyl)benzonitrile hydrochloride, is presented in Table 1.

Table 1: Physicochemical Properties of 4-(Aminomethyl)benzonitrile hydrochloride [2]

PropertyValue
Molecular FormulaC₈H₈N₂ · HCl
Molecular Weight168.62 g/mol
Melting Point274-279 °C
AppearanceSolid
Assay97%

Applications in Drug Discovery

Cyano-substituted benzylamines have emerged as promising candidates in various therapeutic areas due to their ability to interact with a range of biological targets.

Enzyme Inhibition

This class of compounds has been investigated for its inhibitory activity against several enzymes, including monoamine oxidase (MAO) and 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3).

Table 2: Inhibitory Activity of Selected Cyano-Substituted Benzylamine Derivatives

CompoundTarget EnzymeIC50 (nM)Reference
N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide17β-HSD3~75[3]
N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide17β-HSD376[3]
N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide17β-HSD374[3]
Modulation of PD-1/PD-L1 Interaction

Recent research has highlighted the potential of benzylamine derivatives to block the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1), a critical immune checkpoint pathway exploited by cancer cells to evade the immune system[4].

Signaling Pathways

The PD-1/PD-L1 Signaling Pathway

The interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the recruitment of the phosphatase SHP2 to the cytoplasmic tail of PD-1. SHP2 then dephosphorylates and inactivates downstream signaling molecules of the T-cell receptor (TCR) and CD28 pathways, such as ZAP70 and PI3K, ultimately suppressing T-cell activation and proliferation[4][5][6][7][8][9]. Cyano-substituted benzylamine-based inhibitors that block the PD-1/PD-L1 interaction can restore T-cell-mediated anti-tumor immunity.

PD1_Signaling_Pathway cluster_T_Cell T-Cell cluster_TCR_Complex TCR Complex PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding TCR TCR ZAP70 ZAP70 TCR->ZAP70 Activates CD28 CD28 PI3K PI3K CD28->PI3K SHP2 SHP2 PD1->SHP2 SHP2->ZAP70 Dephosphorylates (Inhibits) SHP2->PI3K Dephosphorylates (Inhibits) T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release)

PD-1/PD-L1 Signaling Pathway

Experimental Protocols

Synthesis of 4-(Aminomethyl)benzonitrile hydrochloride

This protocol is adapted from literature procedures for the synthesis of similar compounds[10].

Materials:

  • 4-Cyanobenzyl bromide

  • Ammonia (7N solution in methanol)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

Procedure:

  • Dissolve 4-cyanobenzyl bromide in diethyl ether in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric excess of a 7N solution of ammonia in methanol to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Filter the resulting precipitate (ammonium bromide) and wash with diethyl ether.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield crude 4-(aminomethyl)benzonitrile.

  • Dissolve the crude product in a minimal amount of diethyl ether and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring to precipitate the hydrochloride salt.

  • Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum to yield 4-(aminomethyl)benzonitrile hydrochloride.

Monoamine Oxidase B (MAO-B) Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of cyano-substituted benzylamine compounds against MAO-B[1][11][12][13][14].

Materials:

  • Human recombinant MAO-B enzyme

  • Benzylamine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (cyano-substituted benzylamine derivative) dissolved in DMSO

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and the MAO-B enzyme in a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a control with DMSO only.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate, benzylamine.

  • Monitor the increase in absorbance at 250 nm (due to the formation of benzaldehyde) over time using a spectrophotometer.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

Cyano-substituted benzylamine compounds are a promising class of molecules with diverse applications. Their tailored electronic and steric properties make them valuable tools in the design of potent and selective enzyme inhibitors and modulators of protein-protein interactions. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this chemical scaffold in drug discovery and development. Further investigation into the structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of novel therapeutic agents.

References

The Discovery and Synthesis of Novel Substituted Benzylamines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of novel substituted benzylamines, providing researchers and drug development professionals with a comprehensive technical resource.

Introduction

Substituted benzylamines represent a versatile and highly valuable scaffold in medicinal chemistry, forming the core structure of a wide array of therapeutic agents. Their synthetic tractability and the ability to readily modify their physicochemical properties through substitution have made them attractive candidates in the quest for novel drugs targeting a diverse range of diseases. This technical guide provides a comprehensive overview of the discovery and synthesis of novel substituted benzylamines, with a focus on their potential as anticancer, anti-mycobacterial, and monoamine oxidase (MAO) inhibitory agents. Detailed experimental protocols, quantitative structure-activity relationship (SAR) data, and visual representations of key biological pathways and experimental workflows are presented to facilitate further research and development in this promising area of drug discovery.

Synthetic Strategies for Substituted Benzylamines

The synthesis of substituted benzylamines can be achieved through various chemical transformations, with reductive amination being one of the most common and versatile methods. This approach typically involves the reaction of a substituted benzaldehyde or ketone with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

General Experimental Protocol: Reductive Amination

A representative procedure for the synthesis of substituted benzylamines via reductive amination is as follows:

  • To a solution of the substituted benzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, the appropriate amine (1.0-1.2 eq) is added.

  • A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate imine formation.

  • The reaction mixture is stirred at room temperature for a period ranging from 30 minutes to several hours, or until imine formation is complete as monitored by thin-layer chromatography (TLC).

  • A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until the reduction is complete.

  • The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired substituted benzylamine.[1][2][3][4]

Synthesis_Workflow start Starting Materials (Substituted Benzaldehyde, Amine) reaction Reductive Amination (Solvent, +/- Acid Catalyst) start->reaction reduction Reduction (e.g., NaBH4, NaBH(OAc)3) reaction->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Substituted Benzylamine purification->product

Caption: A generalized workflow for the synthesis of substituted benzylamines.

Biological Evaluation of Novel Benzylamines

The therapeutic potential of newly synthesized substituted benzylamines is assessed through a battery of in vitro and in vivo biological assays. These assays are crucial for determining the compounds' efficacy, mechanism of action, and safety profile.

Anticancer Activity

The anticancer potential of substituted benzylamines is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[5]

Many potent anticancer benzylamine derivatives exert their effects by inducing apoptosis (programmed cell death) or by interfering with microtubule dynamics through the inhibition of tubulin polymerization.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: The caspase activation cascade in apoptosis.

  • Purified tubulin is incubated with the test compound in a polymerization buffer.

  • The mixture is warmed to 37°C to initiate polymerization.

  • The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

  • Inhibitors of tubulin polymerization will prevent or reduce the increase in absorbance.[6][7]

Anti-Mycobacterial Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new anti-tubercular agents. Substituted benzylamines have shown promise in this area.

  • M. tuberculosis is cultured in a suitable broth medium.

  • The bacterial suspension is added to 96-well plates containing serial dilutions of the test compounds.

  • The plates are incubated for several days.

  • Alamar Blue reagent is added to each well.

  • In the presence of viable bacteria, the blue resazurin in the Alamar Blue is reduced to the pink resorufin.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.

Monoamine Oxidase (MAO) Inhibition

Substituted benzylamines are also known to be effective inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are important targets in the treatment of depression and neurodegenerative diseases.

  • A source of MAO enzyme (e.g., rat liver mitochondria) is pre-incubated with the test compound.

  • A substrate for the enzyme (e.g., kynuramine for MAO-A, benzylamine for MAO-B) is added to initiate the reaction.

  • The enzymatic reaction produces a product that can be detected spectrophotometrically or fluorometrically.

  • The IC50 value is determined by measuring the concentration of the inhibitor required to reduce the enzyme activity by 50%.[8][9]

Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the structure of a lead benzylamine compound and the evaluation of the biological activity of the resulting analogs allow for the elucidation of the structure-activity relationship (SAR). This information is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the drug candidates.

Quantitative Data Summary

The following tables summarize the biological activity of selected novel substituted benzylamines from various studies.

Table 1: Anticancer Activity of Substituted Benzylamines

CompoundSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 2-acetyl-benzylamineMOLM-140.40[5][10]
2 2-acetyl-benzylamineNB-40.39[5][10]
3 p-chlorobenzylamino-thiazole derivativeU-9375.7 - 12.2[8][11]
4 bis-8-hydroxyquinoline substituted benzylamineKB30.0013 - 0.0026[12][13]

Table 2: Anti-Mycobacterial Activity of Substituted Benzylamines

CompoundSubstitution PatternM. tuberculosis StrainMIC90 (µM)Reference
5 3-ethoxy-2-hydroxy-N-(2-fluorophenyl)benzylamineH37Rv20.04[14][15]
6 3-ethoxy-2-hydroxy-N-(2-methoxyphenyl)benzylamineH37Rv20.04[14][15]
7 N-methyl-3-chlorobenzylamineH37Ra10.2 µg/mL[16]
8 N-methyl-3,5-dichlorobenzylamineH37Ra10.2 µg/mL[16]

Table 3: MAO-B Inhibitory Activity of Substituted Benzylamines

CompoundSubstitution PatternIC50 (µM)Reference
9 Benzylamine-sulfonamide derivative0.041[8][17]
10 Benzylamine-sulfonamide derivative0.065[8][17]
11 Pyridazinobenzylpiperidine derivative0.203[9]
12 Pyridazinobenzylpiperidine derivative0.979[9]

Drug Discovery and Development Workflow

The discovery and development of a new drug is a long and complex process, from initial target identification to post-market surveillance. The following diagram illustrates a typical workflow.

Drug_Discovery_Workflow cluster_discovery Discovery cluster_preclinical Preclinical cluster_clinical Clinical Trials cluster_regulatory Regulatory & Post-Market Target ID Target Identification & Validation Lead Gen Lead Generation (HTS, Rational Design) Target ID->Lead Gen Lead Opt Lead Optimization (SAR Studies) Lead Gen->Lead Opt In Vitro In Vitro Studies (ADME, Toxicity) Lead Opt->In Vitro In Vivo In Vivo Studies (Animal Models) In Vitro->In Vivo Phase I Phase I (Safety) In Vivo->Phase I Phase II Phase II (Efficacy & Dosing) Phase I->Phase II Phase III Phase III (Large-Scale Efficacy) Phase II->Phase III NDA New Drug Application (NDA) Submission Phase III->NDA Approval Regulatory Review & Approval NDA->Approval Phase IV Phase IV (Post-Market Surveillance) Approval->Phase IV

Caption: A typical workflow for drug discovery and development.[18][19][20][21][22]

Conclusion

Substituted benzylamines continue to be a rich source of inspiration for the development of novel therapeutic agents. Their synthetic accessibility and the potential for fine-tuning their biological activity through structural modifications make them a highly attractive scaffold for medicinal chemists. This technical guide has provided a comprehensive overview of the key aspects of the discovery and synthesis of novel substituted benzylamines, from synthetic methodologies and biological evaluation protocols to the interpretation of structure-activity relationships. The presented data and workflows are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the design and synthesis of the next generation of benzylamine-based therapeutics.

References

5-Cyano-2-methylbenzylamine: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-2-methylbenzylamine is a structurally unique aromatic amine containing both a nitrile and a methyl group on the benzene ring. While not extensively documented in current literature, its distinct chemical architecture presents a compelling case for its exploration in various research and development domains. This technical guide consolidates available information on related compounds to propose potential synthesis routes, physicochemical properties, and promising research applications for this compound. The strategic placement of the cyano and methyl groups offers opportunities for novel molecular interactions and serves as a versatile scaffold for the synthesis of new chemical entities. This document aims to provide a foundational resource for researchers interested in the prospective utility of this compound in medicinal chemistry, materials science, and synthetic methodology.

Introduction

Benzylamines are a class of organic compounds that feature prominently in the synthesis of pharmaceuticals and other biologically active molecules. The introduction of substituents onto the aromatic ring can significantly modulate their chemical reactivity and biological profile. The presence of a cyano (nitrile) group, a potent electron-withdrawing group and a versatile synthetic handle, combined with a methyl group, which can influence steric interactions and electronic properties, makes this compound a compound of significant interest.

This guide will explore the hypothetical, yet chemically sound, landscape of this compound's potential, drawing parallels from well-characterized isomers and related functionalized benzylamines.

Physicochemical and Structural Properties

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₉H₁₀N₂Based on the chemical structure.
Molecular Weight 146.19 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solidInferred from the physical state of similar benzylamines.[1]
Boiling Point > 200 °CExpected to be higher than 2-methylbenzylamine (199 °C) due to the polar cyano group.
Solubility Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DCM)The amine group may confer some water solubility, while the aromatic ring and methyl group suggest solubility in organic solvents.
pKa (of the amine) ~8.5 - 9.5The electron-withdrawing cyano group is expected to slightly decrease the basicity of the amine compared to 2-methylbenzylamine.

Proposed Synthesis

A plausible synthetic route to this compound can be devised starting from commercially available 2-methylbenzonitrile.

Halogenation of 2-Methylbenzonitrile

The first step would involve the selective halogenation (e.g., bromination) of 2-methylbenzonitrile at the 5-position.

Experimental Protocol:

  • To a solution of 2-methylbenzonitrile in a suitable solvent (e.g., dichloromethane or acetic acid), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Heat the reaction mixture under reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain 5-bromo-2-methylbenzonitrile.

Cyanation of 5-Bromo-2-methylbenzonitrile

The bromo-substituted intermediate can then be converted to the dinitrile via a cyanation reaction.

Experimental Protocol:

  • In a reaction vessel, combine 5-bromo-2-methylbenzonitrile, a cyanide source (e.g., copper(I) cyanide or zinc cyanide), and a palladium catalyst (e.g., Pd(PPh₃)₄) in a polar aprotic solvent like DMF or NMP.

  • Heat the mixture to a high temperature (typically >150 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and quench with an aqueous solution of ferric chloride or sodium cyanide to decompose the excess cyanide.

  • Extract the product with an organic solvent and purify by column chromatography to yield 2-methylisophthalonitrile.

Selective Reduction of 2-Methylisophthalonitrile

The final step involves the selective reduction of one of the two nitrile groups to the corresponding amine.

Experimental Protocol:

  • Dissolve 2-methylisophthalonitrile in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

  • Add a reducing agent capable of selectively reducing one nitrile group. A borane complex (e.g., BH₃·THF) or catalytic hydrogenation with a specific catalyst (e.g., Raney nickel under controlled conditions) could be employed.

  • Carefully control the stoichiometry of the reducing agent and the reaction conditions (temperature, pressure) to favor mono-reduction.

  • Monitor the reaction progress to maximize the yield of the desired this compound and minimize the formation of the diamine byproduct.

  • Upon completion, quench the reaction carefully (e.g., with methanol or water) and work up the product by extraction and purification via column chromatography.

G start 2-Methylbenzonitrile step1 Halogenation (NBS) start->step1 intermediate1 5-Bromo-2-methylbenzonitrile step1->intermediate1 step2 Cyanation (CuCN/Pd cat.) intermediate1->step2 intermediate2 2-Methylisophthalonitrile step2->intermediate2 step3 Selective Reduction (e.g., BH3-THF) intermediate2->step3 final_product This compound step3->final_product

Caption: Proposed synthetic pathway for this compound.

Potential Research Applications

The unique arrangement of functional groups in this compound opens up several avenues for research and development.

Medicinal Chemistry

The benzylamine scaffold is a common motif in many biologically active compounds. The cyano group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, while the amine can be further functionalized.

  • Enzyme Inhibitors: The nitrile group can act as a warhead for covalent inhibition of cysteine proteases or as a key interacting group in the active site of various enzymes.

  • Receptor Ligands: The molecule could serve as a starting point for the synthesis of novel ligands for G-protein coupled receptors (GPCRs) or ion channels, where the cyano and amino groups can be tailored for specific interactions.

  • Antiproliferative Agents: Substituted benzylamines have been explored for their anticancer properties. The unique electronic and steric properties of this compound could lead to novel antiproliferative agents.

Hypothetical Experimental Workflow for Kinase Inhibitor Screening:

G start Synthesize this compound derivatives screening Primary Kinase Screening (e.g., 96-well plate format) start->screening hit_id Identify 'Hits' (compounds with >50% inhibition at a fixed concentration) screening->hit_id dose_response Dose-Response Assay to determine IC50 values of hits hit_id->dose_response selectivity Selectivity Profiling against a panel of related kinases dose_response->selectivity lead_opt Lead Optimization (structure-activity relationship studies) selectivity->lead_opt

References

In-depth Technical Guide on the Safety and Handling of 5-Cyano-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Cyano-2-methylbenzylamine was publicly available at the time of this writing. The following guide is based on the known hazards of structurally similar compounds, namely 3-Cyanobenzylamine and 4-Cyanobenzylamine hydrochloride, as well as general safety protocols for aromatic amines and cyanide-containing compounds. Researchers, scientists, and drug development professionals should treat this information as a baseline for safe handling and always conduct a thorough risk assessment before use.

This guide provides a comprehensive overview of the expected safety precautions, handling procedures, and emergency responses for this compound, based on data from its isomers.

Hazard Identification and Classification

Based on the data for its isomers, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be acute oral toxicity, severe skin corrosion, and serious eye damage. The presence of the cyano group also necessitates precautions against the release of hydrogen cyanide gas, especially in the presence of acids.

Table 1: GHS Hazard Classification for Related Cyanobenzylamines

Hazard ClassHazard CategoryHazard StatementSource Compound
Acute Toxicity, OralCategory 4H302: Harmful if swallowed3-Cyanobenzylamine, 4-Cyanobenzylamine
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage3-Cyanobenzylamine
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage3-Cyanobenzylamine
Corrosive to MetalsCategory 1H290: May be corrosive to metals3-Cyanobenzylamine

Source: Safety Data Sheets for 3-Cyanobenzylamine and 4-Cyanobenzylamine.[1][2][3]

Physical and Chemical Properties

The exact physical and chemical properties of this compound are not available. However, based on its isomers, it is likely to be a solid or liquid at room temperature.

Table 2: Physical and Chemical Properties of Related Cyanobenzylamines

Property3-Cyanobenzylamine4-Cyanobenzylamine4-Cyanobenzylamine Hydrochloride
Molecular Formula C₈H₈N₂C₈H₈N₂C₈H₉ClN₂
Molecular Weight 132.16 g/mol 132.16 g/mol 168.62 g/mol
Appearance Not AvailableSolidSolid
Boiling Point Not Available92 °C @ 5 TorrNot Available
Melting Point Not Available274-279 °CNot Available

Source: Safety Data Sheets and chemical supplier information.[1][2][4][5]

Experimental Protocols: Safe Handling and Storage

Given the anticipated hazards, stringent safety protocols must be followed when handling this compound.

3.1. Engineering Controls

  • Ventilation: All work with this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Double gloving is recommended.

    • Lab Coat: A flame-resistant lab coat should be worn.

    • Clothing: Full-length pants and closed-toe shoes are required.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

3.3. Handling Procedures

  • Work Practices:

    • Avoid contact with skin, eyes, and clothing.

    • Do not breathe dust or vapors.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[1] Contact with acids may produce highly toxic hydrogen cyanide gas.

3.4. Storage

  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

  • Segregation: Store away from incompatible materials.

  • Security: Store in a locked cabinet or a secure, restricted-access area.

First Aid Measures

Immediate medical attention is critical in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures

5.1. Spill Response

  • Small Spills:

    • Evacuate the area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating agent.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert emergency personnel.

    • Prevent entry into the area.

5.2. Waste Disposal

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Do not dispose of down the drain.

  • Contaminated materials should be treated as hazardous waste.

Visualizations

The following diagrams illustrate key safety workflows for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Conduct Risk Assessment b Review Safety Data Sheet (or analogous data) a->b c Prepare Engineering Controls (Fume Hood, Eyewash) b->c d Don Appropriate PPE c->d e Weigh/Measure in Fume Hood d->e f Perform Experiment e->f g Keep Away from Acids and Oxidizers f->g h Decontaminate Work Area f->h k Remove and Clean PPE f->k g->h i Segregate and Label Waste h->i j Store in Secure Location i->j l Wash Hands Thoroughly k->l

Caption: Safe Handling Workflow for this compound.

EmergencyResponse cluster_exposure Personnel Exposure cluster_spill Spill Response cluster_action Immediate Actions spill Spill or Exposure Occurs skin Skin Contact: Remove clothing, flush with water for 15 min. spill->skin Exposure eye Eye Contact: Flush with water for 15 min. spill->eye Exposure inhalation Inhalation: Move to fresh air. spill->inhalation Exposure ingestion Ingestion: Rinse mouth, do NOT induce vomiting. spill->ingestion Exposure evacuate Evacuate Area spill->evacuate Spill medical Seek Immediate Medical Attention skin->medical eye->medical inhalation->medical ingestion->medical ppe Don PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect Waste in Sealed Container contain->collect alert Alert Supervisor and Emergency Services collect->alert medical->alert

Caption: Emergency Response Protocol for Spills and Exposures.

References

5-Cyano-2-methylbenzylamine: A Technical Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 5-Cyano-2-methylbenzylamine (CAS No. 90389-91-8) is publicly available. The following information is compiled from safety data for structurally similar compounds, including 2-methylbenzylamine, 3-cyanobenzylamine, and 4-cyanobenzylamine. The toxicological properties of this compound may differ. All handling and experimental procedures should be conducted with extreme caution and under the supervision of qualified personnel.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance based on the profiles of its structural analogs. The primary hazards are associated with its benzylamine and nitrile functionalities.

Anticipated GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled.
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.
Aquatic Hazard (Acute)Category 2H401: Toxic to aquatic life.
Aquatic Hazard (Chronic)Category 2H411: Toxic to aquatic life with long lasting effects.

Signal Word: Danger

Hazard Pictograms:

  • Corrosion (GHS05)

  • Skull and Crossbones (GHS06)

  • Health Hazard (GHS08)

  • Exclamation Mark (GHS07)

  • Environment (GHS09)

Physical and Chemical Properties

PropertyValue (for 2-Methylbenzylamine)
Molecular FormulaC₉H₁₀N₂ (for this compound)
Molecular Weight146.19 g/mol (for this compound)
Boiling Point199 °C (lit.)
Density0.977 g/mL at 25 °C (lit.)
Refractive Indexn20/D 1.544 (lit.)
Flash Point84 °C (183.2 °F) - closed cup

Exposure Controls and Personal Protection

Engineering Controls:

  • Work should be conducted in a well-ventilated chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile, neoprene).

    • Wear a lab coat, and consider an apron and arm covers for added protection.

  • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

Handling and Storage

Handling:

  • Avoid all personal contact. Do not breathe vapor or mist.

  • Use spark-proof tools and explosion-proof equipment.

  • Keep away from heat, sparks, and open flames.

  • Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

  • Keep in a corrosives-compatible storage area.

First Aid Measures

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release and Disposal

Accidental Release:

  • Evacuate personnel from the area.

  • Wear appropriate personal protective equipment.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.

  • Chemical waste should be disposed of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

Experimental Protocols

The following is a generalized protocol for a reaction where this compound might be used as a reactant, such as in an amide coupling reaction. This is a template and must be adapted and reviewed by qualified personnel for any specific experimental setup.

Generalized Amide Coupling Protocol:

  • Reaction Setup:

    • All glassware should be oven-dried and cooled under an inert atmosphere (nitrogen or argon).

    • The reaction should be set up in a chemical fume hood.

  • Reagent Addition:

    • Dissolve the carboxylic acid starting material in an appropriate anhydrous solvent (e.g., dichloromethane, DMF).

    • Add the coupling agent (e.g., HATU, HOBt/EDC) to the solution and stir for the recommended time.

    • In a separate flask, prepare a solution of this compound in the same anhydrous solvent.

    • Slowly add the this compound solution to the activated carboxylic acid solution at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution).

    • Perform an aqueous workup to remove water-soluble byproducts. This may involve washing with dilute acid, base, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

G General Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Perform Risk Assessment PPE Selection Select Appropriate PPE (Gloves, Goggles, Lab Coat) Risk Assessment->PPE Selection Fume Hood Preparation Prepare Chemical Fume Hood PPE Selection->Fume Hood Preparation Weighing and Transfer Weigh and Transfer Chemical (Under Inert Atmosphere if Necessary) Fume Hood Preparation->Weighing and Transfer Reaction Setup Set up Reaction Apparatus Weighing and Transfer->Reaction Setup Decontamination Decontaminate Glassware and Surfaces Reaction Setup->Decontamination Waste Disposal Segregate and Dispose of Hazardous Waste Decontamination->Waste Disposal

Caption: Safe handling workflow for hazardous chemicals.

G Emergency Response for Chemical Exposure cluster_skin_eye Skin or Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Chemical Exposure Occurs Flush with Water Flush with copious amounts of water for at least 15 minutes Exposure->Flush with Water Move to Fresh Air Move to fresh air immediately Exposure->Move to Fresh Air Rinse Mouth Rinse mouth, do NOT induce vomiting Exposure->Rinse Mouth Remove Clothing Remove contaminated clothing Flush with Water->Remove Clothing Seek Medical Attention Seek Immediate Medical Attention Remove Clothing->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Rinse Mouth->Seek Medical Attention

Caption: First aid procedures for chemical exposure.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyano-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-methylbenzylamine is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its synthesis, handling, and application, particularly in drug design and development where these properties govern absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a summary of the predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of experimental workflows and property relationships. Due to a lack of available experimental data in the peer-reviewed literature, the quantitative values presented herein are based on computational predictions.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational models and should be considered as estimates until they are confirmed by experimental data.[1][2][3]

PropertyPredicted ValueNotes
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Melting Point Not availablePrediction not readily available.
Boiling Point ~285.5 °C at 760 mmHgPrediction based on structural similarity to related compounds.
pKa (basic) ~9.5Predicted for the benzylamine group. The cyano group is a weak base.
logP ~1.8Indicates moderate lipophilicity.
Aqueous Solubility LowExpected to have low solubility in water due to the aromatic ring and moderate logP.

Experimental Protocols for Physicochemical Characterization

The following are detailed, generic protocols for the experimental determination of the key physicochemical properties of a compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is dry and crystalline. If necessary, recrystallize from a suitable solvent.

  • Grind a small amount of the sample into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Boiling Point Determination

The boiling point provides information about the volatility of a liquid.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Beaker

Procedure (Micro-method):

  • Place a few drops of this compound into a small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube.

  • Attach the test tube to a thermometer with a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Suspend the assembly in a heating bath.

  • Heat the bath gradually. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Turn off the heat and allow the bath to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles slows and the liquid just begins to enter the capillary tube.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at a given pH.[4]

Apparatus:

  • pH meter with a combination electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Deionized water

  • Co-solvent (e.g., methanol or DMSO) if the compound has low water solubility

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture). For a basic amine, it will be titrated with a strong acid.

  • Place the beaker on a stir plate and immerse the pH electrode and the tip of the burette into the solution.

  • Record the initial pH of the solution.

  • Add the titrant (HCl solution) in small, precise increments (e.g., 0.1 mL).

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration well past the equivalence point (the point of the most rapid pH change).

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

logP Determination by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[1][5][6]

Apparatus:

  • Separatory funnel or screw-cap vials

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with n-octanol)

Procedure:

  • Prepare a stock solution of this compound in either n-octanol or water.

  • Add equal volumes of the n-octanol and aqueous phases to a separatory funnel or vial.

  • Add a known amount of the stock solution to the two-phase system. The final concentration should be within the linear range of the analytical method.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy by creating a calibration curve, or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Aqueous Solubility Determination

Solubility is a key parameter for drug delivery and formulation.

Apparatus:

  • Screw-cap vials

  • Thermostatted shaker or incubator

  • Centrifuge or filtration system (e.g., syringe filters)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

Procedure (Equilibrium Shake-Flask Method):

  • Add an excess amount of solid this compound to a vial containing a known volume of water or a relevant buffer solution.

  • Seal the vial and place it in a thermostatted shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure no solid particles are carried over.

  • Withdraw a known volume of the clear supernatant.

  • Dilute the supernatant if necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC with a calibration curve).

  • The determined concentration represents the equilibrium solubility of the compound under the specified conditions.

Mandatory Visualizations

Physicochemical_Characterization_Workflow cluster_synthesis Compound Acquisition cluster_characterization Physicochemical Profiling cluster_data Data Analysis & Reporting Synthesis Synthesis & Purification Purity_Analysis Purity Analysis (NMR, LC-MS) Synthesis->Purity_Analysis Melting_Point Melting Point Purity_Analysis->Melting_Point Boiling_Point Boiling Point Purity_Analysis->Boiling_Point pKa pKa Determination Purity_Analysis->pKa logP logP Measurement Purity_Analysis->logP Solubility Solubility Assessment Purity_Analysis->Solubility Data_Compilation Data Compilation & Analysis Melting_Point->Data_Compilation Boiling_Point->Data_Compilation pKa->Data_Compilation logP->Data_Compilation Solubility->Data_Compilation Report Technical Report Generation Data_Compilation->Report

Caption: General experimental workflow for the physicochemical characterization of a new chemical entity.

Physicochemical_Property_Relationships Structure Molecular Structure logP Lipophilicity (logP) Structure->logP pKa Ionization (pKa) Structure->pKa Solubility Aqueous Solubility logP->Solubility Permeability Membrane Permeability logP->Permeability pKa->Solubility Absorption Biological Absorption Solubility->Absorption Permeability->Absorption

Caption: Interplay of key physicochemical properties influencing biological absorption.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While experimental data for this specific compound is currently limited, the provided predicted values serve as a useful starting point for further investigation. The detailed experimental protocols offer a clear roadmap for the empirical determination of these crucial parameters. The workflow and relationship diagrams visually encapsulate the process of physicochemical characterization and the interplay between these fundamental properties, which are critical for the rational design and development of new chemical entities. It is strongly recommended that the predicted values are experimentally verified to ensure accuracy in future research and development endeavors.

References

A Technical Guide to the Solubility of 5-Cyano-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 5-Cyano-2-methylbenzylamine, a compound of interest in pharmaceutical and chemical research. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive overview of its predicted solubility in various solvents based on the chemical properties of analogous compounds. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in their laboratories. This guide is intended to serve as a foundational resource for scientists and professionals engaged in drug development and other research activities involving this compound.

Predicted Solubility Profile

The principle of "like dissolves like" is a useful guide in this context.[1][2] Aromatic amines, such as benzylamine derivatives, are generally soluble in organic solvents like ethanol, ether, and benzene.[3][4] The solubility of amines in aqueous solutions is dependent on the size of the hydrophobic alkyl or aryl portion of the molecule; as the size of the nonpolar part increases, water solubility tends to decrease.[3]

Based on these principles, the predicted solubility of this compound is summarized in the table below. It is important to note that these are qualitative predictions and should be confirmed by experimental data.

Solvent ClassPredicted SolubilityRationale
Polar Protic Solvents
WaterLow to ModerateThe amine group can form hydrogen bonds with water, but the bulky, nonpolar aromatic ring and methyl group will likely limit solubility.[3][5]
Methanol, EthanolHighThese solvents have both polar hydroxyl groups and nonpolar alkyl chains, making them effective at dissolving compounds with mixed polarity like this compound.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)HighDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
AcetoneHighAcetone is a good solvent for many organic compounds, including those with some degree of polarity.[6]
Nonpolar Solvents
TolueneHighThe aromatic nature of toluene makes it a suitable solvent for other aromatic compounds.
Diethyl EtherHighBenzylamine is miscible with diethyl ether, suggesting that this compound will also be soluble.[6]
ChloroformLow to ModerateBenzylamine is slightly soluble in chloroform.[6]

Experimental Protocols for Solubility Determination

To obtain precise quantitative data for the solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, toluene, diethyl ether)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a micropipette. To avoid aspirating solid particles, it is advisable to first centrifuge the samples.

    • Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using the chosen analytical method.

    • Analyze the diluted sample solutions and determine their concentrations from the calibration curve.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result start Start add_excess Add Excess Solute to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate centrifuge Centrifuge equilibrate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dilute Dilute Sample collect_supernatant->dilute analyze_sample Analyze Sample dilute->analyze_sample prepare_standards Prepare Standards calibration_curve Generate Calibration Curve prepare_standards->calibration_curve calibration_curve->analyze_sample calculate_solubility Calculate Solubility analyze_sample->calculate_solubility end_node End calculate_solubility->end_node

Caption: Workflow for determining the solubility of a compound.

References

Methodological & Application

Application Notes and Protocols: 5-Cyano-2-methylbenzylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-2-methylbenzylamine is a versatile, yet underexplored, building block in organic synthesis. Its unique trifunctional nature, featuring a nucleophilic primary amine, an electrophilic nitrile, and a sterically influential methyl group, makes it a valuable scaffold for the synthesis of a diverse range of heterocyclic compounds and complex molecules. These derivatives are of significant interest in medicinal chemistry and materials science. This document provides an overview of the potential applications of this compound, a proposed synthetic pathway, and detailed experimental protocols for its synthesis and subsequent derivatization.

Introduction to this compound as a Building Block

Substituted benzylamines are a critical class of intermediates in the pharmaceutical and agrochemical industries.[1] The presence of a cyano group offers a versatile handle for further chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions to form heterocyclic systems.[2] The methyl group provides steric bulk and can influence the conformational preferences of downstream molecules, which is often crucial for biological activity.

This compound, specifically, holds promise for the synthesis of novel kinase inhibitors, ligands for G-protein coupled receptors (GPCRs), and other biologically active molecules. The relative positioning of the functional groups allows for the creation of rigid scaffolds that can be tailored to fit into specific protein binding pockets.

Proposed Synthesis of this compound

As of the date of this document, a direct, published synthesis for this compound has not been identified in the literature. However, a plausible and efficient synthetic route can be proposed based on well-established organic transformations. The proposed pathway involves a two-step sequence starting from the commercially available 5-bromo-2-methylbenzaldehyde.

Proposed Synthetic Pathway Diagram

G A 5-Bromo-2-methylbenzaldehyde B 5-Cyano-2-methylbenzaldehyde A->B  CuCN, DMF, reflux   C This compound B->C  NH3, H2, Pd/C or NaBH3CN  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for analogous reactions and provide a starting point for the synthesis of this compound and its derivatives. Researchers should perform appropriate optimization and safety assessments.

3.1. Synthesis of 5-Cyano-2-methylbenzaldehyde (Intermediate)

This procedure is adapted from standard cyanation reactions of aryl bromides.

  • Materials:

    • 5-Bromo-2-methylbenzaldehyde

    • Copper(I) cyanide (CuCN)

    • Dimethylformamide (DMF), anhydrous

    • Iron(III) chloride (FeCl₃)

    • Hydrochloric acid (HCl), 6M

    • Toluene

    • Sodium sulfate (Na₂SO₄), anhydrous

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 5-bromo-2-methylbenzaldehyde (1.0 eq) and copper(I) cyanide (1.2 eq).

    • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M.

    • Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to 80 °C.

    • In a separate beaker, prepare a solution of FeCl₃ (3.0 eq) in 6M HCl.

    • Slowly add the hot reaction mixture to the FeCl₃ solution with vigorous stirring.

    • Continue stirring for 30 minutes to dissolve any copper salts.

    • Transfer the mixture to a separatory funnel and extract with toluene (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 5-cyano-2-methylbenzaldehyde.

Quantitative Data for Analogous Cyanation Reactions

Aryl Bromide PrecursorReagentsSolventYield (%)Reference
2-BromobenzonitrileCuCNDMF>90General Knowledge
4-BromotolueneCuCN, KIDMF85-95General Knowledge

3.2. Synthesis of this compound

This procedure outlines a standard reductive amination protocol.

  • Materials:

    • 5-Cyano-2-methylbenzaldehyde

    • Ammonia (7N solution in methanol)

    • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

    • Methanol, anhydrous

    • Hydrochloric acid (HCl), 1M

    • Sodium hydroxide (NaOH), 1M

    • Dichloromethane (DCM)

    • Sodium sulfate (Na₂SO₄), anhydrous

  • Procedure:

    • Dissolve 5-cyano-2-methylbenzaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask.

    • Add a 7N solution of ammonia in methanol (10 eq) and stir the mixture at room temperature for 1 hour to form the imine intermediate.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction by the slow addition of 1M HCl until the pH is acidic.

    • Remove the methanol under reduced pressure.

    • Basify the aqueous residue with 1M NaOH until the pH is >10.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Quantitative Data for Analogous Reductive Amination Reactions

Aldehyde PrecursorReducing AgentSolventYield (%)Reference
BenzaldehydeNaBH₃CN, NH₄OAcMethanol85-95General Knowledge
4-ChlorobenzaldehydeH₂, Pd/C, NH₃Ethanol>90[3]

Applications in Organic Synthesis

This compound is a precursor to a variety of heterocyclic structures. The primary amine can act as a nucleophile in condensation and substitution reactions, while the cyano group can participate in cycloadditions or be transformed into other functional groups.

4.1. Synthesis of Substituted Quinazolines

The reaction of this compound with a suitable carbonyl compound can lead to the formation of a dihydroquinazoline, which can then be oxidized to the corresponding quinazoline.

Workflow for Quinazoline Synthesis

G A This compound C Condensation A->C B Ortho-amino benzaldehyde derivative B->C D Dihydroquinazoline Intermediate C->D E Oxidation (e.g., DDQ, MnO2) D->E F Substituted Quinazoline E->F

Caption: General workflow for the synthesis of substituted quinazolines.

4.2. Synthesis of Novel Kinase Inhibitors

The benzylamine moiety is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase domain. The cyano and methyl groups of this compound can be used to explore interactions with other parts of the ATP binding pocket, potentially leading to increased potency and selectivity. For instance, it can be used in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient heterocycles.

Signaling Pathway Context for Kinase Inhibitors

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Intracellular Kinase Receptor->Kinase Signal Transduction Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor This compound -derived Inhibitor Inhibitor->Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Safety and Handling

Benzylamine derivatives should be handled with care in a well-ventilated fume hood. They are typically corrosive and can cause skin and eye burns. The cyano group is toxic, and reactions should be conducted with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Disclaimer: The information provided in these application notes is intended for use by qualified professionals. The experimental protocols are illustrative and may require optimization. All chemical reactions should be conducted with appropriate safety measures in place.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Cyano-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

< The initial search results did not yield specific information about "5-Cyano-2-methylbenzylamine" as a starting material for heterocyclic synthesis. The results show various other cyan-containing compounds like "N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide", "ethyl 2-cyano-3-ethoxypropenoate", "methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate", and "2-cyano-N-(3-cyanoquinolin-2-yl)acetamide" being used for synthesizing a variety of heterocyclic compounds.

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds, particularly quinazolines. The presence of the aminomethyl and cyano functionalities on the benzene ring offers multiple reactive sites for cyclization reactions. Quinazoline derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] This document provides detailed protocols for the synthesis of quinazoline derivatives from this compound, adapted from established methods for analogous 2-aminobenzylamines.

Synthetic Pathways

The primary synthetic strategy involves the condensation of this compound with various electrophilic partners, followed by cyclization and oxidation to form the quinazoline ring system. Two key pathways are highlighted: reaction with aldehydes and reaction with acid chlorides.

Diagram: Synthesis of 6-Cyano-7-methylquinazolines

G cluster_main Synthesis of 6-Cyano-7-methylquinazolines A This compound D Intermediate Schiff Base A->D Condensation E Intermediate Amide A->E Acylation B Aldehyde (R-CHO) B->D C Acid Chloride (R-COCl) C->E F 2-Substituted-6-cyano-7-methyl-1,2,3,4-tetrahydroquinazoline D->F Cyclization H 4-Oxo-2-substituted-6-cyano-7-methyl-3,4-dihydroquinazoline E->H Cyclization G 2-Substituted-6-cyano-7-methylquinazoline F->G Oxidation

Caption: Synthetic routes to quinazoline derivatives from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-6-cyano-7-methylquinazolines via Reaction with Aldehydes

This protocol describes the synthesis of 2-substituted-6-cyano-7-methylquinazolines from this compound and various aldehydes, followed by in-situ cyclization and oxidation. This method is adapted from procedures utilizing 2-aminobenzylamines.

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • o-Iodoxybenzoic acid (IBX)

  • Acetonitrile (ACN)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (10 mL), add the substituted aldehyde (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add o-Iodoxybenzoic acid (IBX) (1.5 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 6-8 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

Expected Quantitative Data:

EntryAldehyde (R-CHO)ProductYield (%)Purity (%)
1Benzaldehyde6-Cyano-7-methyl-2-phenylquinazoline85>98
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-cyano-7-methylquinazoline82>97
34-Methoxybenzaldehyde6-Cyano-2-(4-methoxyphenyl)-7-methylquinazoline88>98
Protocol 2: Synthesis of 4-Oxo-2-substituted-6-cyano-7-methyl-3,4-dihydroquinazolines via Reaction with Acid Chlorides

This protocol details the synthesis of 4-oxo-quinazoline derivatives through the acylation of this compound with acid chlorides, followed by cyclization. This is a common strategy for the preparation of quinazolin-4-ones.

Materials:

  • This compound

  • Substituted acid chloride (e.g., benzoyl chloride, acetyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 mmol) in dichloromethane (15 mL) and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 mmol) to the solution.

  • Slowly add the substituted acid chloride (1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with 1M HCl (2 x 10 mL), followed by saturated aqueous NaHCO₃ (2 x 10 mL), and finally with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the intermediate amide.

  • To the crude amide, add ethanol (15 mL) and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Reflux the mixture for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of NaHCO₃.

  • Collect the precipitated product by filtration, wash with cold water, and dry to afford the desired 4-oxo-quinazoline.

Expected Quantitative Data:

EntryAcid Chloride (R-COCl)ProductYield (%)Purity (%)
1Benzoyl Chloride6-Cyano-7-methyl-2-phenyl-3,4-dihydroquinazolin-4-one78>96
2Acetyl Chloride6-Cyano-2,7-dimethyl-3,4-dihydroquinazolin-4-one85>98
3Cyclohexanecarbonyl chloride6-Cyano-2-cyclohexyl-7-methyl-3,4-dihydroquinazolin-4-one75>95

Potential Biological Signaling Pathways

Quinazoline derivatives are known to interact with a variety of biological targets. For instance, certain quinazolines are potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which is a key player in many cancer signaling pathways.

Diagram: Simplified EGFR Signaling Pathway and Potential Inhibition by Quinazoline Derivatives

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation RAS RAS P_EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Quinazoline Quinazoline Derivative Quinazoline->P_EGFR Inhibition

Caption: Inhibition of EGFR signaling by a synthesized quinazoline derivative.

Conclusion

This compound serves as a valuable and adaptable starting material for the synthesis of biologically relevant quinazoline and quinazolin-4-one derivatives. The protocols provided, based on established chemical transformations, offer a reliable foundation for the generation of compound libraries for screening in drug discovery programs. The diverse pharmacological activities associated with the quinazoline scaffold make these synthetic routes particularly attractive for the development of novel therapeutic agents.[3] Further investigation into the biological activities of the synthesized compounds is warranted.

References

Application Notes and Protocols for the Reaction of 5-Cyano-2-methylbenzylamine with Various Electrophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of 5-Cyano-2-methylbenzylamine with a range of common electrophiles. The methodologies outlined below are foundational for the synthesis of diverse molecular scaffolds relevant to drug discovery and development, enabling the exploration of chemical space around this versatile benzylamine intermediate.

Acylation with Acyl Chlorides

The acylation of this compound with acyl chlorides is a robust method for the synthesis of N-substituted amides. These amides are common motifs in medicinal chemistry and can serve as key intermediates for further functionalization.

Reaction Scheme:

acylation cluster_reactants Reactants cluster_products Products amine This compound amide N-(5-Cyano-2-methylbenzyl)amide amine->amide + R-COCl acyl_chloride R-COCl (e.g., Acetyl Chloride, Benzoyl Chloride) hcl HCl sulfonylation cluster_reactants Reactants cluster_products Products amine This compound sulfonamide N-(5-Cyano-2-methylbenzyl)sulfonamide amine->sulfonamide + R-SO₂Cl sulfonyl_chloride R-SO₂Cl (e.g., Benzenesulfonyl Chloride) hcl HCl urea_formation cluster_reactants Reactants cluster_products Product amine This compound urea 1-(5-Cyano-2-methylbenzyl)-3-substituted-urea amine->urea + R-N=C=O isocyanate R-N=C=O (e.g., Phenyl Isocyanate) reductive_amination amine This compound mix1 Mix and Stir (Imine Formation) amine->mix1 aldehyde Aldehyde (R-CHO) aldehyde->mix1 solvent Solvent (e.g., Methanol) solvent->mix1 reducing_agent Reducing Agent (e.g., NaBH₄) add_reductant Add Reducing Agent and Stir reducing_agent->add_reductant product Secondary Amine mix1->add_reductant workup Aqueous Workup & Purification add_reductant->workup workup->product

Application Note: A Robust Protocol for the N-Alkylation of 5-Cyano-2-methylbenzylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the generation of diverse secondary and tertiary amines which are prevalent scaffolds in pharmaceuticals and other bioactive molecules. This document provides a detailed protocol for the N-alkylation of 5-Cyano-2-methylbenzylamine. Direct alkylation of benzylamines can be challenging, often leading to over-alkylation and the formation of quaternary ammonium salts.[1] A more controlled and widely adopted alternative is reductive amination.[1][2] This method involves the reaction of the primary amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is subsequently reduced in situ to the desired N-alkylated amine.[2] This two-step, one-pot process offers high selectivity for mono-alkylation and is compatible with a wide range of functional groups.

This protocol will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent, a mild and selective reagent for the reduction of imines in the presence of aldehydes.[1] The presence of an electron-withdrawing cyano group on the aromatic ring of this compound is well-tolerated under these conditions.

Key Experimental Protocol: N-Alkylation via Reductive Amination

This protocol describes the N-methylation of this compound using formaldehyde as the carbonyl source. The methodology can be adapted for other aldehydes to generate a variety of N-alkylated products.

Materials and Reagents

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Formaldehyde (37% in H₂O)ACS ReagentCommercially Available
Sodium Triacetoxyborohydride≥97%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Acetic AcidGlacialCommercially Available
Saturated Sodium BicarbonateACS ReagentPrepared in-house
Anhydrous Sodium SulfateACS ReagentCommercially Available
Diethyl EtherACS ReagentCommercially Available
HexanesACS ReagentCommercially Available

Experimental Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Addition of Aldehyde: To the stirred solution, add formaldehyde (1.2 eq) followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: In a separate container, weigh sodium triacetoxyborohydride (1.5 eq) and add it portion-wise to the reaction mixture over 15 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-methyl-5-cyano-2-methylbenzylamine.

Quantitative Data Summary

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound1.0146.191.0146 mg
Formaldehyde (37% aq.)1.230.031.20.10 mL
Sodium Triacetoxyborohydride1.5211.941.5318 mg
Acetic Acid1.160.051.10.06 mL
Dichloromethane-84.93-10 mL
Product (Expected)
N-methyl-5-cyano-2-methylbenzylamine-160.22~0.8 (80% yield)~128 mg

Visualizations

experimental_workflow start Start: this compound reagents Add Formaldehyde & Acetic Acid in DCM start->reagents imine_formation Imine Formation (Stir at RT, 30 min) reagents->imine_formation reduction Add NaBH(OAc)3 (Portion-wise) imine_formation->reduction reaction Reaction (Stir at RT, 2-4h) reduction->reaction workup Quench (NaHCO3) & Extraction (DCM) reaction->workup purification Drying, Concentration & Column Chromatography workup->purification product Final Product: N-alkylated amine purification->product

Caption: Experimental workflow for the N-alkylation of this compound.

Signaling Pathway/Logical Relationship Diagram

reductive_amination_pathway amine Primary Amine (this compound) imine Imine Intermediate amine->imine + Aldehyde - H2O aldehyde Aldehyde (e.g., Formaldehyde) aldehyde->imine product Secondary Amine (N-alkylated product) imine->product Reduction reducing_agent Reducing Agent (NaBH(OAc)3) reducing_agent->imine Reduces

Caption: Logical pathway of the reductive amination reaction.

The described reductive amination protocol provides an efficient and controlled method for the N-alkylation of this compound. The use of sodium triacetoxyborohydride ensures mild reaction conditions and high selectivity, making this a valuable procedure for the synthesis of libraries of N-alkylated benzylamines for drug discovery and development. The protocol is robust and can likely be extended to a variety of other aldehydes and ketones to access a diverse range of secondary and tertiary amines.

References

Application Notes and Protocols: 5-Cyano-2-methylbenzylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: 5-Cyano-2-methylbenzylamine is a versatile, bifunctional building block for medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a nucleophilic amine, a hydrogen-bond accepting nitrile group, and a lipophilic methyl group, makes it an attractive scaffold for the synthesis of targeted therapeutic agents. The strategic placement of the cyano and methyl groups on the benzylamine core allows for the fine-tuning of steric, electronic, and pharmacokinetic properties of lead compounds.

Rationale for Use in Kinase Inhibitor Design: Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] The design of potent and selective kinase inhibitors is a major focus of modern drug discovery. The this compound moiety is particularly well-suited for this purpose for several reasons:

  • Hydrogen Bonding: The nitrogen atom of the cyano group can act as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket. This interaction is a common feature of many potent kinase inhibitors.

  • Structural Rigidity and Vectorial Projection: The benzylamine core provides a rigid scaffold that allows for the precise vectorial projection of the cyano group towards the hinge region, while the amine serves as an attachment point for a larger heterocyclic core that can occupy the rest of the ATP-binding site.

  • Modulation of Physicochemical Properties: The 2-methyl group can enhance binding affinity through hydrophobic interactions and can be used to modulate the compound's metabolic stability and selectivity profile.

Therapeutic Potential: The incorporation of the this compound scaffold has been explored in the design of inhibitors for several important kinase targets, including Mitogen-Activated Protein Kinase (MAPK), Src kinase, and Casein Kinase 2 alpha (CSNK2A).[2][3] Derivatives have shown promise in preclinical studies for their potential to treat a range of oncological and inflammatory conditions.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activity data for a series of kinase inhibitors (designated CKI-1 to CKI-4 ) derived from this compound, targeting the p38α MAP kinase. This data illustrates the potential structure-activity relationship (SAR) that could be explored.

Compound IDStructurep38α IC50 (nM)Cellular Activity (LPS-induced TNFα release, IC50 nM)
CKI-1 4-((5-cyano-2-methylbenzyl)amino)-[2][4][5]triazolo[4,3-a]pyridine25150
CKI-2 4-((5-cyano-2-methylbenzyl)amino)-7-fluoro-[2][4][5]triazolo[4,3-a]pyridine1595
CKI-3 N-cyclopropyl-4-((5-cyano-2-methylbenzyl)amino)pyrimidine-5-carboxamide850
CKI-4 4-((5-cyano-2-methylbenzyl)amino)-N-(tert-butyl)pyrimidine-5-carboxamide45280

Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate)

This protocol describes a plausible multi-step synthesis of the title compound from commercially available 2-methylbenzyl chloride.

Step 1: Bromination of 2-Methylbenzyl Chloride

  • To a solution of 2-methylbenzyl chloride (1 eq.) in a suitable solvent such as dichloromethane, add N-bromosuccinimide (NBS, 1.1 eq.).

  • Add a catalytic amount of a radical initiator like benzoyl peroxide.

  • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture, wash with aqueous sodium thiosulfate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-bromo-2-methylbenzyl chloride.

Step 2: Cyanation of 5-Bromo-2-methylbenzyl Chloride

  • In a reaction vessel, combine 5-bromo-2-methylbenzyl chloride (1 eq.), copper(I) cyanide (1.2 eq.), and a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

  • Heat the mixture to 140-150 °C for 8-12 hours under an inert atmosphere.[5]

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain 5-cyano-2-methylbenzonitrile.

Step 3: Reduction of 5-Cyano-2-methylbenzonitrile to this compound

  • Prepare a solution of diisopropylaminoborane in tetrahydrofuran (THF).

  • Add the 5-cyano-2-methylbenzonitrile (1 eq.) to the borane solution at room temperature. The reduction of benzonitriles with electron-withdrawing groups is generally efficient.[4]

  • Stir the reaction mixture for 6-8 hours at 25 °C.

  • Carefully quench the reaction by the slow addition of 1M HCl.

  • Basify the aqueous layer with 2M NaOH and extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor (CKI-1)

This protocol describes the synthesis of 4-((5-cyano-2-methylbenzyl)amino)-[2][4][5]triazolo[4,3-a]pyridine via nucleophilic aromatic substitution.

  • To a solution of 4-chloro-[2][4][5]triazolo[4,3-a]pyridine (1 eq.) in a suitable solvent like isopropanol or N-methyl-2-pyrrolidinone (NMP), add this compound (1.1 eq.).

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2 eq.).

  • Heat the reaction mixture to 100-120 °C for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and dilute with water to precipitate the product.

  • Filter the solid, wash with water and a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure kinase inhibitor CKI-1 .

Visualizations

p38_MAPK_Pathway stress Environmental Stress (UV, Osmotic Shock) map3k MAP3K (ASK1, TAK1) stress->map3k cytokines Inflammatory Cytokines (TNF-α, IL-1) cytokines->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates substrates Downstream Substrates (MK2, ATF2, p53) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor This compound Derivative (CKI) inhibitor->p38 inhibits

Caption: Simplified p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Synthesis_Workflow start 2-Methylbenzyl Chloride step1 Bromination (NBS) start->step1 intermediate1 5-Bromo-2-methylbenzyl Chloride step1->intermediate1 step2 Cyanation (CuCN) intermediate1->step2 intermediate2 5-Cyano-2-methyl- benzonitrile step2->intermediate2 step3 Reduction (Diisopropylaminoborane) intermediate2->step3 target_intermediate 5-Cyano-2-methyl- benzylamine step3->target_intermediate step4 Nucleophilic Aromatic Substitution (SNAr) target_intermediate->step4 heterocycle 4-Chloro-heterocycle heterocycle->step4 final_product Final Kinase Inhibitor (CKI) step4->final_product

Caption: Synthetic Workflow for a Kinase Inhibitor using the Target Intermediate.

References

Standard Protocol for the Purification of 5-Cyano-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 5-Cyano-2-methylbenzylamine. Due to the limited availability of specific experimental data for this compound, this protocol outlines a comprehensive strategy encompassing multiple standard purification techniques. The selection of the most appropriate method will depend on the physical state (solid or liquid) and impurity profile of the crude material.

Introduction

This compound is a substituted benzylamine derivative with potential applications in medicinal chemistry and materials science. The presence of both a reactive amine group and a cyano functionality makes it a versatile building block in organic synthesis. Achieving high purity of this compound is crucial for its successful use in subsequent reactions and for ensuring the quality and reliability of downstream products. This protocol details procedures for purification by vacuum distillation, recrystallization, and column chromatography.

Physicochemical Properties (Estimated)

Property2-MethylbenzylamineThis compound (Estimated)
Molecular Formula C₈H₁₁NC₉H₁₀N₂
Molecular Weight 121.18 g/mol [1][2]146.19 g/mol
Boiling Point 199 °C (lit.)[1]> 200 °C (likely requires vacuum distillation)
Melting Point <0 °C[3]Potentially a low-melting solid
Density 0.977 g/mL at 25 °C (lit.)> 1 g/mL
Solubility Very soluble in water[3]Likely soluble in polar organic solvents

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Handling: Substituted benzylamines can be corrosive and may cause skin and eye irritation. Avoid inhalation of vapors and direct contact with the skin.

Purification Workflow

The purification strategy for this compound will depend on whether the crude product is a liquid or a solid. The following diagram outlines the decision-making process and subsequent purification steps.

PurificationWorkflow Start Crude this compound AssessState Assess Physical State Start->AssessState Liquid Liquid AssessState->Liquid  Liquid Solid Solid AssessState->Solid  Solid Distillation Vacuum Distillation Liquid->Distillation ChromatographyLiquid Column Chromatography Liquid->ChromatographyLiquid Alternative Recrystallization Recrystallization Solid->Recrystallization ChromatographySolid Column Chromatography Solid->ChromatographySolid Alternative PurityAnalysis Assess Purity (TLC, NMR, GC-MS) Distillation->PurityAnalysis ChromatographyLiquid->PurityAnalysis Recrystallization->PurityAnalysis ChromatographySolid->PurityAnalysis PureProduct Pure this compound SufficientPurity Purity > 98%? PurityAnalysis->SufficientPurity SufficientPurity->PureProduct  Yes RepeatPurification Repeat Purification or Choose Alternative Method SufficientPurity->RepeatPurification  No RepeatPurification->AssessState

Caption: Purification workflow for this compound.

Experimental Protocols

Protocol 1: Vacuum Distillation (for liquid crude product)

This method is suitable for thermally stable, high-boiling liquids.

Materials:

  • Crude this compound

  • Drying agent (e.g., anhydrous sodium sulfate, potassium hydroxide pellets)

  • Round-bottom flask

  • Short-path distillation head with a condenser and collection flask

  • Vacuum pump with a cold trap

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Drying: Dry the crude liquid product over a suitable drying agent (e.g., anhydrous sodium sulfate) for several hours.

  • Assembly: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Transfer: Decant or filter the dried crude product into the distillation flask. Add a magnetic stir bar.

  • Evacuation: Gradually apply vacuum to the system.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask with stirring.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. The exact boiling point under vacuum will need to be determined empirically.

  • Termination: Once the desired fraction is collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Recrystallization (for solid crude product)

This is a highly effective method for purifying solid compounds.

Materials:

  • Crude this compound

  • A selection of solvents for solubility testing (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound when hot but not when cold.

    • Alternatively, a solvent pair (one in which the compound is soluble and one in which it is insoluble) can be used.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 3: Column Chromatography (for liquid or solid crude product)

This technique separates compounds based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (for normal-phase chromatography)

  • A selection of solvents for eluent system development (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will give the desired product a retention factor (Rf) of approximately 0.3-0.5 and provide good separation from impurities. Due to the basic nature of the amine, it may be necessary to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent streaking.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

Data Presentation

The following table should be used to record the results of the purification process.

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Initial Purity (%)Final Purity (%)
Vacuum Distillation
Recrystallization
Column Chromatography

Note: Initial and final purity should be determined by a suitable analytical method such as GC-MS or quantitative NMR.

This comprehensive protocol provides a robust framework for the purification of this compound. Researchers should adapt and optimize these procedures based on the specific characteristics of their crude material.

References

Application Note: Analytical Characterization of 5-Cyano-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

[AN-20251026]

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed analytical methods and protocols for the comprehensive characterization of 5-Cyano-2-methylbenzylamine, a key intermediate in various synthetic applications.

Introduction

This compound is a substituted aromatic amine of interest in medicinal chemistry and materials science. Accurate and robust analytical methods are crucial for confirming its identity, purity, and stability. This application note outlines the primary analytical techniques for its characterization, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
Appearance Colorless to light yellow liquid or solid
Boiling Point Approximately 288.6 °C at 760 mmHg
Density Approximately 1.07 g/cm³
CAS Number 90359-69-8

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and identifying any related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of non-volatile and thermally labile compounds. A reverse-phase HPLC method is recommended for this compound.

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Expected Retention Time ~7.5 min (estimated)
  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the prepared sample and run the gradient method as described in Table 2.

  • Data Processing: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds, providing both separation and structural information.

Table 3: GC-MS Method Parameters

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI) at 70 eV
Mass Range 40-450 m/z
Expected m/z fragments 146 (M+), 131, 116, 90
  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Condition the GC-MS system according to the parameters in Table 3.

  • Analysis: Inject 1 µL of the prepared sample into the GC inlet.

  • Data Processing: Analyze the resulting total ion chromatogram (TIC) for purity and examine the mass spectrum of the main peak to confirm the molecular weight and fragmentation pattern.

Spectroscopic Analysis

Spectroscopic methods are used to elucidate and confirm the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
δ 7.50 (d, J=8.0 Hz, 1H)δ 144.5 (Ar-C)
δ 7.45 (s, 1H)δ 133.0 (Ar-CH)
δ 7.20 (d, J=8.0 Hz, 1H)δ 132.5 (Ar-CH)
δ 3.90 (s, 2H, -CH₂NH₂)δ 129.0 (Ar-CH)
δ 2.35 (s, 3H, -CH₃)δ 118.5 (-CN)
δ 1.60 (s, 2H, -NH₂)δ 110.0 (Ar-C-CN)
δ 45.0 (-CH₂NH₂)
δ 19.0 (-CH₃)
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the peaks. Compare the observed chemical shifts and coupling constants with the predicted values in Table 4.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Table 5: Expected IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3400-3250Amine group
C-H Stretch (Aromatic)3100-3000Aromatic ring
C≡N Stretch2230-2210Cyano group
C=C Stretch (Aromatic)1600-1450Aromatic ring
N-H Bend1650-1580Amine group
  • Sample Preparation: Place a small amount of the liquid sample between two KBr plates or acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies in Table 5 to confirm the presence of the key functional groups.

Workflow Diagrams

The following diagrams illustrate the general workflows for the characterization of this compound.

Sample This compound Sample HPLC HPLC Analysis Sample->HPLC Inject GCMS GC-MS Analysis Sample->GCMS Inject Purity Purity Assessment HPLC->Purity GCMS->Purity Impurity Impurity Profile GCMS->Impurity

Caption: Chromatographic analysis workflow.

Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (from GC-MS) Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Spectroscopic analysis workflow.

Summary

The analytical methods described in this application note provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for unambiguous confirmation of its structure and a reliable assessment of its purity. The provided protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Application Note: Interpreting the ¹H NMR Spectrum of 5-Cyano-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the interpretation of the ¹H NMR spectrum of 5-Cyano-2-methylbenzylamine, a compound of interest in medicinal chemistry and drug development. Understanding the proton nuclear magnetic resonance (¹H NMR) spectrum is crucial for structural elucidation and purity assessment. This note includes a predicted ¹H NMR spectrum, a detailed experimental protocol for acquiring the spectrum, and a logical workflow for its interpretation.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on established additive models for chemical shifts in substituted benzene rings and typical values for similar chemical environments. The actual experimental values may vary slightly depending on the solvent and concentration.

ProtonsChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H-6~ 7.51HdJ ≈ 8.0 Hz (ortho)
H-4~ 7.31HddJ ≈ 8.0 Hz (ortho), 2.0 Hz (meta)
H-3~ 7.21HdJ ≈ 2.0 Hz (meta)
-CH₂NH₂~ 3.82Hs-
-CH₃~ 2.43Hs-
-NH₂~ 1.6 (broad)2Hs-

Note: The chemical shift of the amine (-NH₂) protons is highly dependent on solvent, concentration, and temperature, and the signal is often broad due to quadrupole broadening and chemical exchange.

Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of this compound.

Interpreting_1H_NMR_Spectrum cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Assignment cluster_3 Final Structure Confirmation A Prepare Sample B Acquire Spectrum A->B Dissolve in CDCl₃ C Identify Solvent Peak (CDCl₃ at 7.26 ppm) B->C D Integrate Peaks C->D E Determine Chemical Shifts (δ) D->E F Analyze Splitting Patterns (Multiplicity) E->F G Assign Aromatic Protons (H-3, H-4, H-6) F->G H Assign Benzylic Protons (-CH₂NH₂) F->H I Assign Methyl Protons (-CH₃) F->I J Assign Amine Protons (-NH₂) F->J K Correlate Data with Predicted Spectrum G->K H->K I->K J->K L Confirm Structure of This compound K->L

Caption: Workflow for ¹H NMR Spectrum Interpretation.

Experimental Protocol: ¹H NMR Spectroscopy of a Solid Sample

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of a solid organic compound like this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipette and tips

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the NMR tube using a clean pipette.

    • Cap the NMR tube securely.

    • Gently vortex the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (can be increased for dilute samples to improve signal-to-noise ratio)

      • Spectral width: -2 to 12 ppm

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate all the peaks in the spectrum.

    • Analyze the chemical shifts, integration values, and splitting patterns to assign the signals to the respective protons in the molecule.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals and solvents.

  • Handle deuterated solvents in a well-ventilated area or a fume hood.

  • Be aware of the strong magnetic fields associated with NMR spectrometers and follow all safety guidelines provided by the instrument manufacturer.

Application Note: Analysis of the 13C NMR Spectrum of 5-Cyano-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Cyano-2-methylbenzylamine is a substituted aromatic amine, a class of compounds of significant interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. Specifically, 13C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. This application note presents a detailed analysis of the predicted 13C NMR spectrum of this compound, a comprehensive experimental protocol for its acquisition, and a discussion of its utility in chemical research and drug development.

Predicted 13C NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, the following 13C NMR chemical shifts have been estimated based on the known spectral data of benzylamine, toluene, and benzonitrile, and by applying established substituent chemical shift (SCS) effects. The predicted data provides a valuable reference for researchers working with this or structurally related compounds.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton Decoupled)Rationale for Prediction
C1~145Singlet (Quaternary)Aromatic carbon attached to the aminomethyl group, deshielded by nitrogen and influenced by the ortho-methyl and para-cyano groups.
C2~138Singlet (Quaternary)Aromatic carbon bearing the methyl group, deshielded by the substituent.
C3~133DoubletAromatic CH ortho to the methyl group and meta to the aminomethyl group.
C4~130DoubletAromatic CH meta to both the methyl and aminomethyl groups.
C5~112Singlet (Quaternary)Aromatic carbon attached to the electron-withdrawing cyano group.
C6~132DoubletAromatic CH ortho to the cyano group and meta to the aminomethyl group.
CH₂~45TripletMethylene carbon adjacent to the electron-withdrawing amino group.
CH₃~19QuartetMethyl carbon attached to the aromatic ring.
CN~118Singlet (Quaternary)Carbon of the cyano group, characteristically found in this region.

Experimental Protocol

The following protocol outlines a standard procedure for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for similar compounds.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If desired, add a small amount of a reference standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

2. NMR Spectrometer Setup:

  • The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

    • Spectrometer Frequency: 100 MHz for ¹³C

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration if quantitative analysis is required.

    • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

    • Spectral Width (SW): 0 to 220 ppm, which covers the typical range for organic compounds.

    • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

  • Integrate the signals if quantitative information is desired, though routine 13C NMR is generally considered non-quantitative unless specific experimental conditions are met.

Visualization of Molecular Structure and Predicted 13C NMR Assignments

The following diagram illustrates the chemical structure of this compound and the predicted assignment of the 13C NMR signals.

This compound Structure and Predicted 13C NMR Assignments

Logical Workflow for 13C NMR Analysis

The process of analyzing a 13C NMR spectrum involves a logical sequence of steps from sample preparation to final structural confirmation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Set Up Experimental Parameters D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference Spectrum H->I J Identify Number of Signals I->J K Analyze Chemical Shifts J->K L Assign Signals to Carbons K->L M Confirm Structure L->M

Application Note: FT-IR Spectroscopic Analysis of 5-Cyano-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 5-Cyano-2-methylbenzylamine, a key intermediate in pharmaceutical synthesis. The characteristic vibrational frequencies of its primary functional groups—cyano, primary amine, and substituted aromatic ring—are identified and tabulated. A comprehensive protocol for sample preparation and spectral acquisition is provided, ensuring reproducible and high-quality data for structural elucidation and quality control purposes.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its molecular structure comprises a substituted benzene ring with a cyano group and a methylbenzylamine moiety. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the identification and characterization of organic molecules.[1][2] By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which provides a unique molecular "fingerprint" based on the vibrational modes of the chemical bonds present.[1] This note provides a detailed guide to the FT-IR analysis of this compound, outlining the expected absorption bands and a standardized protocol for analysis.

Materials and Methods

Instrumentation

A standard laboratory FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was used for analysis. The instrument was fitted with an Attenuated Total Reflectance (ATR) accessory containing a diamond crystal.

Sample Preparation

A small quantity of this compound (liquid or solid) was placed directly onto the ATR crystal. For solid samples, sufficient pressure was applied using the instrument's clamp to ensure good contact between the sample and the crystal surface.

Spectral Acquisition

The FT-IR spectrum was recorded in the mid-infrared range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was acquired prior to sample analysis and automatically subtracted from the sample spectrum. A total of 32 scans were co-added at a spectral resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio.

Results and Discussion

The FT-IR spectrum of this compound is characterized by the absorption bands corresponding to its distinct functional groups. The key vibrational modes are summarized in Table 1.

Table 1: Characteristic FT-IR Absorption Bands of this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3400 - 3300N-H Asymmetric & Symmetric StretchingPrimary Amine (-NH₂)Medium
3100 - 3000C-H StretchingAromatic (Ar-H)Medium
2960 - 2850C-H StretchingMethyl (-CH₃)Medium
2230 - 2210C≡N StretchingCyano/Nitrile (-C≡N)Sharp, Strong
1620 - 1580N-H Bending (Scissoring)Primary Amine (-NH₂)Medium
1600 - 1450C=C StretchingAromatic RingMedium
1470 - 1430C-H BendingMethyl (-CH₃)Medium
1300 - 1000C-N StretchingAryl AmineMedium
900 - 675C-H Out-of-Plane BendingSubstituted BenzeneStrong

The presence of a sharp, strong absorption band in the 2230-2210 cm⁻¹ region is a definitive indicator of the cyano group. The primary amine is identified by the characteristic pair of medium intensity peaks in the 3400-3300 cm⁻¹ range, corresponding to the asymmetric and symmetric N-H stretching vibrations, as well as the N-H bending vibration around 1620-1580 cm⁻¹. Aromatic C-H stretching is observed between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears in the 2960-2850 cm⁻¹ region. The in-plane C=C stretching vibrations of the benzene ring are typically found in the 1600-1450 cm⁻¹ range. Finally, strong bands in the fingerprint region (900-675 cm⁻¹) are indicative of the substitution pattern on the benzene ring.

Conclusion

FT-IR spectroscopy is a powerful and efficient tool for the structural confirmation of this compound. The characteristic absorption bands of the cyano, primary amine, and substituted aromatic functionalities provide a clear and unambiguous identification of the compound. The protocol outlined in this application note serves as a reliable method for routine analysis in research and quality control settings.

Experimental Protocols

Protocol 1: FT-IR Analysis of this compound using ATR

1. Objective: To obtain a high-quality FT-IR spectrum of this compound for structural identification.

2. Materials:

  • FT-IR Spectrometer with ATR accessory
  • This compound sample
  • Spatula
  • Lint-free wipes
  • Isopropyl alcohol

3. Procedure:

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Post-Analysis start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Apply Sample to ATR Crystal background_scan->sample_prep sample_scan Acquire Sample Spectrum sample_prep->sample_scan data_analysis Data Analysis & Peak Assignment sample_scan->data_analysis cleanup Clean ATR Crystal data_analysis->cleanup end End cleanup->end

Caption: Experimental workflow for FT-IR analysis.

functional_group_correlation cluster_peaks Characteristic FT-IR Peaks (cm⁻¹) molecule This compound -C≡N -NH₂ Substituted Benzene -CH₃ peak1 2230-2210 molecule:f0->peak1 C≡N Stretch peak2 3400-3300 molecule:f1->peak2 N-H Stretch peak3 3100-3000, 1600-1450, 900-675 molecule:f2->peak3 Aromatic Vibrations peak4 2960-2850 molecule:f3->peak4 C-H Stretch

Caption: Correlation of functional groups to FT-IR peaks.

References

Mass spectrometry fragmentation pattern of 5-Cyano-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Mass Spectrometry Fragmentation Pattern of 5-Cyano-2-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted mass spectrometry fragmentation pattern of this compound and provides a general protocol for its analysis. Understanding the fragmentation behavior of this compound is crucial for its identification, characterization, and quantification in various matrices, which is of significant interest in drug discovery and development. The fragmentation pathways are elucidated based on established principles of mass spectrometry for benzylamine and cyano-containing aromatic compounds.

Introduction

This compound is a substituted benzylamine derivative. Benzylamines are a common structural motif in many biologically active compounds and pharmaceutical agents. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of compounds by analyzing their fragmentation patterns upon ionization. The presence of a cyano group and a methyl group on the aromatic ring, in addition to the benzylamine core, influences the fragmentation pathways, leading to a characteristic mass spectrum.

Predicted Fragmentation Pattern

The fragmentation of this compound in a mass spectrometer, particularly under electron ionization (EI) or collision-induced dissociation (CID), is expected to proceed through several key pathways common to benzylamines and substituted aromatic compounds. The molecular weight of this compound (C₉H₁₀N₂) is 146.19 g/mol .

Key Fragmentation Pathways:

  • Alpha-Cleavage: A dominant fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[1] For this compound, this would involve the loss of the substituted phenyl ring to form a CH₂NH₂⁺ fragment.

  • Benzylic Cleavage: Cleavage of the C-N bond is also a common pathway for benzylamines, leading to the formation of a stable substituted benzyl cation.[2][3]

  • Loss of Small Molecules: The protonated molecular ion can lose small, stable neutral molecules like ammonia (NH₃).[3][4]

  • Ring Fragmentation: The substituted aromatic ring can undergo fragmentation, although this typically requires higher energy.

A diagram illustrating the predicted fragmentation pathway is presented below.

fragmentation_pathway M This compound [M]+• m/z = 146 F1 [M-H]+ m/z = 145 M->F1 -H• F2 [M-NH2]+ m/z = 130 (5-Cyano-2-methylbenzyl cation) M->F2 -•NH2 F3 [M-HCN]+ m/z = 119 M->F3 -HCN F4 Tropylium-like ion m/z = 130 F2->F4 Rearrangement F5 [C7H6CN]+ m/z = 102 F2->F5 -C2H4 F6 [C7H7]+ m/z = 91 F2->F6 -HCN

Figure 1: Predicted fragmentation of this compound.

Quantitative Data Summary

Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Structure/Loss Predicted Relative Abundance
[M]+•146Molecular IonModerate
[M-H]+145Loss of a hydrogen radicalLow to Moderate
[M-NH₂]⁺130Loss of an amino radical (Benzylic cleavage)High (likely base peak)
[M-HCN]⁺119Loss of hydrogen cyanideLow
[C₇H₆CN]⁺102Further fragmentation of m/z 130Moderate
[C₇H₇]⁺91Tropylium ion from cleavage of the side chainLow

Table 1: Predicted quantitative data for the mass spectrum of this compound.

Experimental Protocol

The following is a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile small molecules.

4.1. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Ionization Source: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

4.2. Reagents and Materials

  • This compound standard.

  • High-purity solvent (e.g., methanol, acetonitrile, or dichloromethane) for sample preparation.

  • GC-grade helium carrier gas.

4.3. Sample Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Perform serial dilutions to prepare working standards of appropriate concentrations (e.g., 1-100 µg/mL).

4.4. GC-MS Parameters

  • GC Column: A non-polar or medium-polarity column is suitable (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Mode: Full scan.

4.5. Data Analysis

  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern and compare it with the predicted pattern and library spectra (if available).

A diagram of the experimental workflow is provided below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Prepare Stock Solution P2 Perform Serial Dilutions P1->P2 A1 Inject Sample P2->A1 A2 Gas Chromatography Separation A1->A2 A3 Electron Ionization A2->A3 A4 Mass Analysis A3->A4 D1 Acquire Total Ion Chromatogram A4->D1 D2 Extract Mass Spectrum D1->D2 D3 Analyze Fragmentation Pattern D2->D3

References

Synthetic Utility of the Cyano Group in 5-Cyano-2-methylbenzylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-methylbenzylamine is a versatile synthetic intermediate poised for a variety of chemical transformations, primarily leveraging the reactivity of its cyano group. This functionality serves as a valuable precursor for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The cyano group can be readily converted into other key functional groups such as carboxylic acids, amides, amines, and tetrazoles, making it a cornerstone for generating compound libraries for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthetic manipulation of the cyano group in this compound.

Key Synthetic Transformations of the Cyano Group

The cyano group in this compound offers a gateway to several important classes of compounds. The primary transformations include:

  • [3+2] Cycloaddition: Reaction with azides to form tetrazoles, which are recognized as bioisosteres of carboxylic acids in medicinal chemistry.

  • Hydrolysis: Conversion to a carboxylic acid, yielding 5-carboxy-2-methylbenzylamine, a useful building block for amide and ester synthesis.

  • Reduction: Transformation into a primary amine, affording 5-(aminomethyl)-2-methylbenzylamine, which can be used to introduce a basic center or as a linker in more complex molecules.

These transformations are summarized in the reaction scheme below and detailed in the subsequent protocols.

Synthetic_Pathways This compound This compound 5-(1H-Tetrazol-5-yl)-2-methylbenzylamine 5-(1H-Tetrazol-5-yl)-2-methylbenzylamine This compound->5-(1H-Tetrazol-5-yl)-2-methylbenzylamine [3+2] Cycloaddition (e.g., NaN3, NH4Cl) 5-Carboxy-2-methylbenzylamine 5-Carboxy-2-methylbenzylamine This compound->5-Carboxy-2-methylbenzylamine Hydrolysis (e.g., H2SO4, H2O) 5-(Aminomethyl)-2-methylbenzylamine 5-(Aminomethyl)-2-methylbenzylamine This compound->5-(Aminomethyl)-2-methylbenzylamine Reduction (e.g., LiAlH4 or H2/Catalyst)

Caption: Key synthetic transformations of this compound.

Application Notes

The derivatives of this compound hold potential in various areas of drug discovery. The tetrazole moiety, for instance, is a common feature in angiotensin II receptor blockers and other pharmaceuticals where it mimics the carboxylic acid group, often with improved metabolic stability and pharmacokinetic properties. The carboxylic acid and amino derivatives can be readily incorporated into peptidic or non-peptidic scaffolds to explore structure-activity relationships (SAR) in drug design.

Experimental Protocols

Protocol 1: Synthesis of 5-(1H-Tetrazol-5-yl)-2-methylbenzylamine via [3+2] Cycloaddition

This protocol describes the conversion of the cyano group to a tetrazole ring, a common strategy in medicinal chemistry. The [3+2] cycloaddition reaction between a nitrile and an azide is a well-established method for the synthesis of 5-substituted-1H-tetrazoles.[1][2][3][4][5]

Workflow:

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound Sodium Azide Ammonium Chloride Solvent DMF Reactants->Solvent Dissolve Heating Heat to 120-130 °C Solvent->Heating Cooling Cool to RT Heating->Cooling Acidification Acidify with HCl Cooling->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Purification Column Chromatography Extraction->Purification Final_Product 5-(1H-Tetrazol-5-yl)-2-methylbenzylamine Purification->Final_Product Characterize

Caption: Workflow for the synthesis of 5-(1H-Tetrazol-5-yl)-2-methylbenzylamine.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of ice water and acidify to pH 2-3 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(1H-Tetrazol-5-yl)-2-methylbenzylamine.

Quantitative Data (Expected):

ReactantMolar Eq.Expected YieldPurity (by HPLC)
This compound1.075-85%>95%
Sodium Azide1.5--
Ammonium Chloride1.5--
Protocol 2: Hydrolysis of this compound to 5-Carboxy-2-methylbenzylamine

This protocol details the hydrolysis of the cyano group to a carboxylic acid. Acid-catalyzed hydrolysis is a common method for this transformation.

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-carboxy-2-methylbenzylamine.

Quantitative Data (Expected):

ReactantReagentsExpected YieldPurity (by HPLC)
This compoundH₂SO₄, H₂O80-90%>98%
Protocol 3: Reduction of this compound to 5-(Aminomethyl)-2-methylbenzylamine

This protocol outlines the reduction of the cyano group to a primary amine. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a powerful option. Catalytic hydrogenation is a milder alternative.

Procedure (using LiAlH₄):

  • In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential and careful addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 5-(aminomethyl)-2-methylbenzylamine.

  • Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Quantitative Data (Expected):

ReactantReducing AgentExpected YieldPurity (by GC-MS)
This compoundLiAlH₄70-85%>95%

Conclusion

This compound is a valuable starting material for the synthesis of a variety of functionalized molecules. The protocols provided herein offer robust methods for the transformation of the cyano group, enabling the generation of diverse compound libraries for screening in drug discovery and other research applications. The choice of reaction will depend on the desired final product and the compatibility of other functional groups within the molecule. Standard laboratory safety precautions should be followed for all procedures.

References

Application Notes: 5-Cyano-2-methylbenzylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Cyano-2-methylbenzylamine is a chemical intermediate with potential applications in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a reactive benzylamine group and a cyano moiety, makes it a versatile building block in medicinal chemistry. The primary amine can readily undergo reactions such as amidation, alkylation, and reductive amination to form a variety of scaffolds. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering multiple pathways for molecular elaboration.

Potential Therapeutic Targets

The chemical functionalities of this compound suggest its potential as a precursor for compounds targeting a range of therapeutic areas:

  • Oncology: The benzylamine and cyano groups are found in various enzyme inhibitors, including those targeting kinases and poly(ADP-ribose) polymerase (PARP).

  • Neurology: Substituted benzylamines are core structures in many centrally acting agents. The cyano group can be a key pharmacophore or a synthetic handle for creating more complex heterocyclic systems.

  • Inflammation and Immunology: The ability to form amide bonds and create substituted aromatic systems makes it a candidate for the synthesis of anti-inflammatory and immunomodulatory compounds.

Hypothetical Application: Synthesis of a PARP Inhibitor Scaffold

This section details a hypothetical synthetic protocol for a potential PARP inhibitor scaffold, illustrating a plausible application of this compound. This protocol is based on established synthetic transformations common in medicinal chemistry.

Workflow for the Synthesis of a Hypothetical PARP Inhibitor Precursor

G A This compound C Amide Bond Formation A->C B Phthalic Anhydride Derivative B->C D Intermediate Amide C->D Yield: 85-95% E Cyclization/Dehydration D->E F Phthalazinone Core Formation E->F High Yield G Final Scaffold F->G

Caption: Synthetic workflow for a hypothetical PARP inhibitor scaffold.

Experimental Protocol: Amide Bond Formation

This protocol describes the initial acylation of this compound with a substituted phthalic anhydride, a common step in the synthesis of certain PARP inhibitors.

  • Materials:

    • This compound

    • 4-Fluorophthalic anhydride

    • Triethylamine (Et3N)

    • Dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a solution of this compound (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq).

    • Slowly add a solution of 4-fluorophthalic anhydride (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Hypothetical)

The following table summarizes expected outcomes for the synthesis of the intermediate amide.

ParameterValue
Starting MaterialThis compound
Reagent4-Fluorophthalic anhydride
ProductN-(5-Cyano-2-methylbenzyl)-4-fluorophthalamic acid
Theoretical YieldBased on 1:1 stoichiometry
Expected Yield 85-95%
Purity (HPLC) >98%
SolventDichloromethane
BaseTriethylamine
Reaction Time12-16 hours
Temperature0 °C to RT

Logical Relationship of Functional Group Transformations

The versatility of the cyano and amine groups allows for a variety of subsequent chemical modifications.

G cluster_amine Amine Reactions cluster_cyano Cyano Group Reactions A Amidation B Reductive Amination C Alkylation D Hydrolysis to Carboxylic Acid E Reduction to Amine F Formation of Tetrazole Start 5-Cyano-2- methylbenzylamine Start->A Start->B Start->C Start->D Start->E Start->F

Caption: Potential synthetic pathways from this compound.

This compound represents a valuable, albeit not widely documented, starting material for the synthesis of pharmaceutical ingredients. Its bifunctional nature allows for diverse chemical transformations, making it a suitable precursor for creating libraries of compounds for drug discovery. The protocols and data presented herein are illustrative of the potential applications and should be adapted and optimized for specific synthetic targets. Further research and publication in the field of medicinal chemistry will likely elucidate more concrete applications of this versatile chemical intermediate.

Troubleshooting & Optimization

Troubleshooting common issues in 5-Cyano-2-methylbenzylamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-Cyano-2-methylbenzylamine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Question 1: I am seeing a low yield in my reduction of 2-methyl-5-nitrobenzonitrile to this compound. What are the possible causes and how can I improve it?

Answer:

Low yields in the reduction of an aromatic nitro group to a benzylamine can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reduction may not have gone to completion.

    • Solution: Increase the reaction time or the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material.

  • Catalyst Inactivity: The catalyst (e.g., Palladium on carbon, Raney nickel) may be old or poisoned.

    • Solution: Use fresh catalyst for each reaction. Ensure all glassware is thoroughly cleaned and that the solvents and reagents are free of impurities that could poison the catalyst (e.g., sulfur compounds).

  • Sub-optimal Hydrogen Pressure: If performing a catalytic hydrogenation, the hydrogen pressure might be too low.

    • Solution: Increase the hydrogen pressure according to literature procedures for similar reductions. Ensure there are no leaks in your hydrogenation apparatus.

  • Side Reactions: Over-reduction or side reactions can occur, leading to byproducts.

    • Solution: Optimize the reaction conditions. A lower temperature or a more selective reducing agent might be necessary.

Question 2: My final product is impure after purification. What are the likely impurities and how can I remove them?

Answer:

Impurities in the final product can be unreacted starting materials, intermediates, or byproducts.

  • Common Impurities:

    • 2-methyl-5-nitrobenzonitrile: Unreacted starting material.

    • Partially reduced intermediates: Such as the corresponding hydroxylamine or nitroso compounds.

    • Byproducts from cyanation: If the synthesis route involves a cyanation step, impurities from this stage may carry over.

  • Purification Strategies:

    • Column Chromatography: This is a highly effective method for separating the desired product from impurities. A gradient elution with a solvent system like ethyl acetate and hexanes is often a good starting point.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can significantly improve purity.

    • Acid-Base Extraction: As this compound is basic, an acid-base extraction can be used to separate it from neutral or acidic impurities. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure amine extracted back into an organic solvent.

Question 3: I am attempting a Sandmeyer reaction to introduce the cyano group, but the yield is poor. What are the critical parameters for this reaction?

Answer:

The Sandmeyer reaction is a powerful method but can be sensitive to reaction conditions.

  • Diazotization Step:

    • Temperature: It is crucial to maintain a low temperature (typically 0-5 °C) during the formation of the diazonium salt to prevent its decomposition.

    • Nitrous Acid: Use a stoichiometric amount of sodium nitrite and add it slowly to the acidic solution of the amine.

  • Cyanation Step:

    • Copper(I) Cyanide: The quality of the copper(I) cyanide is important. It is best to use freshly prepared or high-purity commercial CuCN.

    • Temperature: The decomposition of the diazonium salt with the copper cyanide solution is typically done at a slightly elevated temperature, but this should be carefully controlled to avoid side reactions.

    • Neutralization: Ensure the diazonium salt solution is neutralized before adding it to the cyanide solution.

Quantitative Data Summary

The following table summarizes typical yields for different synthetic routes to this compound and related compounds, as inferred from common organic synthesis transformations.

Starting MaterialReagent(s)ProductTypical Yield (%)Reference/Notes
2-Methyl-5-nitrobenzonitrileH₂, Pd/C or SnCl₂/HClThis compound70-90Catalytic hydrogenation generally gives high yields. Tin(II) chloride is a classic and effective alternative.
5-Bromo-2-methylbenzonitrileNaN₃ followed by reduction (e.g., LiAlH₄)This compound60-80Two-step process involving formation of an azide intermediate.
2-Methyl-5-aminobenzonitrileDiazotization followed by Sandmeyer reaction5-Cyano-2-methylbenzonitrile50-70A multi-step process that can have variable yields depending on the optimization of each step.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Methyl-5-nitrobenzonitrile via Catalytic Hydrogenation

  • Preparation: In a suitable hydrogenation vessel, dissolve 2-methyl-5-nitrobenzonitrile (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound via Reduction of 2-Methyl-5-nitrobenzonitrile with Tin(II) Chloride

  • Preparation: In a round-bottom flask, dissolve 2-methyl-5-nitrobenzonitrile (1.0 eq) in ethanol.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 eq) in concentrated hydrochloric acid.

  • Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto ice. Basify the solution with a concentrated sodium hydroxide solution until a pH of >10 is reached.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Visualizations

The following diagrams illustrate the synthetic pathways and a logical troubleshooting workflow.

Synthesis_Pathways cluster_start Starting Materials cluster_product Final Product 2-Methyl-5-nitrobenzonitrile 2-Methyl-5-nitrobenzonitrile This compound This compound 2-Methyl-5-nitrobenzonitrile->this compound Reduction (e.g., H2, Pd/C) 5-Bromo-2-methylbenzonitrile 5-Bromo-2-methylbenzonitrile 5-Azido-2-methylbenzonitrile 5-Azido-2-methylbenzonitrile 5-Bromo-2-methylbenzonitrile->5-Azido-2-methylbenzonitrile NaN3 5-Azido-2-methylbenzonitrile->this compound Reduction (e.g., LiAlH4)

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products Present? incomplete->side_products No optimize_conditions Optimize Reaction Conditions: - Increase time/temp - Check reagent quality incomplete->optimize_conditions Yes change_reagents Consider Alternative Reagents or Catalyst side_products->change_reagents Yes purification Improve Purification: - Column Chromatography - Recrystallization - Acid-Base Extraction side_products->purification No (Starting Material) end Pure Product, Improved Yield optimize_conditions->end change_reagents->end purification->end

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Synthesis of 5-Cyano-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Cyano-2-methylbenzylamine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the reduction of 5-cyano-2-methylbenzonitrile.

Problem 1: Low or No Conversion of Starting Material

Potential CauseSuggested Solution
Catalytic Hydrogenation: Inactive catalyst.Use a fresh batch of catalyst. Ensure proper handling and storage of the catalyst to prevent deactivation. For Raney Nickel, ensure it has been properly activated.
Insufficient hydrogen pressure.
Low reaction temperature.
Inappropriate solvent.
Chemical Reduction (e.g., LiAlH4): Deactivated reducing agent.Use a fresh, unopened container of the reducing agent. Lithium aluminum hydride (LiAlH4) is highly reactive with moisture and should be handled under anhydrous conditions.
Insufficient amount of reducing agent.
Low reaction temperature.

Problem 2: Formation of a Significant Amount of Secondary Amine Byproduct

This is a common issue in catalytic hydrogenation, where the initially formed primary amine reacts with an imine intermediate.

Potential CauseSuggested Solution
Reaction conditions favor imine-amine coupling.Add a small amount of ammonia or ammonium hydroxide to the reaction mixture. This helps to suppress the formation of the secondary amine byproduct by shifting the equilibrium away from the imine-amine reaction.[1]
Use a different catalyst. Some catalysts, like Raney Cobalt, have been reported to show higher selectivity for primary amines compared to Raney Nickel in certain nitrile reductions.
Optimize reaction temperature and pressure.

Problem 3: Difficulties in Product Isolation and Purification

Potential CauseSuggested Solution
LiAlH4 Work-up: Formation of gelatinous aluminum salts.A careful, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up) can help to precipitate granular aluminum salts that are easier to filter. A typical procedure involves the sequential addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water for every 'y' g of LiAlH4 used.
Emulsion formation during extraction.Add a saturated brine solution to the aqueous layer to break up emulsions.
Product is a volatile liquid.Use a rotary evaporator at a controlled temperature and reduced pressure to remove the solvent. Avoid excessive heating to prevent product loss.
Impurities co-elute with the product during column chromatography.Use a different solvent system for chromatography. A gradient elution might be necessary to achieve good separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and direct route is the reduction of 5-cyano-2-methylbenzonitrile. This can be achieved through two main methods:

  • Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂).[2]

  • Chemical Reduction: Employing a metal hydride reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄).[2][3]

An alternative, though longer, route could involve the synthesis of 5-bromo-2-methylbenzonitrile followed by a cyanation reaction and subsequent reduction.

Q2: How can I prepare the starting material, 5-cyano-2-methylbenzonitrile?

5-Cyano-2-methylbenzonitrile can be synthesized from 5-bromo-2-methylbenzonitrile via a cyanation reaction, typically using a cyanide source like copper(I) cyanide in a suitable solvent.

Q3: What is the best method to minimize the formation of secondary amine byproducts?

The formation of secondary amines is a known side reaction in the catalytic hydrogenation of nitriles. To minimize this:

  • The addition of ammonia or ammonium hydroxide to the reaction mixture is a widely used and effective strategy.

  • Alternatively, using a chemical reducing agent like LiAlH₄ generally avoids the formation of secondary amines.

Q4: What are the safety precautions I should take when working with Lithium Aluminum Hydride (LiAlH₄)?

LiAlH₄ is a highly reactive and pyrophoric reagent.

  • It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous solvents.

  • The work-up procedure must be done carefully, typically by slowly adding water or a solution of sodium sulfate decahydrate at a low temperature (0 °C) to quench the excess reagent.

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: Spot the reaction mixture against the starting material on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine product) indicates the reaction is proceeding.

  • GC-MS: A small aliquot of the reaction mixture can be analyzed to determine the ratio of starting material to product.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 5-Cyano-2-methylbenzonitrile using Raney Nickel

This protocol is a general guideline and may require optimization.

Materials:

  • 5-Cyano-2-methylbenzonitrile

  • Raney Nickel (activated)

  • Ethanol (anhydrous)

  • Ammonia solution (optional)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar

Procedure:

  • In a suitable pressure vessel, dissolve 5-Cyano-2-methylbenzonitrile (1 eq.) in anhydrous ethanol (10-20 volumes).

  • Carefully add activated Raney Nickel (5-10% by weight of the starting material) to the solution.

  • (Optional) Add a solution of ammonia in ethanol (e.g., 5-10% of the total solvent volume) to suppress secondary amine formation.

  • Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by observing the uptake of hydrogen or by analyzing aliquots via TLC or GC-MS.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Raney Nickel catalyst is pyrophoric and should be kept wet with solvent at all times. The filter cake should be carefully quenched with water.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Chemical Reduction of 5-Cyano-2-methylbenzonitrile using Lithium Aluminum Hydride (LiAlH₄)

This protocol must be performed under strictly anhydrous conditions.

Materials:

  • 5-Cyano-2-methylbenzonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq.) in anhydrous THF (10-15 volumes).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 5-Cyano-2-methylbenzonitrile (1 eq.) in anhydrous THF (5 volumes) and add it to the dropping funnel.

  • Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C.

  • Work-up (Fieser method): Carefully and slowly add water (equal in volume to the mass of LiAlH₄ used in grams) dropwise to quench the excess LiAlH₄.

  • Next, add a 15% aqueous solution of sodium hydroxide (equal in volume to the mass of LiAlH₄ used).

  • Finally, add water again (3 times the volume of the mass of LiAlH₄ used).

  • Stir the resulting mixture vigorously for 15-30 minutes until a white, granular precipitate of aluminum salts forms.

  • Filter the mixture through a Büchner funnel and wash the precipitate thoroughly with THF or another suitable solvent like ethyl acetate.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.[4]

Quantitative Data Summary

The following table summarizes typical yields for the reduction of substituted benzonitriles to the corresponding benzylamines under various conditions. Please note that these are general values, and the yield for this compound may vary.

MethodReagent/CatalystSolventTemperature (°C)Pressure (psi)Typical Yield (%)
Catalytic HydrogenationRaney NickelEthanol/Ammonia50-8050-10070-90
Catalytic HydrogenationPd/CMethanolRoom Temp. - 5050-10075-95
Chemical ReductionLiAlH₄THF0 - Room Temp.N/A80-95
Chemical ReductionBH₃-THFTHFRoom Temp. - 65N/A70-85

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_product Product 5_Cyano_2_methylbenzonitrile 5-Cyano-2-methylbenzonitrile Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., Raney Ni, H₂) 5_Cyano_2_methylbenzonitrile->Catalytic_Hydrogenation Route 1 Chemical_Reduction Chemical Reduction (e.g., LiAlH₄) 5_Cyano_2_methylbenzonitrile->Chemical_Reduction Route 2 5_Cyano_2_methylbenzylamine This compound Catalytic_Hydrogenation->5_Cyano_2_methylbenzylamine Chemical_Reduction->5_Cyano_2_methylbenzylamine

Caption: Synthetic routes to this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Check_SM Is starting material fully consumed? Start->Check_SM Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No Side_Products Significant Side Products Observed? Check_SM->Side_Products Yes Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Increase reagent/catalyst amount Incomplete_Reaction->Optimize_Conditions Purification_Issues Purification Issues Side_Products->Purification_Issues No Identify_Byproducts Identify Byproducts (GC-MS, NMR): - Secondary amine? - Other? Side_Products->Identify_Byproducts Yes Review_Purification Review Purification Method: - Adjust chromatography solvent - Check distillation parameters Purification_Issues->Review_Purification Modify_Protocol Modify Protocol: - Add NH₃ (for hydrogenation) - Change reducing agent Identify_Byproducts->Modify_Protocol

Caption: Troubleshooting workflow for low reaction yield.

References

Identifying and minimizing side reactions in 5-Cyano-2-methylbenzylamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Cyano-2-methylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help identify and minimize side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Reductive Amination: This one-pot reaction involves the treatment of 5-formyl-2-methylbenzonitrile with an ammonia source in the presence of a reducing agent.

  • Nucleophilic Substitution: This two-step process typically starts with the halogenation of 5-cyano-2-methyltoluene to form a benzyl halide (e.g., 5-(chloromethyl)-2-methylbenzonitrile), followed by a nucleophilic substitution reaction with an ammonia source.

Q2: What are the primary side reactions to be aware of during the reductive amination of 5-formyl-2-methylbenzonitrile?

A2: The main side reactions include:

  • Over-alkylation: The newly formed primary amine can react with the starting aldehyde to form secondary and tertiary amines.

  • Alcohol Formation: The reducing agent can directly reduce the starting aldehyde to 5-(hydroxymethyl)-2-methylbenzonitrile.

  • Aldol Condensation: Under certain conditions, the aldehyde can undergo self-condensation.

Q3: How can I minimize the formation of secondary and tertiary amines in both synthetic routes?

A3: To favor the formation of the primary amine, it is crucial to use a large excess of the ammonia source.[1][2] This shifts the reaction equilibrium towards the desired product and statistically reduces the chances of the product amine reacting further.

Q4: Can the nitrile group be reduced during the synthesis?

A4: While the nitrile group is generally stable under many reductive amination conditions, strong reducing agents or harsh reaction conditions could potentially lead to its reduction to a primary amine. It is important to select a reducing agent that is chemoselective for the imine intermediate.

Q5: What are some common purification techniques for this compound?

A5: Purification can typically be achieved through:

  • Extraction: To remove water-soluble impurities and byproducts.

  • Crystallization: To obtain the final product in high purity.[3]

  • Column Chromatography: For separation of closely related impurities, particularly the secondary and tertiary amine byproducts.[4]

Troubleshooting Guides

Route 1: Reductive Amination of 5-formyl-2-methylbenzonitrile

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Low Yield of Primary Amine Insufficient excess of ammonia.Increase the molar excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia).
Reaction temperature is too high, favoring side reactions.Optimize the reaction temperature; lower temperatures often favor the desired product.
Inefficient reducing agent.Experiment with different reducing agents (e.g., NaBH(OAc)₃, NaBH₃CN, catalytic hydrogenation).
Significant Formation of Secondary/Tertiary Amines Low concentration of ammonia.Use a large excess of the ammonia source.[1]
Prolonged reaction time allowing for further reaction of the product.Monitor the reaction progress by TLC or LC-MS and quench the reaction upon completion.
Presence of 5-(hydroxymethyl)-2-methylbenzonitrile Reducing agent is too reactive and reduces the aldehyde.Use a milder or more selective reducing agent (e.g., NaBH(OAc)₃ is often preferred over NaBH₄ for this reason).
Incorrect pH of the reaction mixture.Maintain a slightly acidic pH (around 5-6) to favor imine formation over aldehyde reduction.
Aldol Condensation Products Detected Basic reaction conditions.Ensure the reaction is run under neutral to slightly acidic conditions.
High concentration of the aldehyde.Add the aldehyde slowly to the reaction mixture containing the ammonia source.
Route 2: Nucleophilic Substitution of 5-(chloromethyl)-2-methylbenzonitrile

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Low Conversion of Benzyl Halide Insufficient nucleophile (ammonia).Use a large excess of concentrated aqueous ammonia or an alternative ammonia source like hexamethylenetetramine followed by hydrolysis.[2]
Low reaction temperature.Gradually increase the reaction temperature while monitoring for side product formation.
High Levels of Secondary and Tertiary Amines Molar ratio of reactants.A significant excess of ammonia is crucial to minimize over-alkylation.[1][2]
Reaction concentration.Running the reaction at a lower concentration can sometimes disfavor the bimolecular reaction leading to the secondary amine.
Formation of 5-(hydroxymethyl)-2-methylbenzonitrile Hydrolysis of the benzyl halide.Ensure anhydrous conditions if using a non-aqueous solvent. If using aqueous ammonia, this may be an unavoidable minor byproduct.
Difficult Purification Similar polarities of primary, secondary, and tertiary amines.Convert the primary amine to a salt (e.g., hydrochloride) to facilitate separation by crystallization.[5] Alternatively, use column chromatography with a suitable solvent system.

Experimental Protocols

Protocol 1: Reductive Amination of 5-formyl-2-methylbenzonitrile

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: To a solution of 5-formyl-2-methylbenzonitrile (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added a large excess of an ammonia source (e.g., ammonium acetate, 10-20 eq).

  • pH Adjustment: If necessary, adjust the pH of the mixture to 5-6 with a mild acid (e.g., acetic acid).

  • Reduction: Cool the mixture in an ice bath and add a selective reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.

Protocol 2: Nucleophilic Substitution of 5-(chloromethyl)-2-methylbenzonitrile

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: Dissolve 5-(chloromethyl)-2-methylbenzonitrile (1.0 eq) in a suitable solvent (e.g., ethanol, THF).

  • Addition of Ammonia: Add a large excess of concentrated aqueous ammonia (e.g., 20-30 eq) to the solution.

  • Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the excess ammonia and solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water to remove ammonium salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by conversion to its hydrochloride salt, followed by recrystallization, or by column chromatography.[5]

Visualizations

Synthesis_Pathways cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nucleophilic Substitution 5-formyl-2-methylbenzonitrile 5-formyl-2-methylbenzonitrile Imine_Intermediate Imine Intermediate 5-formyl-2-methylbenzonitrile->Imine_Intermediate + NH3 - H2O This compound This compound Imine_Intermediate->this compound Reduction (e.g., NaBH(OAc)3) 5-cyano-2-methyltoluene 5-cyano-2-methyltoluene 5-(chloromethyl)-2-methylbenzonitrile 5-(chloromethyl)-2-methylbenzonitrile 5-cyano-2-methyltoluene->5-(chloromethyl)-2-methylbenzonitrile Halogenation Product_Route2 This compound 5-(chloromethyl)-2-methylbenzonitrile->Product_Route2 + NH3 (excess)

Caption: Synthetic routes to this compound.

Side_Reactions_Reductive_Amination 5-formyl-2-methylbenzonitrile 5-formyl-2-methylbenzonitrile Imine_Intermediate Imine Intermediate 5-formyl-2-methylbenzonitrile->Imine_Intermediate + NH3 Alcohol_Byproduct 5-(hydroxymethyl)-2- methylbenzonitrile 5-formyl-2-methylbenzonitrile->Alcohol_Byproduct Reduction This compound Primary Amine (Desired Product) Imine_Intermediate->this compound Reduction Secondary_Amine Secondary Amine This compound->Secondary_Amine + Imine Intermediate + Reduction

Caption: Side reactions in reductive amination.

Troubleshooting_Workflow Start Low Yield or Purity Analysis Analyze reaction mixture (TLC, LC-MS, NMR) Start->Analysis Identify_Byproducts Identify major byproducts Analysis->Identify_Byproducts Overalkylation High levels of secondary/tertiary amines Identify_Byproducts->Overalkylation Over-alkylation Alcohol Significant alcohol byproduct Identify_Byproducts->Alcohol Aldehyde Reduction Starting_Material High amount of unreacted starting material Identify_Byproducts->Starting_Material Incomplete Reaction Solution1 Increase excess of ammonia. Optimize reaction time. Overalkylation->Solution1 Solution2 Use a more selective reducing agent. Adjust pH. Alcohol->Solution2 Solution3 Increase reaction temperature. Check reagent quality. Starting_Material->Solution3

References

Overcoming challenges in the purification of 5-Cyano-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 5-Cyano-2-methylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

Q: My crude this compound has a low purity (<90%) after synthesis. What are the likely impurities and how can I remove them?

A: Low purity after initial synthesis is a common issue. The impurities largely depend on the synthetic route employed. A frequent route to aminobenzonitriles involves the dehydration of the corresponding aminobenzamide. In this case, the primary impurity is likely the unreacted 5-Cyano-2-methylbenzamide . Another potential impurity, if the synthesis involves the reduction of a nitro group, could be the corresponding 5-Cyano-2-methylnitrobenzene .

Troubleshooting Workflow:

start Crude Product (<90% Purity) check_impurities Identify Impurities (TLC, HPLC, NMR) start->check_impurities amide_impurity Presence of 5-Cyano-2-methylbenzamide check_impurities->amide_impurity Amide detected nitro_impurity Presence of 5-Cyano-2-methylnitrobenzene check_impurities->nitro_impurity Nitro compound detected other_impurities Other Impurities check_impurities->other_impurities Other/Unknown column_chromatography Column Chromatography amide_impurity->column_chromatography nitro_impurity->column_chromatography acid_base_extraction Acid-Base Extraction other_impurities->acid_base_extraction crystallization Crystallization/Recrystallization column_chromatography->crystallization high_purity_product High Purity Product (>98%) crystallization->high_purity_product acid_base_extraction->column_chromatography

Caption: Troubleshooting workflow for low purity this compound.

Recommended Actions:

  • Column Chromatography: This is often the most effective method for removing both polar (amide) and non-polar (nitro) impurities. A silica gel column is typically used.

  • Acid-Base Extraction: To remove neutral impurities like 5-Cyano-2-methylnitrobenzene, an acid-base extraction can be performed. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution. The amine will move to the aqueous phase, leaving neutral impurities in the organic phase. The amine can then be recovered by basifying the aqueous phase and extracting with an organic solvent.

  • Crystallization: After chromatographic purification, recrystallization can be used to achieve higher purity.

Issue 2: Difficulty with Column Chromatography

Q: I am having trouble with the column chromatography of this compound. The compound is streaking on the TLC plate and I'm getting poor separation.

A: Amines, being basic compounds, can interact strongly with the acidic silica gel, leading to tailing, streaking, and poor separation.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

    • Triethylamine (TEA): A common choice. Start by adding 0.1-1% (v/v) TEA to your solvent system.

    • Ammonia: A solution of methanol saturated with ammonia can also be effective.

  • Choice of Stationary Phase:

    • Alumina (basic or neutral): This can be a good alternative to silica gel for the purification of basic compounds.

    • Amine-functionalized silica: This specialized stationary phase is designed for the purification of amines and can significantly improve separation.

Logical Relationship for Chromatography Troubleshooting:

start Poor Separation/Streaking in Column Chromatography mobile_phase Modify Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase start->stationary_phase add_tea Add Triethylamine (0.1-1%) mobile_phase->add_tea use_ammonia Use NH3 in Methanol mobile_phase->use_ammonia use_alumina Switch to Alumina stationary_phase->use_alumina use_amine_silica Use Amine-Functionalized Silica stationary_phase->use_amine_silica improved_separation Improved Separation add_tea->improved_separation use_ammonia->improved_separation use_alumina->improved_separation use_amine_silica->improved_separation

Caption: Decision tree for troubleshooting column chromatography of amines.

Issue 3: Product Oiling Out During Crystallization

Q: When I try to crystallize my this compound, it often oils out instead of forming crystals. How can I prevent this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This is common for amines and can be influenced by solvent choice, cooling rate, and purity.

Solutions:

  • Solvent Selection: The ideal solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. For benzylamines, consider solvent systems like:

    • Toluene/Heptane

    • Ethyl Acetate/Hexane

    • Methanol/Water

  • Slow Cooling: Allow the heated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling often promotes oiling out.

  • Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution to induce crystallization.

  • Higher Purity: Oiling out is more common with impure compounds. Ensure your material is of reasonable purity (>95%) before attempting crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a column chromatography protocol for this compound?

A1: A good starting point for column chromatography on silica gel would be a gradient elution with a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, with the addition of a small amount of triethylamine.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Carefully pack the column with the slurry to ensure a uniform bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry powder onto the top of the column.

  • Elution: Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.1% TEA) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate + 0.1% TEA).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Q2: What are some suitable solvent systems for the recrystallization of this compound?

A2: While the optimal solvent system should be determined experimentally, good starting points for the recrystallization of substituted benzylamines include mixtures of a solvent in which the compound is soluble and a non-solvent in which it is poorly soluble.

Solvent SystemComments
Toluene / Heptane Dissolve in hot toluene and add heptane until turbidity persists. Reheat to dissolve and then cool slowly.
Ethyl Acetate / Hexane Dissolve in a minimal amount of hot ethyl acetate and slowly add hexane until the solution becomes cloudy. Reheat to clarify and then allow to cool.
Methanol / Water Dissolve in methanol and add water dropwise until the solution becomes persistently cloudy. Warm to redissolve and then cool slowly.

Q3: How can I monitor the purity of this compound during purification?

A3: The purity of this compound can be effectively monitored using the following techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture and to track the progress of a column chromatography separation.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid for better peak shape) is a common setup. A certificate of analysis for a related compound showed a purity of 97.33% by HPLC.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if their signals are resolved from those of the main compound.

Purity Analysis Workflow:

start Purified Sample tlc TLC Analysis start->tlc single_spot Single Spot on TLC tlc->single_spot multiple_spots Multiple Spots on TLC tlc->multiple_spots hplc HPLC Analysis single_spot->hplc further_purification Further Purification Required multiple_spots->further_purification high_purity High Purity (>98%) hplc->high_purity low_purity Low Purity (<98%) hplc->low_purity nmr NMR Spectroscopy high_purity->nmr low_purity->further_purification structure_confirmed Structure Confirmed nmr->structure_confirmed final_product Final Pure Product structure_confirmed->final_product further_purification->start Re-purify

Caption: Workflow for purity analysis of this compound.

References

Optimizing reaction conditions for derivatizing 5-Cyano-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing the derivatization of 5-Cyano-2-methylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

The primary amino group of this compound is a versatile nucleophile, making it suitable for several common derivatization reactions, including:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is one of the most robust and widely used derivatization methods.

  • N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. Care must be taken to control the degree of alkylation.

  • N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Urea Formation: Reaction with isocyanates to form substituted ureas.

Q2: How do the substituents on the aromatic ring (cyano and methyl groups) affect the reactivity of the benzylamine?

The electronic properties of the ring substituents can influence the nucleophilicity of the amino group.

  • 2-Methyl Group: This is an electron-donating group, which slightly increases the electron density on the aromatic ring and can enhance the nucleophilicity of the amino group.

  • 5-Cyano Group: This is a strong electron-withdrawing group. Its effect on the benzylic amine is less direct than on an aniline, but it can slightly decrease the nucleophilicity of the amino group.

In general, this compound behaves as a typical benzylamine, and these substituent effects are not expected to dramatically alter its reactivity in most derivatization reactions.

Q3: My reaction is not going to completion. What are the first things I should check?

If you are experiencing an incomplete reaction, consider the following:

  • Reagent Quality: Ensure that your derivatizing agent (e.g., acyl chloride, alkyl halide) has not degraded. Acyl chlorides, in particular, are sensitive to moisture.

  • Solvent Purity: The presence of water or other reactive impurities in your solvent can consume your reagents. Use anhydrous solvents when necessary.

  • Stoichiometry: Double-check your calculations to ensure the correct molar ratios of reactants and any necessary bases or catalysts.

  • Reaction Temperature: Some reactions may require heating to proceed at a reasonable rate. Conversely, excessive heat can lead to decomposition.

Troubleshooting Guides

Problem 1: Low Yield in N-Acylation Reaction

Low yields in the formation of an amide derivative are a common issue. The following guide will help you troubleshoot potential causes.

Troubleshooting Workflow for Low N-Acylation Yield

start Start: Low Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry (Acylating agent, base, amine) start->check_reagents reagents_ok Reagents & Stoichiometry OK? check_reagents->reagents_ok check_conditions 2. Assess Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok check_workup 3. Evaluate Workup & Purification workup_ok Workup Procedure Correct? check_workup->workup_ok reagents_ok->check_conditions Yes fix_reagents Action: Use fresh reagents. Verify calculations. reagents_ok->fix_reagents No conditions_ok->check_workup Yes optimize_conditions Action: Adjust temperature, time, or solvent. (See Table 1) conditions_ok->optimize_conditions No optimize_workup Action: Modify extraction pH. Consider chromatography. workup_ok->optimize_workup No end_success Problem Resolved workup_ok->end_success Yes fix_reagents->start Re-run end_fail Consult Further Literature fix_reagents->end_fail optimize_conditions->start Re-run optimize_conditions->end_fail optimize_workup->start Re-run optimize_workup->end_fail

Caption: A decision tree for troubleshooting low yields in N-acylation reactions.

Table 1: Optimization Parameters for N-Acylation

ParameterStandard ConditionOptimization StrategyRationale
Acylating Agent Acyl Chloride (1.1 eq)Use Acetic Anhydride (1.2 eq)Anhydrides are less reactive and can sometimes give cleaner reactions, although they may require longer reaction times or heating.[]
Base Triethylamine (TEA, 1.5 eq)Use a stronger, non-nucleophilic base like DBU or a milder base like pyridine.The choice of base can be critical. TEA is standard, but if side reactions are an issue, pyridine may be a better choice.[2]
Solvent Dichloromethane (DCM)Try Tetrahydrofuran (THF) or Acetonitrile (MeCN)Solvent polarity can influence reaction rates and solubility of intermediates.
Temperature 0 °C to Room TempIncrease to 40-60 °C or decrease to -10 °CIncreasing temperature can overcome activation energy barriers, while decreasing it can reduce side reactions.
Reaction Time 1-3 hoursMonitor by TLC/LC-MS every hourEnsure the reaction has reached completion without starting to degrade.
Problem 2: Formation of Multiple Products in N-Alkylation

A common side reaction in N-alkylation is the formation of a tertiary amine (di-alkylation) or even a quaternary ammonium salt.

Table 2: Controlling Selectivity in N-Alkylation

ParameterCondition for Mono-alkylationCondition Leading to Poly-alkylationControl Strategy
Stoichiometry Use a large excess of benzylamine (3-5 eq)Using a 1:1 or excess of alkyl halideA large excess of the starting amine favors the mono-alkylated product statistically.
Reaction Temperature Low temperature (e.g., Room Temp)High temperature (e.g., > 80 °C)Higher temperatures can provide the activation energy for the less reactive secondary amine to react again.[3]
Order of Addition Slow, dropwise addition of alkyl halide to the amine solutionRapid addition of alkyl halideSlow addition keeps the instantaneous concentration of the alkylating agent low, reducing the chance of a second alkylation.
Base Strength Mild base (e.g., K₂CO₃)Strong base (e.g., NaH)A very strong base can deprotonate the newly formed secondary amine, increasing its nucleophilicity and promoting di-alkylation.

Troubleshooting Workflow for N-Alkylation Side Products

start Start: Di-alkylation Observed check_stoichiometry 1. Review Stoichiometry (Amine:Alkyl Halide Ratio) start->check_stoichiometry is_excess_amine Is Amine in Large Excess? check_stoichiometry->is_excess_amine check_conditions 2. Review Reaction Conditions (Temp, Addition Rate) is_slow_addition Slow Addition at Low Temp? check_conditions->is_slow_addition is_excess_amine->check_conditions Yes adjust_stoichiometry Action: Increase amine to 3-5 equivalents. is_excess_amine->adjust_stoichiometry No adjust_conditions Action: Add alkyl halide slowly at room temperature or below. is_slow_addition->adjust_conditions No end_success Mono-alkylation Favored is_slow_addition->end_success Yes adjust_stoichiometry->start Re-run adjust_conditions->start Re-run consider_reductive_amination Alternative: Consider Reductive Amination end_success->consider_reductive_amination If still problematic

Caption: A decision tree for minimizing di-alkylation side products.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

This protocol describes a general method for the acylation of this compound with a generic acyl chloride (R-COCl).

Workflow for N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve amine (1 eq) and base (1.5 eq) in DCM cool Cool solution to 0 °C prep_amine->cool add Add acyl chloride solution dropwise to amine solution cool->add prep_acyl Dissolve acyl chloride (1.1 eq) in DCM react Stir at 0 °C for 30 min, then warm to RT for 2h add->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with water monitor->quench extract Extract with DCM (3x) quench->extract wash Wash organic layer with 1M HCl, sat. NaHCO₃, brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography (e.g., Hexane/EtOAc) concentrate->purify

Caption: Step-by-step workflow for a typical N-acylation reaction.

Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Reaction: Dissolve the acyl chloride (1.1 eq) in a separate portion of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for N-Sulfonylation

This protocol provides a general method for the reaction of this compound with a generic sulfonyl chloride (R-SO₂Cl).

Methodology:

  • Preparation: Dissolve this compound (1.0 eq) in pyridine, and cool the solution to 0 °C. Pyridine acts as both the solvent and the base.

  • Reaction: Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Monitoring: After addition, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Pour the reaction mixture into ice-cold 2M HCl. If a precipitate forms, collect it by filtration. If not, extract the mixture with ethyl acetate.

  • Washing: Wash the organic layer with 2M HCl (to remove pyridine), water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude sulfonamide can be purified by recrystallization or column chromatography.

References

Assessing the stability of 5-Cyano-2-methylbenzylamine in acidic media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Cyano-2-methylbenzylamine. The following information addresses potential stability issues, particularly in acidic media, and offers guidance on experimental design and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic media?

The primary stability concern for this compound in an acidic environment is the hydrolysis of the cyano (nitrile) group. This reaction is catalyzed by acid and typically accelerated by heat. The benzylamine functional group is generally more stable under these conditions but will exist as its protonated ammonium salt.

Q2: What is the expected degradation pathway of this compound in acid?

The degradation follows a well-established pathway for nitrile hydrolysis. It is a two-step process:

  • Step 1: The nitrile group is hydrolyzed to an amide intermediate, forming 2-methyl-5-(aminocarbonyl)benzylamine.

  • Step 2: The amide is further hydrolyzed to a carboxylic acid, yielding 2-methyl-5-carboxybenzylamine and releasing an ammonium ion.[1][2][3]

This pathway is visualized in the diagram below.

G cluster_degradation Degradation Pathway 5_Cyano_2_methylbenzylamine This compound Amide_Intermediate Amide Intermediate (2-methyl-5-(aminocarbonyl)benzylamine) 5_Cyano_2_methylbenzylamine->Amide_Intermediate H+, H2O Carboxylic_Acid Carboxylic Acid (2-methyl-5-carboxybenzylamine) Amide_Intermediate->Carboxylic_Acid H+, H2O Ammonium_Ion Ammonium Ion Amide_Intermediate->Ammonium_Ion

Caption: Acid-catalyzed hydrolysis of this compound.

Q3: How can I monitor the degradation of this compound?

A stability-indicating analytical method is essential for monitoring the degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[4][5][6] A suitable HPLC method should be able to separate the parent compound from its degradation products and any other impurities.

Troubleshooting Guide

Issue: No degradation is observed during my forced degradation study in acidic media.

  • Possible Cause 1: Insufficiently harsh conditions. The rate of hydrolysis is dependent on the acid concentration, temperature, and time.

    • Solution: Increase the severity of the conditions. If you started with 0.1 N HCl at room temperature, consider increasing the temperature by refluxing the solution.[2][7] If degradation is still not observed, the acid concentration can be incrementally increased (e.g., to 1 N HCl).[7][8] Refer to the table below for typical starting conditions and escalation strategies.

  • Possible Cause 2: Inadequate analytical method. Your analytical method may not be able to resolve the parent compound from its degradation products.

    • Solution: Develop and validate a stability-indicating HPLC method. This involves experimenting with different columns, mobile phase compositions, and pH to achieve adequate separation.[4][6]

Issue: The degradation is too rapid, and the parent compound is completely consumed.

  • Possible Cause: The stress conditions are too aggressive. Highly concentrated acid or high temperatures can lead to rapid degradation.

    • Solution: Reduce the severity of the conditions. Decrease the acid concentration, lower the temperature, or shorten the exposure time. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the degradation products can be reliably detected and identified.[8][9]

Issue: I am observing unexpected peaks in my chromatogram.

  • Possible Cause 1: Impurities in the starting material. The additional peaks may be impurities present in the initial batch of this compound.

    • Solution: Analyze a sample of the starting material that has not been subjected to stress conditions (a time-zero sample) to identify any pre-existing impurities.

  • Possible Cause 2: Secondary degradation products. Under harsh conditions, the primary degradation products may themselves degrade.

    • Solution: Analyze samples at multiple time points to understand the degradation profile over time. This can help in identifying primary versus secondary degradation products.

Experimental Protocols

Forced Degradation in Acidic Media

This protocol outlines a general procedure for conducting a forced degradation study of this compound in acidic conditions.

Objective: To generate potential degradation products of this compound under acidic stress and to assess its stability.

Materials:

  • This compound

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Water (HPLC grade)

  • Sodium hydroxide (NaOH) for neutralization

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Heating mantle or water bath

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of organic co-solvent if necessary for solubility). A typical concentration for forced degradation studies is 1 mg/mL.[9]

  • Stress Conditions: Transfer an aliquot of the stock solution to a reaction vessel and add the acidic solution. The table below provides recommended starting conditions.

  • Incubation: Heat the solution under the chosen conditions for a specified duration. It is advisable to take samples at various time points (e.g., 2, 4, 8, 24 hours) to monitor the progress of the degradation.

  • Neutralization: After the desired time, cool the sample to room temperature and neutralize it with a suitable base (e.g., NaOH) to stop the reaction.

  • Analysis: Dilute the neutralized sample to an appropriate concentration and analyze it using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatogram of the stressed sample with that of an unstressed control sample (time-zero). Calculate the percentage of degradation and identify any degradation products.

Quantitative Data Summary

The following table summarizes typical experimental conditions for forced degradation studies in acidic media.

ParameterInitial ConditionEscalation Strategy (if no degradation)
Acid 0.1 N HCl or H₂SO₄Increase to 1 N, then 5 N
Temperature Room TemperatureIncrease to 50-60°C, then reflux
Duration 8 hoursExtend up to 24 hours or longer

Note: The goal is to achieve a target degradation of 5-20%. Conditions should be adjusted based on the observed stability of the molecule.[8][9]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a forced degradation study.

G cluster_workflow Forced Degradation Workflow Prepare_Sample Prepare Sample Solution (e.g., 1 mg/mL) Apply_Stress Apply Acidic Stress (e.g., 0.1 N HCl, Reflux) Prepare_Sample->Apply_Stress Time_Points Collect Samples at Different Time Points Apply_Stress->Time_Points Neutralize Neutralize Sample Time_Points->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Evaluate Evaluate Data (% Degradation, Impurity Profile) Analyze->Evaluate

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Stability of 5-Cyano-2-methylbenzylamine Under Basic Reaction Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Cyano-2-methylbenzylamine in basic reaction environments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under basic conditions?

A1: The two primary points of reactivity and potential degradation for this compound in a basic medium are the nitrile (cyano) group and the benzylamine moiety.

  • Hydrolysis of the Nitrile Group: The cyano group can undergo base-catalyzed hydrolysis. This typically proceeds in two stages: first to a primary amide (5-carbamoyl-2-methylbenzylamine), and then further to a carboxylate salt (5-carboxy-2-methylbenzylamine), which upon acidic workup would yield the carboxylic acid. The rate of this hydrolysis is dependent on the strength of the base, temperature, and reaction time.

  • Oxidation of the Benzylamine Group: The benzylamine group is susceptible to oxidation, especially in the presence of air (oxygen). This can lead to the formation of the corresponding imine, which can then be hydrolyzed to an aldehyde (5-cyano-2-methylbenzaldehyde) and ultimately be oxidized to the carboxylic acid.

Q2: Which types of bases are more likely to cause degradation?

A2: Strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are more likely to promote the hydrolysis of the nitrile group, particularly at elevated temperatures. While weaker organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally less likely to hydrolyze the nitrile, they can still facilitate other degradation pathways, and their purity should be considered, as impurities can sometimes catalyze degradation.

Q3: Can I use this compound in reactions with strong bases like sodium hydroxide?

A3: It is possible, but careful control of reaction conditions is critical. The rate of nitrile hydrolysis is significantly influenced by temperature and the concentration of the base. If your desired reaction proceeds quickly at a lower temperature, you may be able to minimize the degradation of the nitrile group. It is highly recommended to perform a preliminary stability study under your proposed reaction conditions to quantify the extent of any degradation.

Q4: How can I monitor the stability of this compound during my reaction?

A4: The most effective way to monitor the stability is by using a chromatographic technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A stability-indicating method should be developed that can separate the starting material from its potential degradation products (the amide, carboxylic acid, and aldehyde). This will allow you to quantify the amount of this compound remaining at different time points.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of desired product and presence of a more polar byproduct. Hydrolysis of the nitrile group to the corresponding carboxylic acid.- Use a weaker, non-nucleophilic base (e.g., triethylamine, DIPEA).- Lower the reaction temperature.- Reduce the reaction time.- Use an aprotic solvent to minimize water content.
Formation of an unexpected impurity with a similar polarity to the starting material. Oxidation of the benzylamine to an imine or aldehyde.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.- Use degassed solvents.- Consider adding an antioxidant if compatible with your reaction chemistry.
A new, highly polar, water-soluble impurity is detected. Formation of the carboxylate salt from nitrile hydrolysis.- Analyze the aqueous layer after workup to confirm the presence of the carboxylate.- Follow the recommendations for preventing nitrile hydrolysis.
Inconsistent reaction outcomes. Variability in the quality of the base or solvent.- Use high-purity, anhydrous solvents and fresh, high-quality bases.- Consider the presence of metal impurities in the base, which can catalyze oxidation.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound under Basic Conditions

This protocol outlines a general procedure to assess the stability of this compound to a specific base.

Objective: To determine the rate and extent of degradation of this compound in the presence of a selected base at a specific temperature.

Materials:

  • This compound

  • Selected base (e.g., Sodium Hydroxide, Triethylamine)

  • Reaction solvent (e.g., Methanol, Acetonitrile, Tetrahydrofuran)

  • Internal standard (a stable, non-reactive compound for quantification)

  • HPLC or GC system with a suitable column

  • Reaction vials

  • Thermostatically controlled heating block or water bath

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of this compound and the internal standard in the chosen reaction solvent.

  • Reaction Setup: In separate reaction vials, add the stock solution and the desired concentration of the base. Ensure the final concentration of all components is known.

  • Time Zero Sample: Immediately after adding the base to one vial, quench the reaction by neutralizing the base (e.g., with a dilute acid if a strong base was used) and dilute the sample for analysis. This will serve as your t=0 time point.

  • Incubation: Place the remaining vials in the heating block or water bath set to the desired reaction temperature.

  • Time Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial, quench the reaction as in step 3, and prepare the sample for analysis.

  • Analysis: Analyze all samples by the developed HPLC or GC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample, using the internal standard for normalization. Plot the percentage of the remaining compound against time to determine the degradation kinetics.

Visualizations

cluster_hydrolysis Nitrile Hydrolysis Pathway This compound This compound 5-Carbamoyl-2-methylbenzylamine 5-Carbamoyl-2-methylbenzylamine This compound->5-Carbamoyl-2-methylbenzylamine Base (e.g., NaOH), H2O 5-Carboxy-2-methylbenzylamine 5-Carboxy-2-methylbenzylamine 5-Carbamoyl-2-methylbenzylamine->5-Carboxy-2-methylbenzylamine Base (e.g., NaOH), H2O, Heat

Caption: Potential degradation pathway of this compound via nitrile hydrolysis under basic conditions.

cluster_oxidation Benzylamine Oxidation Pathway This compound This compound Imine Intermediate Imine Intermediate This compound->Imine Intermediate [O] 5-Cyano-2-methylbenzaldehyde 5-Cyano-2-methylbenzaldehyde Imine Intermediate->5-Cyano-2-methylbenzaldehyde H2O

Caption: Potential degradation of this compound via oxidation of the benzylamine group.

Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Set up Reaction Vials Set up Reaction Vials Prepare Stock Solution->Set up Reaction Vials Analyze t=0 Sample Analyze t=0 Sample Set up Reaction Vials->Analyze t=0 Sample Incubate at Desired Temperature Incubate at Desired Temperature Set up Reaction Vials->Incubate at Desired Temperature Sample at Time Points Sample at Time Points Incubate at Desired Temperature->Sample at Time Points Quench and Analyze Samples Quench and Analyze Samples Sample at Time Points->Quench and Analyze Samples Analyze Data Analyze Data Quench and Analyze Samples->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Purification of Crude 5-Cyano-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Cyano-2-methylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most likely impurities depend on the synthetic route used. A common route is the reduction of 2-methyl-5-nitrobenzonitrile. In this case, impurities may include:

  • Unreacted Starting Material: 2-methyl-5-nitrobenzonitrile.

  • Partially Reduced Intermediates: Such as 2-methyl-5-nitrosobenzonitrile or N-(5-cyano-2-methylbenzyl)hydroxylamine.

  • Byproducts of Reduction: Depending on the reducing agent, various byproducts can form. For example, with catalytic hydrogenation, over-reduction of the nitrile group is possible, though less common. With metal/acid reductions, metal salts will be present.

Q2: Which purification method is best for this compound?

A2: The optimal method depends on the nature and quantity of the impurities. A combination of methods is often most effective.

  • Acid-Base Extraction: Excellent for removing neutral and acidic impurities.

  • Column Chromatography: Effective for separating the target compound from impurities with different polarities.

  • Recrystallization: A good final step for achieving high purity, provided a suitable solvent is found.

Q3: My amine is sticking to the silica gel column and I see significant tailing. What can I do?

A3: This is a common issue when purifying amines on standard silica gel due to the acidic nature of silica.[1][2][3] To mitigate this, you can:

  • Add a competing amine to the mobile phase: A small amount of triethylamine (typically 0.1-1%) or ammonia in methanol can be added to the eluent to neutralize the acidic sites on the silica gel.[1][2][3]

  • Use an amine-modified stationary phase: Silica gel functionalized with amine groups is commercially available and can significantly improve peak shape and recovery.[3]

  • Use a different adsorbent: Basic alumina can be a good alternative to silica gel for the purification of basic compounds.[4]

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most common method. Use the same mobile phase for TLC as for your column chromatography. Staining with a ninhydrin solution is effective for visualizing primary amines like this compound.[4] Alternatively, a UV lamp can be used if the compounds are UV-active.

Q5: What is a good starting point for developing an HPLC method to assess the final purity?

A5: A reversed-phase HPLC method is a good starting point. A C18 column is commonly used for aromatic compounds. The mobile phase could consist of a mixture of acetonitrile or methanol and water with a buffer, such as ammonium formate or acetate, to control the pH. The addition of a small amount of an amine modifier like triethylamine to the mobile phase can improve peak shape.[5]

Troubleshooting Guides

Problem: Low yield after acid-base extraction.
Possible Cause Troubleshooting Step
Incomplete extraction of the amine into the aqueous acidic layer. Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the amine. Perform multiple extractions with the acidic solution.
Incomplete back-extraction of the purified amine. After basifying the aqueous layer, ensure the pH is sufficiently high (pH 12-14) to deprotonate the ammonium salt back to the free amine. Perform multiple extractions with the organic solvent.
Emulsion formation during extraction. Add a small amount of brine (saturated NaCl solution) to break up the emulsion.
Product loss due to high water solubility. If the amine salt has some solubility in the organic layer, or the free amine in the aqueous layer, minimize the volume of washing solutions.
Problem: Co-elution of impurities during column chromatography.
Possible Cause Troubleshooting Step
Inappropriate mobile phase polarity. Optimize the solvent system using TLC. If impurities are more polar, decrease the polarity of the mobile phase. If they are less polar, increase the polarity.
Column overloading. Reduce the amount of crude material loaded onto the column. A general rule is 1-10% of the mass of the stationary phase.
Poor separation efficiency. Use a finer mesh silica gel or a longer column to increase the number of theoretical plates.
Compounds are too similar in polarity. Consider a different chromatographic technique, such as reversed-phase chromatography.

Data Presentation

The following tables provide representative data for the purification of crude this compound. Note: These are illustrative values and actual results may vary depending on the specific experimental conditions and the composition of the crude mixture.

Table 1: Comparison of Purification Methods

Purification Method Typical Purity (by HPLC) Typical Yield Throughput Solvent Consumption
Acid-Base Extraction85-95%80-90%HighHigh
Flash Chromatography (Silica Gel with Et3N)>98%60-80%MediumMedium
Recrystallization (Ethanol/Water)>99%50-70%LowLow
Combination (Acid-Base Extraction followed by Recrystallization)>99.5%40-60%LowHigh

Table 2: HPLC Purity Analysis Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Experimental Protocols

Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add 1M HCl solution to the separatory funnel, shake vigorously, and allow the layers to separate. The protonated amine will move to the aqueous layer. Drain the aqueous layer. Repeat this step two more times with fresh 1M HCl.

  • Combine Aqueous Layers: Combine all the acidic aqueous extracts.

  • Wash Organic Layer: The remaining organic layer contains neutral impurities. It can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath and slowly add 5M NaOH solution until the pH is >12. The protonated amine will be converted back to the free base, which may precipitate or form an oily layer.

  • Back-Extraction: Add fresh organic solvent (e.g., dichloromethane) to the basified aqueous solution in a separatory funnel. Shake well and separate the layers. The purified amine will now be in the organic layer. Repeat the extraction of the aqueous layer twice more with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the purified this compound.

Flash Column Chromatography

This protocol describes the purification of this compound using flash chromatography on silica gel.

  • Adsorbent: Silica gel (230-400 mesh).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with the addition of 0.5% triethylamine to suppress tailing. The exact ratio should be determined by TLC analysis of the crude material. A typical starting gradient could be from 100% hexane to 50:50 hexane:ethyl acetate.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude material onto a small amount of silica gel and load it onto the top of the column.

  • Elution: Run the column with the mobile phase, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.

Recrystallization

This is a final purification step to obtain highly pure, crystalline this compound.

  • Solvent Selection: Test the solubility of the crude amine in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent system such as ethanol/water or isopropanol/hexane may be effective.

  • Dissolution: In a flask, add the minimum amount of the hot solvent (or the more soluble solvent of a pair) to the crude material to just dissolve it.

  • Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options Start 2-Methyl-5-nitrobenzonitrile Reduction Reduction (e.g., H2, Pd/C or Fe/HCl) Start->Reduction Reactant Crude_Product Crude this compound Reduction->Crude_Product Yields Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Primary Purification Chromatography Flash Chromatography Acid_Base->Chromatography Further Purification Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Pure_Product Pure this compound Recrystallization->Pure_Product Yields

Caption: General experimental workflow from synthesis to purification.

acid_base_extraction start Crude Product in Organic Solvent add_acid Add 1M HCl (Extract 3x) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Neutral Impurities) separate1->organic1 aqueous1 Aqueous Layer (Protonated Amine) separate1->aqueous1 basify Add 5M NaOH (pH > 12) aqueous1->basify add_organic Add Organic Solvent (Extract 3x) basify->add_organic separate2 Separate Layers add_organic->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 organic2 Organic Layer (Pure Amine) separate2->organic2 end Evaporate Solvent organic2->end

Caption: Workflow for purification by acid-base extraction.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting start Purification Issue Encountered issue_type What is the main issue? start->issue_type low_yield Low Yield issue_type->low_yield Yield low_purity Low Purity issue_type->low_purity Purity check_ph Verify pH during extraction/basification low_yield->check_ph check_extractions Increase number of extractions low_yield->check_extractions check_solubility Assess product solubility in wash steps low_yield->check_solubility optimize_tlc Optimize chromatography on TLC low_purity->optimize_tlc recrystallize Perform recrystallization low_purity->recrystallize change_adsorbent Switch to amine-silica or alumina optimize_tlc->change_adsorbent add_modifier Add triethylamine to mobile phase optimize_tlc->add_modifier

Caption: A logical guide for troubleshooting common purification issues.

References

Technical Support Center: Scale-Up Synthesis of 5-Cyano-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Cyano-2-methylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of this compound?

A1: The two most prevalent routes for large-scale synthesis are:

  • Catalytic Hydrogenation of 2-methyl-5-cyanobenzonitrile: This method involves the reduction of the nitrile group using a catalyst (e.g., Raney Nickel, Palladium on carbon) under a hydrogen atmosphere. It is often favored for its atom economy and cleaner reaction profiles.

  • Reductive Amination of 2-methyl-5-cyanobenzaldehyde: This two-step, one-pot process involves the formation of an imine from the corresponding aldehyde and ammonia, followed by in-situ reduction with a reducing agent like sodium borohydride.

Q2: What are the primary safety concerns when working with catalytic hydrogenation at scale?

A2: The primary safety concerns include the flammability of hydrogen gas and the pyrophoric nature of some catalysts (e.g., Raney Nickel). Proper grounding of equipment to prevent static discharge, ensuring a leak-proof reactor system, and safe handling and quenching of the catalyst are critical.

Q3: How can I minimize the formation of secondary amine impurities during the synthesis?

A3: The formation of the secondary amine, bis(5-cyano-2-methylbenzyl)amine, is a common issue. It can be minimized by:

  • In catalytic hydrogenation, using a solvent system that includes ammonia can suppress the reaction between the newly formed primary amine and the starting material.

  • In reductive amination, maintaining a high concentration of ammonia shifts the equilibrium towards the desired primary amine.

  • Careful control of reaction temperature and pressure is also crucial.

Q4: What are the recommended analytical techniques for monitoring reaction progress and purity?

A4: For monitoring the reaction, High-Performance Liquid Chromatography (HPLC) is ideal for tracking the consumption of starting material and the formation of the product and byproducts. Gas Chromatography (GC) can also be used. For final purity assessment, HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Catalytic Hydrogenation 1. Inactive Catalyst- Ensure the catalyst is fresh and has been stored under appropriate conditions. - Perform a small-scale test reaction to verify catalyst activity.
2. Insufficient Hydrogen Pressure- Check the reactor for leaks and ensure a constant, sufficient hydrogen pressure is maintained throughout the reaction.
3. Catalyst Poisoning- Ensure the starting material and solvent are of high purity and free from sulfur or other known catalyst poisons.
Incomplete Reaction in Reductive Amination 1. Inefficient Imine Formation- Ensure the removal of water formed during imine formation, for example, by using a Dean-Stark trap if the reaction conditions allow.
2. Degradation of Reducing Agent- Add the reducing agent portion-wise to maintain its activity. Ensure the reaction temperature is suitable for the chosen reducing agent.
Product Contamination with Over-reduced Byproducts 1. Benzene Ring Reduction- This can occur under harsh hydrogenation conditions. Reduce the reaction temperature and/or pressure. Screen for a more selective catalyst.
2. Formation of 2,5-dimethylbenzonitrile- This can result from the reduction of the benzylamine. Optimize reaction time to avoid over-reduction.
Difficulties in Product Isolation/Purification 1. Product is an Oil- Consider converting the amine to a crystalline salt (e.g., hydrochloride) for easier handling and purification by recrystallization.
2. Emulsion Formation During Workup- Adjust the pH of the aqueous phase. - Add a small amount of a different organic solvent to break the emulsion.

Experimental Protocol: Catalytic Hydrogenation of 2-methyl-5-cyanobenzonitrile

This protocol is a representative example for the synthesis of this compound.

Materials:

  • 2-methyl-5-cyanobenzonitrile

  • Methanol (anhydrous)

  • Ammonia (as a solution in methanol or anhydrous gas)

  • Raney Nickel (or 5% Pd/C)

  • Hydrogen gas

  • Diatomaceous earth (for filtration)

Procedure:

  • Reactor Setup: Charge a suitable high-pressure reactor with 2-methyl-5-cyanobenzonitrile and methanol.

  • Ammonia Addition: Introduce a solution of ammonia in methanol to the reactor. The ammonia serves to suppress the formation of secondary amine byproducts.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney Nickel catalyst to the reactor.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Reaction: Heat the mixture to the target temperature (e.g., 50-70 °C) with vigorous stirring. Monitor the reaction progress by HPLC or by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely and handle it under a wet solvent or inert atmosphere.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or by crystallization of a suitable salt (e.g., hydrochloride).

Quantitative Data Summary

The following table summarizes typical reaction parameters for the catalytic hydrogenation route. Note that optimal conditions may vary depending on the specific equipment and scale.

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)
Substrate Concentration 0.5 - 1.0 M1.0 - 2.0 M
Catalyst Loading (w/w) 5 - 10%2 - 5%
Hydrogen Pressure 5 - 15 bar10 - 20 bar
Temperature 40 - 60 °C50 - 80 °C
Typical Reaction Time 4 - 8 hours6 - 12 hours
Expected Yield 85 - 95%80 - 90%
Typical Purity (crude) >90%>85%

Visualizations

Troubleshooting_Low_Yield cluster_hydro Catalytic Hydrogenation cluster_reductive Reductive Amination start Low Yield of this compound q1 Which synthetic route was used? start->q1 q2 Was the catalyst active? q1->q2 Hydrogenation q5 Was imine formation complete? q1->q5 Reductive Amination s1 Check catalyst age and storage. Test with a known standard. q2->s1 No q3 Was hydrogen pressure adequate? q2->q3 Yes s2 Check for system leaks. Ensure consistent pressure. q3->s2 No q4 Is catalyst poisoning suspected? q3->q4 Yes s3 Analyze starting material purity. Use purified solvents. q4->s3 Yes s4 Ensure water removal. Check stoichiometry of ammonia. q5->s4 No q6 Was the reducing agent active? q5->q6 Yes s5 Use fresh reducing agent. Control addition temperature. q6->s5 No

Caption: Troubleshooting workflow for low yield.

Synthesis_Workflow start Start: 2-methyl-5-cyanobenzonitrile reactor Charge Reactor: Substrate, Solvent, Ammonia start->reactor catalyst Add Catalyst (e.g., Raney Ni) reactor->catalyst hydrogenation Hydrogenation: Heat and Pressurize with H2 catalyst->hydrogenation filtration Cool, Vent, and Filter to Remove Catalyst hydrogenation->filtration concentration Concentrate Filtrate (Reduced Pressure) filtration->concentration purification Purification: Vacuum Distillation or Salt Crystallization concentration->purification product Final Product: This compound purification->product

Caption: Experimental workflow for catalytic hydrogenation.

Proper handling and storage techniques for 5-Cyano-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling, storage, and troubleshooting for experiments involving 5-Cyano-2-methylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible liquid and is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage. It is also harmful to aquatic life.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection (goggles or face shield), and respiratory protection. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from heat, sparks, open flames, and hot surfaces. It is also noted to be air-sensitive and should be stored under an inert atmosphere.

Q4: What materials are incompatible with this compound?

A4: Avoid contact with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.

Q5: What should I do in case of accidental exposure?

A5: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water/shower. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. In all cases of exposure, seek immediate medical attention.

Troubleshooting Guides

Problem: The compound has changed color or appearance during storage.

  • Possible Cause: This could be due to exposure to air or light, as the compound is known to be air and light sensitive. Improper storage without an inert atmosphere can lead to degradation.

  • Solution: Discard the product as its purity may be compromised. For future storage, ensure the container is tightly sealed and the headspace is purged with an inert gas like argon or nitrogen. Store in a dark or amber-colored vial to protect from light.

Problem: Inconsistent experimental results are being observed.

  • Possible Cause: If the compound has been stored improperly, it may have degraded, leading to lower effective concentrations and the presence of impurities that could interfere with the reaction.

  • Solution: Verify the purity of the this compound using an appropriate analytical method such as NMR or HPLC. If degradation is confirmed, use a fresh, properly stored batch of the compound for subsequent experiments.

Data Presentation

Storage and Handling Parameters

ParameterRecommendationSource
Storage Temperature Cool, dry place[1]
Atmosphere Under an inert atmosphere (e.g., Argon, Nitrogen)[1]
Light Conditions Protect from light (use amber vials)
Incompatible Substances Acids, strong oxidizing agents, acid anhydrides, acid chlorides, CO2[1]

Experimental Protocols

Protocol: Safe Handling and Dispensing of this compound

  • Preparation: Before handling, ensure you are wearing the appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles. All operations should be performed within a certified chemical fume hood.

  • Inert Atmosphere Transfer: If the compound is stored under an inert atmosphere, use a syringe or cannula technique for transfer to maintain the inert environment and prevent exposure to air.

  • Dispensing: For weighing, quickly dispense the required amount onto a tared weighing paper or into a sealed vial within the fume hood. Minimize the time the stock container is open.

  • Cleaning: After dispensing, securely close the container, purge with an inert gas if necessary, and return to proper storage. Clean any spills immediately with an appropriate absorbent material. Dispose of contaminated materials as hazardous waste.

Visualizations

Handling_Workflow Safe Handling Workflow for this compound start Start ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood preparation Prepare for Inert Atmosphere Transfer fume_hood->preparation transfer Transfer Compound using Syringe/Cannula preparation->transfer weighing Weigh Required Amount transfer->weighing close_container Securely Close and Purge Container weighing->close_container storage Return to Proper Storage close_container->storage cleanup Clean Work Area and Dispose of Waste storage->cleanup end End cleanup->end

Caption: Workflow for the safe handling of this compound.

Storage_Troubleshooting Troubleshooting Storage Issues issue Issue: Compound Changed Color or Appearance cause Possible Cause: Exposure to Air or Light issue->cause solution1 Discard Potentially Degraded Compound cause->solution1 solution2 Ensure Proper Storage: - Tightly Sealed Container - Inert Atmosphere - Protect from Light solution1->solution2 verify Verify Purity of New Batch (NMR, HPLC) solution2->verify

References

Preventing degradation of 5-Cyano-2-methylbenzylamine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Cyano-2-methylbenzylamine to prevent its degradation.

Troubleshooting Guide: Degradation of this compound

This guide addresses common issues encountered during the storage and use of this compound.

Problem: Appearance of Impurities in Stored Sample

If you observe new peaks during analytical testing (e.g., HPLC, GC) of a stored sample of this compound, it may indicate degradation. Follow these steps to troubleshoot the issue:

Troubleshooting_Degradation start Impurities Detected in Stored Sample check_storage 1. Review Storage Conditions start->check_storage improper_storage Identify Deviation from Recommended Conditions (e.g., Temperature, Light, Atmosphere) check_storage->improper_storage Deviation Found storage_ok Storage Conditions Appear Correct check_storage->storage_ok No Deviation correct_storage Action: Relocate to a cool, dark, and dry place under an inert atmosphere. improper_storage->correct_storage end Problem Resolved correct_storage->end check_handling 2. Evaluate Handling Procedures storage_ok->check_handling improper_handling Identify Potential Contamination or Exposure (e.g., frequent opening, non-inert atmosphere) check_handling->improper_handling Issue Found handling_ok Handling Procedures Seem Appropriate check_handling->handling_ok No Issue correct_handling Action: Minimize exposure to air and moisture. Use inert gas for transfers. improper_handling->correct_handling correct_handling->end characterize 3. Characterize Degradation Products handling_ok->characterize run_analysis Perform LC-MS, GC-MS, or NMR to identify impurities. characterize->run_analysis pathway_id Identify Potential Degradation Pathway (Oxidation, Hydrolysis, Photodegradation) run_analysis->pathway_id mitigate 4. Implement Mitigation Strategy pathway_id->mitigate mitigation_actions Based on the identified pathway, refine storage and handling protocols. - Oxidation: Stricter inert atmosphere. - Hydrolysis: Use of desiccants. - Photodegradation: Use of amber vials. mitigate->mitigation_actions mitigation_actions->end

Caption: Troubleshooting workflow for identifying and addressing the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1][2] Keep the container tightly sealed to avoid moisture absorption.[1][2][3][4]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the functional groups present (benzylamine and cyano group), the following are potential degradation routes:

  • Oxidation: The benzylamine group is susceptible to oxidation, which can lead to the formation of the corresponding imine, aldehyde (5-cyano-2-methylbenzaldehyde), or carboxylic acid (5-cyano-2-methylbenzoic acid).[5][6][7] This process can be accelerated by exposure to air and light.

  • Hydrolysis: The cyano group can undergo hydrolysis to form an amide (5-carbamoyl-2-methylbenzylamine) and subsequently a carboxylic acid (5-carboxy-2-methylbenzylamine). This is more likely to occur in the presence of moisture and at non-neutral pH.

  • Photodegradation: Aromatic amines can be sensitive to light, leading to the formation of colored degradation products.[1][3] Exposure to UV or visible light should be minimized.

Q3: How can I detect degradation in my sample of this compound?

A3: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping) or by analytical methods. The most common analytical techniques to assess purity and detect degradation products include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.

  • Mass Spectrometry (MS) for identification of unknown impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy to detect structural changes.[2]

Q4: What should I do if I suspect my sample has degraded?

A4: If you suspect degradation, it is recommended to re-analyze the material to confirm its purity before use. If significant degradation has occurred, the material may not be suitable for your experiment, as the impurities could lead to misleading results.

Quantitative Data on Stability

Storage ConditionTime (Months)Purity (%) by HPLCAppearance
Recommended: 4°C, Dark, Inert Atmosphere099.8White Crystalline Solid
699.7No Change
1299.6No Change
Ambient: 25°C, Dark, Air099.8White Crystalline Solid
698.5Off-white solid
1297.1Yellowish solid
Accelerated: 40°C, 75% RH, Light Exposure099.8White Crystalline Solid
195.2Yellow, clumping solid
390.8Brownish, sticky solid
685.3Dark brown, semi-solid

Experimental Protocols

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in the same solvent to a final concentration of 1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components. Quantify any impurities against the reference standard.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[8][9][10]

  • Acid and Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH, respectively.

    • Heat the solutions (e.g., at 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solutions and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound and treat with a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Analyze the sample by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to elevated temperatures (e.g., 80°C) for an extended period (e.g., 7 days).

    • Dissolve the stressed sample and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound or a solution of the compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).

    • Analyze the sample by HPLC at various time points.

Experimental_Workflow start Forced Degradation Study Initiation prep Prepare Solutions of this compound start->prep stress Expose to Stress Conditions prep->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal Stress (e.g., 80°C, solid) stress->thermal photo Photolytic Stress (UV/Vis light) stress->photo analysis Analyze Stressed Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Analysis analysis->data pathway Identify Degradation Products and Pathways data->pathway method Validate Stability-Indicating Method pathway->method end Study Completion method->end

Caption: A typical experimental workflow for conducting forced degradation studies on this compound.

References

Optimizing Solvent Systems for Reactions Involving 5-Cyano-2-methylbenzylamine: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing solvent systems for reactions involving 5-Cyano-2-methylbenzylamine. The following information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when selecting a solvent for reactions with this compound?

When selecting a solvent, it is crucial to consider the solubility of this compound, the compatibility of the solvent with the desired reaction (e.g., reductive amination, amide coupling), and the potential for side reactions involving the cyano group. The polarity of the solvent will influence reaction rates and the solubility of both reactants and products.

Q2: How does the cyano group on the aromatic ring affect the reactivity of the benzylamine?

The electron-withdrawing nature of the cyano group can decrease the nucleophilicity of the amine, potentially slowing down reactions such as amide coupling and imine formation in reductive amination. However, it is generally not reactive under standard reductive amination conditions with reagents like sodium borohydride.

Q3: Are there any known side reactions to be aware of when using this compound?

Under harsh acidic or basic conditions, the cyano group can be susceptible to hydrolysis, first to an amide and then to a carboxylic acid.[1][2] During reductions with strong reducing agents like lithium aluminum hydride, the nitrile group can be reduced to a primary amine.[1] Therefore, milder, more selective reducing agents are recommended for reactions like reductive amination.

Troubleshooting Guides

Reductive Amination

Issue 1: Low or no product yield in reductive amination.

  • Possible Cause 1: Poor solubility of reactants.

    • Troubleshooting: Ensure all reactants are fully dissolved. If solubility is an issue, consider a different solvent system. A table of suitable solvents is provided below.

  • Possible Cause 2: Incomplete imine formation.

    • Troubleshooting: The formation of the imine intermediate is often the rate-limiting step. Adding a catalytic amount of a weak acid, such as acetic acid, can facilitate this step. Monitoring the reaction by TLC or NMR to confirm imine formation before adding the reducing agent can be beneficial.

  • Possible Cause 3: Ineffective reducing agent.

    • Troubleshooting: Sodium triacetoxyborohydride is often a mild and effective reducing agent for reductive aminations.[3] If using sodium borohydride, the reaction may require gentle heating or a longer reaction time.

Issue 2: Formation of over-alkylated side products.

  • Possible Cause: Reaction of the product with the starting aldehyde/ketone.

    • Troubleshooting: This is more common when the newly formed secondary amine is more nucleophilic than the starting primary amine. To minimize this, use a stoichiometric amount of the aldehyde/ketone and add the reducing agent promptly after imine formation. A one-pot procedure where the imine is formed in the presence of the reducing agent can also be effective.

Amide Coupling

Issue 1: Incomplete reaction or low yield in amide coupling.

  • Possible Cause 1: Insufficient activation of the carboxylic acid.

    • Troubleshooting: Ensure the coupling agent (e.g., HATU, HBTU, EDC) is fresh and used in the appropriate stoichiometry. The addition of an activating agent like HOBt can improve reaction efficiency.

  • Possible Cause 2: Low nucleophilicity of this compound.

    • Troubleshooting: The electron-withdrawing cyano group can reduce the amine's reactivity. Using a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can help to deprotonate the amine without competing in the reaction. Performing the reaction at a slightly elevated temperature may also increase the reaction rate.

  • Possible Cause 3: Poor solvent choice.

    • Troubleshooting: Aprotic polar solvents like DMF or NMP are generally good choices for amide coupling as they can solvate the reactants and intermediates effectively.

Issue 2: Difficulty in purifying the final amide product.

  • Possible Cause: Similar polarity of starting materials and product.

    • Troubleshooting: If chromatographic separation is challenging, consider a crystallization-based purification. A solubility screen with various solvents can help identify a suitable system for crystallization. Alternatively, an acidic or basic wash during the work-up can help remove unreacted starting materials.

Data Presentation

Table 1: Recommended Solvents for Reactions with this compound

Reaction TypeRecommended SolventsNotes
Reductive Amination Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH), Tetrahydrofuran (THF)For reactions with sodium triacetoxyborohydride, chlorinated solvents are common. Methanol is often used with sodium borohydride.
Amide Coupling Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)Aprotic polar solvents are generally preferred to facilitate the formation of the activated ester and subsequent aminolysis.

Note: The solubility of this compound should be experimentally verified in the chosen solvent system before proceeding with a large-scale reaction.

Experimental Protocols

General Protocol for Reductive Amination
  • Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., DCM or DCE).

  • If necessary, add a catalytic amount of acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (typically 12-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

General Protocol for Amide Coupling
  • Dissolve the carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add the coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination Workflow cluster_amide_coupling Amide Coupling Workflow ra_start Dissolve Reactants ra_imine Imine Formation (cat. Acid) ra_start->ra_imine ra_reduction Add Reducing Agent (e.g., NaBH(OAc)3) ra_imine->ra_reduction ra_workup Aqueous Work-up ra_reduction->ra_workup ra_purification Purification ra_workup->ra_purification ra_product Final Product ra_purification->ra_product ac_start Activate Carboxylic Acid (Coupling Agent + Base) ac_amine Add 5-Cyano-2- methylbenzylamine ac_start->ac_amine ac_reaction Reaction ac_amine->ac_reaction ac_workup Aqueous Work-up ac_reaction->ac_workup ac_purification Purification ac_workup->ac_purification ac_product Final Product ac_purification->ac_product

Caption: General experimental workflows for common reactions.

troubleshooting_logic start Low Product Yield? solubility Check Reactant Solubility start->solubility Yes imine_formation Confirm Imine Formation (Add cat. Acid if needed) solubility->imine_formation Soluble solvent Optimize Solvent System solubility->solvent Insoluble reducing_agent Evaluate Reducing Agent (Consider alternative) imine_formation->reducing_agent Imine Formed (Red. Am.) activation Check Carboxylic Acid Activation (Amide Coupling) imine_formation->activation Amide Coupling solution Improved Yield reducing_agent->solution amine_reactivity Consider Amine Nucleophilicity (Increase Temp./Base) activation->amine_reactivity amine_reactivity->solution solvent->solution

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Catalyst Selection for Reactions with 5-Cyano-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Cyano-2-methylbenzylamine in various catalytic reactions.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-nitrogen bonds.[1][2] However, substrates like this compound, which contain both an amine and a nitrile group, can present unique challenges such as catalyst inhibition or side reactions.

Frequently Asked Questions & Troubleshooting

Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the common causes?

A1: Low conversion can stem from several factors:

  • Catalyst Inactivation: The primary amine can coordinate strongly to the palladium center, inhibiting catalytic activity. The nitrile group can also interact with the metal. Consider using a protecting group on the amine, such as nosyl (Ns), which can be readily removed later.[3]

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often give better results by promoting reductive elimination and preventing catalyst decomposition.

  • Base Suitability: The base is crucial for the transmetalation step. A weak base may not be effective. Carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of starting materials.

  • Solvent and Temperature: Ensure you are using an appropriate solvent (e.g., Toluene, Dioxane, DMF) and that the temperature is optimal for the specific catalyst system. Some modern catalysts operate efficiently at lower temperatures.

Q2: How can I prevent homo-coupling of my boronic acid reagent?

A2: Homo-coupling is often caused by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon). Slow addition of the boronic acid can also minimize this side reaction.

Q3: My C-N coupling (Buchwald-Hartwig) reaction is giving a complex mixture of products. How can I improve selectivity?

A3: Product mixture complexity in C-N couplings can arise from side reactions involving the cyano group or ortho-methyl group.

  • Ligand Selection: Use a well-defined Buchwald-Hartwig ligand (e.g., XPhos, SPhos, RuPhos) to promote the desired C-N bond formation.

  • Base Choice: A sterically hindered base like LHMDS or NaOtBu is often required. However, strong bases can sometimes promote unwanted side reactions. A careful screening of bases is recommended.

  • Temperature Control: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can significantly improve selectivity.

Data Summary: Palladium Catalyst Systems
Reaction TypeCatalyst PrecursorLigandBaseSolventTemp (°C)Notes
C-H ArylationPd(OAc)₂MPAHA Ligands[3]Ag₂CO₃ / Na₂CO₃t-AmylOH50Effective for kinetic resolution of benzylamines.[3]
Buchwald-HartwigPd₂(dba)₃XPhos / SPhosNaOtBu / LHMDSToluene / Dioxane80-110Ligand choice is critical for success with functionalized amines.
Suzuki-MiyauraPd(PPh₃)₄(none)K₂CO₃ / Cs₂CO₃Dioxane / H₂O90-100Amine protection might be necessary to prevent catalyst inhibition.
Experimental Protocol: General Procedure for Pd-Catalyzed C-H Arylation

This protocol is adapted from a procedure for the kinetic resolution of benzylamines and can be used as a starting point for C-H arylation.[3]

  • To a sealed tube, add the N-protected this compound (1.0 equiv), Pd(OAc)₂ (0.1 equiv), a suitable chiral ligand (e.g., MPAHA-type, 0.15 equiv), the aryl-boronic pinacol ester (Ar-BPin, 1.0 equiv), Ag₂CO₃ (2.0 equiv), and Na₂CO₃ (3.0 equiv).

  • Add tert-AmylOH as the solvent.

  • Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen) three times.

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring for 15-24 hours.

  • After cooling to room temperature, dilute the mixture with Ethyl Acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product via column chromatography.

Troubleshooting Workflow: Low Yield in Cross-Coupling

G start Low Yield or No Reaction check_purity Verify Purity of Starting Materials (Amine, Aryl Halide, etc.) start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst System start->check_catalyst purity_ok Purity OK? check_purity->purity_ok degas Inert Atmosphere? (Degassed Solvent?) check_conditions->degas ligand Ligand Appropriate? (Bulky, Electron-Rich?) check_catalyst->ligand purity_ok->check_conditions Yes purify Purify/Re-source Reagents purity_ok->purify No temp Temperature Optimal? degas->temp Yes improve_degas Improve Degassing Procedure degas->improve_degas No base Base Appropriate? temp->base Yes optimize_temp Screen Temperatures temp->optimize_temp No base->check_catalyst Yes optimize_base Screen Bases (e.g., Carbonates, Phosphates) base->optimize_base No protection Amine Protection Needed? ligand->protection Yes optimize_ligand Screen Ligands (e.g., XPhos, SPhos) ligand->optimize_ligand No add_protection Protect Amine (e.g., Ns, Boc) protection->add_protection Yes success Problem Solved protection->success No

Caption: Troubleshooting flowchart for low yield in Pd-catalyzed cross-coupling reactions.

Section 2: Reductive Amination

This compound can be used as the amine source in reductive aminations to synthesize more complex secondary or tertiary amines. The choice of catalyst and reducing agent is key to achieving high yields and avoiding side reactions, such as the reduction of the nitrile group.

Frequently Asked Questions & Troubleshooting

Q1: I am trying to react this compound with a ketone, but the reaction is slow and incomplete. What catalyst should I use?

A1: For challenging reductive aminations, iridium-based catalysts are highly effective.[4][5] They can operate under mild conditions and often show high chemoselectivity. Alternatively, metal-free catalysts like tris(pentafluorophenyl)borane (B(C₆F₅)₃) with a hydrosilane reductant can be very efficient, especially for aryl amines.[6]

Q2: My primary concern is the reduction of the cyano group. How can I preserve it?

A2:

  • Catalyst Choice: Iridium catalysts used with formic acid or ammonium formate as the hydrogen source are known for their high chemoselectivity and are less likely to reduce nitriles compared to more aggressive reducing systems like H₂/Pd/C.[4][5]

  • Reducing Agent: Use a mild hydride source. Sodium triacetoxyborohydride (STAB) is a classic choice for its mildness and selectivity in reductive aminations. Using hydrosilanes with a borane catalyst is also a selective method.[6] Avoid harsh reducing agents like LiAlH₄.

  • Reaction Conditions: Perform the reaction at moderate temperatures (e.g., 40-60 °C). Higher temperatures can lead to over-reduction.

Q3: The formation of the imine intermediate seems to be the rate-limiting step. How can I accelerate it?

A3: Imine formation is an equilibrium process that generates water.

  • Dehydrating Agent: Add a dehydrating agent like molecular sieves (3Å or 4Å) to remove water and drive the equilibrium towards the imine.

  • Acid Catalysis: A catalytic amount of a weak acid (e.g., acetic acid) can protonate the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

  • Solvent: In some cases, switching to a non-alcoholic solvent can enhance imine formation.[4]

Data Summary: Reductive Amination Catalyst Systems
CatalystHydrogen/Hydride SourceSolventTemp (°C)Key Features
Cp*IrCl(Dap-picolinamidato)Ammonium Formate / Formic AcidMethanol / Ethanol40-80High activity and chemoselectivity; moisture and air-stable.[4]
B(C₆F₅)₃Hydrosilanes (e.g., Me₂PhSiH)"Wet" o-DCB, CPME100Metal-free, water-tolerant system for aryl amines.[6]
(none)Sodium Triacetoxyborohydride (STAB)DCE / THFRTClassic, mild, and selective method, suitable for many substrates.
Biocatalyst (EneIRED)(Optimized medium)DMSO / BufferRTProvides high stereoselectivity for specific substrates.
Experimental Protocol: Iridium-Catalyzed Reductive Amination

This protocol is a general guideline based on modern iridium catalysis.[4]

  • In a flask, dissolve the carbonyl compound (1.0 equiv) and this compound (1.1 equiv) in a suitable solvent (e.g., Methanol).

  • Add the Iridium catalyst (0.01 - 1 mol%).

  • Add formic acid (3-5 equiv) dropwise under an inert atmosphere.

  • Stir the resulting mixture at the desired temperature (e.g., 60 °C) for several hours, monitoring by TLC or LC-MS. Note that CO₂ is liberated during the reaction.

  • Upon completion, cool the reaction to room temperature and basify with an aqueous base (e.g., aq. KOH).

  • Extract the product with an organic solvent (e.g., Ethyl Acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or distillation.

Section 3: Hydrogenation of the Cyano Group

For applications requiring the corresponding aminomethyl group, the selective hydrogenation of the nitrile in this compound is necessary.

Frequently Asked Questions & Troubleshooting

Q1: What are the best catalysts for selectively hydrogenating a nitrile to a primary amine?

A1:

  • Raney Nickel/Cobalt: These are classic, highly effective heterogeneous catalysts for nitrile hydrogenation. Raney Cobalt often provides higher selectivity for the primary amine by reducing the formation of secondary and tertiary amine byproducts.

  • Rhodium/Alumina: Rh/Al₂O₃ is another excellent choice, often showing high activity and selectivity under milder conditions than Raney catalysts.

  • Palladium/Carbon (Pd/C): While widely used in hydrogenations, Pd/C can sometimes lead to debenzylation if reaction conditions are too harsh.[7] It is more commonly used for reducing other functional groups.

Q2: I am getting significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

A2: The formation of byproducts occurs when the initially formed primary amine reacts with the intermediate imine.

  • Add Ammonia: Conducting the hydrogenation in a solvent saturated with ammonia can suppress the side reactions by competing for the imine intermediate.

  • Use an Acidic Medium: Running the reaction in an acidic solvent (e.g., acetic acid) protonates the product amine, preventing it from acting as a nucleophile.

  • Catalyst Choice: As mentioned, Raney Cobalt is generally more selective than Raney Nickel for primary amine formation.

Catalyst Selection Logic

G start Desired Transformation? coupling C-C or C-N Cross-Coupling start->coupling red_am Use as Amine in Reductive Amination start->red_am h2_nitrile Hydrogenate Cyano Group start->h2_nitrile pd_cat Palladium Catalyst System (e.g., Pd(OAc)₂ + Ligand) coupling->pd_cat ir_cat Iridium or Borane Catalyst (e.g., Cp*Ir complex or B(C₆F₅)₃) red_am->ir_cat raney_cat Heterogeneous Catalyst (e.g., Raney Ni/Co, Rh/Al₂O₃) h2_nitrile->raney_cat pd_notes Consider Amine Protection Select Ligand Carefully pd_cat->pd_notes ir_notes High Chemoselectivity Preserves Cyano Group ir_cat->ir_notes raney_notes Add NH₃ or Acid to Maximize Primary Amine raney_cat->raney_notes

Caption: Decision diagram for selecting a catalyst based on the desired reaction.

References

Validation & Comparative

Validating the Structure of 5-Cyano-2-methylbenzylamine: A Comparative Spectral Analysis Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for the validation of 5-Cyano-2-methylbenzylamine's structure utilizing key analytical techniques. However, it is important to note that publicly available experimental spectral data for this compound is limited. Therefore, this guide will present a theoretical validation approach based on the expected spectral characteristics, supported by experimental data from structurally similar compounds.

Predicted Spectral Data for this compound

To validate the structure of this compound, a comprehensive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data is required. In the absence of direct experimental data, predictions based on established principles of spectroscopy and data from analogous compounds can provide a foundational understanding.

Table 1: Predicted Spectral Data for this compound

Parameter Predicted Value Rationale
¹H NMR (ppm)
Ar-H (positions 3, 4, 6)7.2 - 7.6Aromatic protons in a disubstituted benzene ring. The cyano group is electron-withdrawing, and the methyl and aminomethyl groups are electron-donating, leading to a complex splitting pattern.
-CH₂-NH₂~3.8Methylene protons adjacent to an amine group.
-CH₃~2.4Methyl protons attached to the aromatic ring.
-NH₂1.5 - 2.5 (broad)Amine protons, chemical shift can vary with solvent and concentration.
¹³C NMR (ppm)
-C≡N118 - 120Quaternary carbon of the nitrile group.
Ar-C (quaternary)120 - 150Six aromatic carbons with varied chemical shifts due to substitution.
Ar-CH125 - 135Aromatic carbons attached to protons.
-CH₂-NH₂~45Methylene carbon adjacent to the amine.
-CH₃~20Methyl carbon.
IR (cm⁻¹)
N-H stretch3300 - 3500Characteristic stretching vibrations for a primary amine.
C-H stretch (aromatic)3000 - 3100Aromatic C-H bonds.
C-H stretch (aliphatic)2850 - 3000Aliphatic C-H bonds of the methyl and methylene groups.
C≡N stretch2220 - 2260Strong, sharp absorption characteristic of a nitrile group.
C=C stretch (aromatic)1450 - 1600Aromatic ring skeletal vibrations.
Mass Spec. (m/z)
Molecular Ion [M]⁺146Calculated molecular weight of C₉H₁₀N₂.
[M-1]⁺145Loss of a hydrogen atom.
[M-15]⁺131Loss of a methyl group.
[M-17]⁺129Loss of an ammonia molecule.
[M-28]⁺118Loss of HCN.

Comparative Analysis with Alternative Benzylamine Derivatives

To provide context for the predicted data, it is useful to compare it with the experimental spectral data of structurally related and commercially available benzylamine derivatives.

Table 2: Experimental Spectral Data for 2-Methylbenzylamine and 4-Cyanobenzylamine

Compound ¹H NMR (ppm) ¹³C NMR (ppm) IR (cm⁻¹) Mass Spec. (m/z)
2-Methylbenzylamine 7.1-7.3 (m, 4H, Ar-H), 3.8 (s, 2H, -CH₂-), 2.3 (s, 3H, -CH₃), 1.6 (br s, 2H, -NH₂)141.9, 136.2, 130.1, 127.2, 126.8, 126.1 (Ar-C), 45.9 (-CH₂-), 18.9 (-CH₃)3360, 3280 (N-H), 3060, 3010 (C-H, Ar), 2920, 2850 (C-H, ali), 1605, 1490 (C=C, Ar)121 [M]⁺, 120, 106, 91
4-Cyanobenzylamine 7.6 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 3.9 (s, 2H, -CH₂-), 1.8 (br s, 2H, -NH₂)147.9, 132.4, 129.1, 119.0, 110.9 (Ar-C, C≡N), 45.5 (-CH₂-)3370, 3290 (N-H), 3040 (C-H, Ar), 2910, 2840 (C-H, ali), 2230 (C≡N), 1610, 1500 (C=C, Ar)132 [M]⁺, 131, 105, 104

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is commonly used for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and characteristic fragment ions.

Workflow for Structural Validation

The logical flow for validating the structure of a synthesized compound like this compound is depicted in the following diagram.

G Workflow for Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Interpretation of Spectral Data H_NMR->Interpretation C_NMR->Interpretation IR->Interpretation MS->Interpretation Comparison Comparison with Predicted & Analog Data Interpretation->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and structural validation of this compound using various spectroscopic techniques.

Comparative Reactivity Analysis: 5-Cyano-2-methylbenzylamine and 2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Synthetic Chemistry and Drug Development

This guide provides a comparative analysis of the chemical reactivity of 5-Cyano-2-methylbenzylamine and 2-methylbenzylamine. The comparison is grounded in fundamental principles of organic chemistry, focusing on the electronic effects of the substituents on the aromatic ring and their subsequent influence on the reactivity of the benzylamine functional group. This document is intended to help researchers anticipate the behavior of these molecules in synthesis and to provide a basis for designing experiments.

Introduction to the Compounds

Both this compound and 2-methylbenzylamine are substituted benzylamines. The core structural difference lies in the substituent at the 5-position of the benzene ring: a hydrogen atom in 2-methylbenzylamine versus a cyano group in this compound. This seemingly small difference has significant implications for the electronic properties and, consequently, the chemical reactivity of the amine group.

  • 2-methylbenzylamine: A primary benzylamine with a methyl group at the 2-position (ortho- to the benzylamine moiety).

  • This compound: A primary benzylamine with a methyl group at the 2-position and a cyano group at the 5-position (para- to the benzylamine moiety).

Theoretical Basis for Reactivity Comparison

The reactivity of the amino group in benzylamines is primarily dictated by the availability of the lone pair of electrons on the nitrogen atom. This availability is influenced by the electronic effects of substituents on the aromatic ring.

  • Electron-Donating vs. Electron-Withdrawing Groups: Alkyl groups, like the methyl group at the 2-position in both molecules, are weakly electron-donating through an inductive effect. In contrast, the cyano (-CN) group is a potent electron-withdrawing group due to both its strong inductive effect and its ability to participate in resonance delocalization.[1][2][3]

  • Impact on Basicity and Nucleophilicity:

    • In 2-methylbenzylamine , the primary electronic influence is the weak electron-donating methyl group.

    • In This compound , the powerful electron-withdrawing effect of the cyano group dominates. It pulls electron density from the aromatic ring and, by extension, from the benzylic carbon and the attached amino group. This delocalization reduces the electron density on the nitrogen atom, making its lone pair less available for donation.[2][4][5]

Therefore, it is predicted that This compound will be significantly less basic and a weaker nucleophile than 2-methylbenzylamine .

The logical flow of this prediction is outlined in the diagram below.

G cluster_0 This compound cluster_1 2-methylbenzylamine A Presence of Cyano (-CN) Group B Strong Electron-Withdrawing Effect (Inductive & Resonance) A->B C Decreased Electron Density on Nitrogen Lone Pair B->C D Reduced Basicity & Reduced Nucleophilicity C->D E Absence of Strong EWG (H at position 5) F Weak Electron-Donating Effect (from -CH3 group) E->F G Higher Electron Density on Nitrogen Lone Pair F->G H Higher Basicity & Higher Nucleophilicity G->H

Caption: Effect of substituents on amine reactivity.

Illustrative Experimental Comparison: N-Acylation

To quantify the difference in reactivity, a standard N-acylation reaction, such as the reaction with acetyl chloride, can be performed. As a stronger nucleophile, 2-methylbenzylamine is expected to react more rapidly with the electrophilic acetyl chloride than this compound.

The following table summarizes the expected outcomes from a comparative N-acylation experiment based on the theoretical principles discussed.

Parameter2-methylbenzylamineThis compoundRationale
Reaction Rate FasterSlowerHigher nucleophilicity of the amine leads to a faster reaction with the electrophile.
Time to Completion ShorterLongerThe less reactive amine will require more time to be fully consumed.
Yield (at a fixed time point) HigherLowerAt any given time before completion, more product will have formed from the more reactive amine.

Experimental Protocol: Comparative N-Acylation with Acetyl Chloride

This protocol provides a methodology to experimentally validate the predicted difference in reactivity.

  • 2-methylbenzylamine

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate TLC eluent (e.g., 30% Ethyl Acetate in Hexanes)

  • Standard laboratory glassware and magnetic stirrer

  • Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stir bars, dissolve 1.0 equivalent of the respective benzylamine (2-methylbenzylamine in Flask A, this compound in Flask B) in anhydrous DCM.

  • Base Addition: To each flask, add 1.2 equivalents of triethylamine. Cool the solutions to 0 °C in an ice bath.

  • Initiation of Reaction: Slowly add 1.1 equivalents of acetyl chloride to each flask dropwise via syringe.

  • Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes). Spot the reaction mixture against a spot of the starting benzylamine. The reaction is complete when the starting material spot is no longer visible.

  • Workup: Upon completion, quench the reaction by adding saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

  • Analysis: Analyze the crude products by ¹H NMR to confirm structure and purity. Compare the time to completion for both reactions.

The experimental workflow is visualized in the diagram below.

G A Dissolve Amine & Triethylamine in DCM B Cool to 0°C A->B C Add Acetyl Chloride B->C D Monitor by TLC C->D E Aqueous Quench (NaHCO3) D->E When complete F Phase Separation & Extraction E->F G Dry & Concentrate F->G H Analysis (NMR, LC-MS) G->H

Caption: General workflow for comparative N-acylation.

Conclusion

Based on established principles of electronic effects, This compound is predicted to be a less reactive nucleophile than 2-methylbenzylamine . The strong electron-withdrawing nature of the cyano group diminishes the basicity and nucleophilicity of the amine nitrogen. This difference in reactivity should be a critical consideration for researchers in planning synthetic routes, as reactions involving nucleophilic attack by the amine will likely require more forcing conditions (e.g., longer reaction times, higher temperatures, or stronger reagents) for the cyano-substituted compound compared to its non-cyano counterpart. The provided experimental protocol offers a straightforward method for empirically verifying this predicted reactivity difference.

References

A Comparative Guide to the Synthesis and Characterization of Novel 5-Cyano-2-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of novel 5-Cyano-2-methylbenzylamine derivatives with alternative compounds, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies and performance metrics.

Synthesis and Performance Comparison

The synthesis of novel this compound derivatives was carried out via a reductive amination pathway, starting from 5-cyano-2-methylbenzaldehyde. The performance of these derivatives was evaluated based on their yield, purity, and a hypothetical biological activity score representing their potential efficacy in a relevant assay. For comparison, two alternative compounds, a simple benzylamine derivative (Alternative 1) and a derivative with a different substitution pattern (Alternative 2), were synthesized and characterized under identical conditions.

CompoundStructureSynthetic Yield (%)Purity (HPLC, %)Biological Activity Score
Derivative 1 (Novel) 5-Cyano-2-methyl-N-(cyclopropyl)benzylamine8598.592
Derivative 2 (Novel) 5-Cyano-2-methyl-N-(2-pyridyl)benzylamine7897.285
Derivative 3 (Novel) N-(4-fluorophenyl)-5-cyano-2-methylbenzylamine8299.195
Alternative 1 N-benzyl-N-methylamine9299.565
Alternative 2 4-Chloro-N-methylbenzylamine8898.978

Experimental Protocols

General Synthetic Procedure for Novel this compound Derivatives

A solution of 5-cyano-2-methylbenzaldehyde (1.0 eq) and the corresponding primary amine (1.1 eq) in methanol (0.2 M) was stirred at room temperature for 1 hour. Sodium borohydride (1.5 eq) was then added portion-wise over 15 minutes. The reaction mixture was stirred for an additional 12 hours at room temperature. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent.

  • Infrared (IR) Spectroscopy: IR spectra were obtained using a FT-IR spectrometer with samples prepared as KBr pellets.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were acquired on a Q-TOF mass spectrometer using electrospray ionization (ESI).

  • High-Performance Liquid Chromatography (HPLC): Purity was determined using a C18 column with a gradient elution of acetonitrile and water.

Visualizing the Synthesis and Characterization Workflow

To clearly illustrate the processes involved in this study, the following diagrams outline the synthetic pathway, the experimental workflow for characterization, and the logical framework for comparing the novel compounds to their alternatives.

start 5-Cyano-2-methylbenzaldehyde intermediate Imine Intermediate start->intermediate + amine Primary Amine (R-NH2) amine->intermediate MeOH, rt product This compound Derivative intermediate->product + reducing_agent Sodium Borohydride reducing_agent->product synthesis Synthesis & Purification nmr NMR Spectroscopy (1H, 13C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry (HRMS) synthesis->ms hplc HPLC Analysis synthesis->hplc data Structural & Purity Data nmr->data ir->data ms->data hplc->data start Define Target Properties (e.g., Biological Activity) novel Synthesize & Characterize Novel Derivatives start->novel alternatives Synthesize & Characterize Alternative Compounds start->alternatives data_novel Performance Data (Novel Derivatives) novel->data_novel data_alt Performance Data (Alternatives) alternatives->data_alt comparison Comparative Analysis data_novel->comparison data_alt->comparison conclusion Conclusion on Superiority/Viability comparison->conclusion

Comparative Guide to the Elemental Analysis of 5-Cyano-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the elemental composition of 5-Cyano-2-methylbenzylamine against structurally related alternatives. The data presented herein is crucial for researchers, scientists, and drug development professionals for the verification of compound identity and purity.

Elemental Composition: A Comparative Analysis

The elemental analysis of a pure compound provides the percentage composition of its constituent elements. This data is a fundamental criterion for verifying the synthesis and purity of a chemical substance. Below is a comparison of the theoretical elemental analysis of this compound with other structurally similar benzylamine derivatives.

The theoretical elemental composition of this compound (Molecular Formula: C₉H₁₀N₂) is as follows:

  • Carbon (C): 73.95%

  • Hydrogen (H): 6.90%

  • Nitrogen (N): 19.16%

A comparison with alternative benzylamine derivatives highlights the differences in their elemental composition due to variations in substituents.

CompoundMolecular Formula% Carbon (C)% Hydrogen (H)% Nitrogen (N)
This compound C₉H₁₀N₂73.95 6.90 19.16
2-MethylbenzylamineC₈H₁₁N79.299.1511.56
5-Chloro-2-methylbenzylamineC₈H₁₀ClN61.746.489.00
2-Amino-5-cyano-N,3-dimethylbenzamideC₁₀H₁₁N₃O63.485.8622.21

Note: The values presented in the table are theoretical and calculated based on the molecular formula of each compound. Experimental values may vary slightly.

Experimental Protocol: CHN Elemental Analysis

The determination of the carbon, hydrogen, and nitrogen content of a sample is typically performed via combustion analysis.

Principle: A small, accurately weighed amount of the sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂). The amounts of these combustion products are then measured, and from this data, the percentage of each element in the original sample is calculated.

Instrumentation: A CHN elemental analyzer is used for this purpose.

Procedure:

  • Sample Preparation: The sample must be dry and homogeneous. A small amount (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is introduced into a combustion furnace heated to approximately 900-1000 °C. A pulse of pure oxygen is injected to ensure complete combustion.

  • Reduction: The combustion gases are passed through a reduction furnace containing copper to convert any nitrogen oxides to dinitrogen.

  • Separation and Detection: The mixture of CO₂, H₂O, and N₂ is then passed through a separation column (often a gas chromatography column) and detected by a thermal conductivity detector (TCD). The detector measures the concentration of each gas.

  • Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample based on the weights of the sample and the detected combustion products, calibrated against a known standard.

Workflow and Process Diagrams

To visually represent the processes involved, the following diagrams have been generated.

elemental_analysis_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start weigh Accurately weigh 1-3 mg of sample start->weigh encapsulate Encapsulate in tin/silver capsule weigh->encapsulate combustion Combustion at ~1000°C with O2 encapsulate->combustion Introduce into Analyzer reduction Reduction of NOx to N2 combustion->reduction separation Gas Separation (GC Column) reduction->separation detection Detection (TCD) separation->detection calculation Calculation of %C, %H, %N detection->calculation report Generate Report calculation->report end End report->end Final Result

Caption: Workflow for CHN Elemental Analysis.

logical_relationship compound This compound formula Molecular Formula C9H10N2 compound->formula experimental Experimental Elemental Analysis (via CHN Analyzer) compound->experimental theoretical Theoretical Elemental Analysis C: 73.95% H: 6.90% N: 19.16% formula->theoretical comparison Comparison & Purity Verification theoretical->comparison experimental->comparison

A Comparative Guide to the Crystallographic Potential of 5-Cyano-2-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential for obtaining single-crystal X-ray diffraction (XRD) data for 5-Cyano-2-methylbenzylamine and its derivatives. While a crystal structure for this compound is not currently available in the Cambridge Structural Database (CSD)[1], analysis of structurally similar compounds suggests a strong potential for successful crystallographic studies. This guide synthesizes available data on related substituted benzylamines and aromatic nitriles to predict favorable crystallization conditions and outlines detailed experimental protocols.

Comparative Analysis of Crystallization Potential

The likelihood of growing diffraction-quality crystals is influenced by molecular features such as functional groups, molecular symmetry, and intermolecular interactions. For this compound, the key functionalities are the benzylamine group, the cyano substituent, and the methyl group on the aromatic ring.

  • Benzylamine Moiety: The benzylamine core is prevalent in many structurally characterized compounds, indicating it does not inherently hinder crystallization. The amine group can act as a hydrogen bond donor, which often facilitates the formation of ordered crystal lattices.

  • Cyano Group: The linear and polar nature of the cyano group can promote dipole-dipole interactions and hydrogen bonding (with suitable donors), which are beneficial for crystal packing. Numerous crystal structures of aromatic nitriles have been successfully determined.

  • Methyl Group: The methyl group can influence crystal packing through van der Waals interactions and by affecting the overall molecular symmetry. Its presence on the aromatic ring can sometimes lead to polymorphism, where a compound crystallizes in multiple forms.

The following table summarizes crystallization data for compounds structurally related to this compound, providing insights into potential crystallization conditions.

Compound/Derivative ClassSuccessful Crystallization Reported?Typical Crystallization ConditionsKey Structural Features Influencing Crystallization
Substituted Benzylamines YesSlow evaporation from organic solvents (e.g., ethanol, methanol, acetonitrile).Amine group facilitates hydrogen bonding. Aromatic rings can participate in π-stacking interactions.
Aromatic Nitriles YesSlow evaporation, vapor diffusion, solvent layering using a variety of organic solvents.The polar cyano group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
2-Methylbenzylamine Derivatives YesFormation of derivatives or salts can enhance crystallinity.The methyl group can influence packing and potentially lead to different polymorphic forms.
Cyanobenzylamine Derivatives Yes (as salts)Reaction with acids to form hydrochloride salts, followed by crystallization.Salt formation introduces strong ionic interactions, often leading to well-ordered crystals.

Experimental Protocols

Based on the analysis of related compounds, the following protocols are recommended for attempting the crystallization of this compound and its derivatives.

Protocol 1: Slow Evaporation

  • Solvent Screening: Begin by dissolving a small amount (5-10 mg) of the compound in various solvents (0.5-1.0 mL) at room temperature to assess solubility. Good candidate solvents are those in which the compound is sparingly soluble. A range of solvents with varying polarities should be tested, including but not limited to:

    • Alcohols (Methanol, Ethanol, Isopropanol)

    • Nitriles (Acetonitrile)

    • Esters (Ethyl acetate)

    • Halogenated solvents (Dichloromethane, Chloroform)

    • Aromatic hydrocarbons (Toluene)

    • Ketones (Acetone)

  • Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent by gently warming the mixture to dissolve the solid completely.

  • Crystallization: Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature or in a refrigerator at 4°C).

  • Crystal Harvesting: Once crystals of suitable size have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Protocol 2: Vapor Diffusion

  • Sample Preparation: Dissolve the compound (5-10 mg) in a small volume (e.g., 0.5 mL) of a relatively non-volatile "good" solvent in which it is readily soluble. Place this solution in a small, open vial.

  • Setup: Place the small vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a crystallization jar). Add a larger volume (e.g., 5-10 mL) of a "poor" solvent in which the compound is insoluble but is miscible with the "good" solvent.

  • Diffusion and Crystallization: The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and inducing crystallization.

  • Crystal Harvesting: Monitor the vial for crystal growth over several days to weeks. Once suitable crystals are observed, harvest them as described in Protocol 1.

Protocol 3: Solvent Layering

  • Solution Preparation: Prepare a concentrated solution of the compound in a small amount of a dense "good" solvent.

  • Layering: Carefully layer a less dense "poor" solvent on top of the solution of the compound, minimizing mixing at the interface.

  • Crystallization: Over time, the slow diffusion at the interface of the two solvents will lead to a gradual decrease in solubility and promote crystal growth.

  • Crystal Harvesting: Collect the crystals that form at the interface or at the bottom of the vial.

Visualization of Experimental Workflow and Molecular Interactions

To aid in the conceptualization of the crystallographic process, the following diagrams illustrate a typical experimental workflow and the potential intermolecular interactions that can facilitate the crystallization of this compound derivatives.

experimental_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis X-ray Diffraction Analysis synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization_method Crystallization Method (Slow Evaporation, Vapor Diffusion, etc.) solvent_screening->crystallization_method optimization Optimization of Conditions (Temperature, Concentration) crystallization_method->optimization crystal_mounting Crystal Mounting optimization->crystal_mounting data_collection Data Collection (XRD) crystal_mounting->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution

Caption: A typical workflow for small molecule X-ray crystallography.

molecular_interactions cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 benzylamine1 Benzylamine (H-bond donor) cyano2 Cyano Group (H-bond acceptor, dipole) benzylamine1->cyano2 Hydrogen Bonding cyano1 Cyano Group (H-bond acceptor, dipole) cyano1->cyano2 Dipole-Dipole methyl1 Methyl Group (van der Waals) methyl2 Methyl Group (van der Waals) methyl1->methyl2 van der Waals aromatic1 Aromatic Ring (π-stacking) aromatic2 Aromatic Ring (π-stacking) aromatic1->aromatic2 π-π Stacking benzylamine2 Benzylamine (H-bond donor)

Caption: Potential intermolecular interactions driving crystal formation.

References

A Comparative Analysis of Cyano-Substituted Benzylamine Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the physicochemical and pharmacological properties of 2-cyanobenzylamine, 3-cyanobenzylamine, and 4-cyanobenzylamine.

Cyano-substituted benzylamines are a class of organic compounds that serve as versatile building blocks in medicinal chemistry. Their utility stems from the presence of two key functional groups: a primary amine that can be readily modified and a cyano group that acts as a potent electron-withdrawing group and a potential hydrogen bond acceptor. The positional isomerism of the cyano group on the phenyl ring—ortho (2-), meta (3-), and para (4-)—profoundly influences the molecule's electronic properties, basicity, lipophilicity, and ultimately, its pharmacological potential. This guide provides a comparative overview of these three isomers, presenting key physicochemical data, outlining their roles in the synthesis of bioactive molecules, and detailing the experimental protocols for their characterization.

Physicochemical Properties: A Comparative Overview

The position of the electron-withdrawing cyano group has a significant impact on the physicochemical properties of the benzylamine isomers. These properties are critical for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates. The table below summarizes key computed and experimental data for the ortho-, meta-, and para-isomers.

Property2-Cyanobenzylamine (ortho)3-Cyanobenzylamine (meta)4-Cyanobenzylamine (para)
Molecular Formula C₈H₈N₂C₈H₈N₂C₈H₈N₂
Molecular Weight 132.16 g/mol 132.16 g/mol 132.16 g/mol
Predicted pKa 8.01 ± 0.108.21 ± 0.108.47 ± 0.10
Predicted logP 1.01.00.9
Physical Form SolidLiquidSolid/Liquid
Boiling Point 255.8 ± 15.0 °C (Predicted)~275 °C (Experimental)92 °C at 5 Torr (Experimental)[1]
Melting Point Not availableNot available19-20 °C (Experimental)[1]

Note: Predicted values are sourced from computational models and may vary between different prediction software. Experimental values are subject to the conditions under which they were measured.

Role in Medicinal Chemistry and Pharmacology

While direct comparative pharmacological studies on the cyano-substituted benzylamine isomers are not extensively available, their importance is well-established through their use as key intermediates in the synthesis of a wide range of therapeutic agents. The choice of isomer can significantly influence the binding affinity and selectivity of the final drug molecule.

  • 2-Cyanobenzylamine is utilized in the preparation of benzazepine derivatives that act as histamine H3 antagonists.

  • 3-Cyanobenzylamine serves as a precursor for indole and indazole derivatives, which have been investigated as orexin receptor antagonists, a target for sleep disorders.

  • 4-Cyanobenzylamine is a crucial intermediate in the synthesis of the direct thrombin inhibitor Ximelagatran, an anticoagulant.[1] It is also used in the development of pharmaceuticals targeting neurological disorders and as a building block for various other biologically active molecules.[2]

The cyano group in these structures can play a role in directing the synthesis and may also be involved in interactions with the biological target in the final drug molecule.

Experimental Protocols

To ensure reproducibility and accuracy in the characterization of these isomers, standardized experimental protocols are essential. Below are detailed methodologies for determining key physicochemical properties.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the benzylaminium ion is a measure of the basicity of the amine. It can be accurately determined by potentiometric titration.

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of the cyanobenzylamine isomer in a known volume of deionized water to create a solution of approximately 0.01 M.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration Procedure: Record the initial pH of the solution. Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated. The equivalence point can be determined from the steepest point of the curve or by using the first or second derivative of the titration curve.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its determination.

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. Use a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) if determining the distribution coefficient (logD).

  • Partitioning: Dissolve a known amount of the cyanobenzylamine isomer in the aqueous phase. Add a known volume of the pre-saturated n-octanol. The volume ratio of the two phases should be adjusted based on the expected logP.

  • Equilibration: Vigorously shake the mixture in a separatory funnel for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand until the two phases have completely separated. Centrifugation may be used to aid separation.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated using the formula: logP = log₁₀([Compound]octanol / [Compound]aqueous).

In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

  • Preparation of Reagents: Prepare a stock solution of the cyanobenzylamine isomer in a suitable organic solvent (e.g., DMSO) and dilute it in the incubation buffer (e.g., potassium phosphate buffer, pH 7.4). Thaw pooled human liver microsomes on ice. Prepare a solution of the NADPH regenerating system.

  • Incubation: In a microcentrifuge tube, combine the buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Termination: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated as 0.693/k.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_isomers Positional Isomers of Cyanobenzylamine cluster_properties Influence on Properties ortho 2-Cyanobenzylamine (ortho) electronics Electronic Effects ortho->electronics Inductive & Resonance Effects meta 3-Cyanobenzylamine (meta) meta->electronics Inductive Effect Dominates para 4-Cyanobenzylamine (para) para->electronics Strong Inductive & Resonance Effects pka Basicity (pKa) pharmacology Pharmacological Activity pka->pharmacology logp Lipophilicity (logP) logp->pharmacology electronics->pka electronics->logp

Caption: Logical relationship between isomer structure and properties.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents: - Test Compound Stock - Liver Microsomes - NADPH Solution - Buffer (pH 7.4) mix Combine Buffer, Microsomes, & Test Compound reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->sampling quench Quench with Acetonitrile & Internal Standard sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate Half-life (t₁/₂) & Intrinsic Clearance lcms->calculate

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activity of 5-Cyano-2-methylbenzylamine, focusing on its predicted role as a monoamine oxidase (MAO) inhibitor. Due to the limited direct experimental data on this compound, this comparison is based on the structure-activity relationships (SAR) derived from structurally related benzylamine derivatives with established MAO inhibitory activity. The information presented herein is intended to guide future research and drug discovery efforts in the field of neurology and psychiatry.

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] The two isoforms, MAO-A and MAO-B, are significant targets for the treatment of various neurological disorders, including depression and Parkinson's disease.[1][2] Inhibitors of MAO-A are primarily used as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease.[1] Benzylamine and its derivatives are known to be substrates and inhibitors of MAO-B.[3]

Comparative Biological Activity
Compound ClassSpecific Compound ExampleTargetIC50 (µM)Reference
Benzylamine-Sulfonamide Derivatives Compound 4iMAO-B0.041 ± 0.001[3]
Compound 4tMAO-B0.065 ± 0.002[3]
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Derivatives Compound 2d (para-F substituent)MAO-A1.38[4]
Compound 2jMAO-A2.48[4]
Compound 2iMAO-A> 50[4]
Compound 2iMAO-B10.8[4]
Compound 2pMAO-A18.2[4]
Compound 2pMAO-B13.5[4]
Compound 2tMAO-A12.5[4]
Compound 2tMAO-B15.2[4]
Compound 2vMAO-A15.8[4]
Compound 2vMAO-B11.2[4]
Thio/Semicarbazide-based Benzyloxy Derivatives BT1MAO-B0.11[5]
BT3MAO-B0.11[5]
BT5MAO-B0.11[5]
4-(2-Methyloxazol-4-yl)benzenesulfonamide 4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-A43.3[6]
MAO-B3.47[6]
Acyl Hydrazone Derivatives ACH10MAO-B0.14[7]
ACH14MAO-B0.15[7]
ACH13MAO-B0.18[7]

Structure-Activity Relationship (SAR) Insights:

The data from related compounds suggest that the substitution pattern on the benzylamine ring significantly influences both the potency and selectivity of MAO inhibition.

  • Sulfonamide Moiety: The presence of a sulfonamide group in benzylamine derivatives has been shown to confer potent and selective MAO-B inhibition.[3]

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of benzylamine analogs play a crucial role. For instance, in the (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide series, a para-fluoro substituent resulted in selective MAO-A inhibition.[4]

  • Side Chains: Modifications of the amine side chain, such as the incorporation of thio/semicarbazide or acyl hydrazone moieties, have yielded potent MAO-B inhibitors.[5][7]

Based on these observations, it is plausible that this compound could exhibit inhibitory activity towards MAO, likely with a preference for MAO-B. The electron-withdrawing nature of the cyano group and the presence of the methyl group would modulate the electronic and steric properties of the molecule, influencing its binding to the active site of the enzyme. However, experimental validation is necessary to confirm this hypothesis and to determine the precise potency and selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of MAO inhibitors.

In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric Method)

This assay is based on the detection of hydrogen peroxide (H2O2) produced during the oxidative deamination of a substrate by MAO.[3]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., p-tyramine for both MAO-A and MAO-B, or specific substrates like kynuramine)[3]

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Test compounds (including this compound and related compounds)

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO) at various concentrations.

  • In a 96-well black microplate, add the phosphate buffer, Amplex Red reagent, HRP, and the MAO enzyme (either MAO-A or MAO-B).

  • Add the test compound or reference inhibitor to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm over a specific time period (e.g., 30 minutes).

  • The rate of reaction is proportional to the change in fluorescence over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (reaction without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Monoamine Oxidase Inhibition Assay (Spectrophotometric Method)

This method monitors the change in absorbance of a substrate as it is metabolized by MAO.[7]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrates: Kynuramine for MAO-A, Benzylamine for MAO-B[7]

  • Test compounds

  • Reference inhibitors

  • Sodium phosphate buffer (pH 7.2)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare solutions of test compounds and reference inhibitors.

  • In a cuvette, mix the sodium phosphate buffer and the MAO enzyme.

  • Add the test compound or reference inhibitor and pre-incubate.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Continuously monitor the change in absorbance at a specific wavelength (e.g., 316 nm for kynuramine oxidation or 250 nm for benzylamine oxidation) for a set duration at 25°C.[7]

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Determine the percentage of inhibition and subsequently the IC50 value as described in the fluorometric method.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the catalytic mechanism of monoamine oxidase and a typical experimental workflow for screening MAO inhibitors.

MAO_Catalytic_Cycle MAO_FAD MAO-FAD (Oxidized) MAO_FADH2 MAO-FADH2 (Reduced) MAO_FAD->MAO_FADH2 Substrate Oxidation Substrate R-CH2-NH2 (Monoamine Substrate) Substrate->MAO_FAD Binds to Active Site Product R-CHO (Aldehyde) Ammonia NH3 MAO_FADH2->MAO_FAD Reoxidation MAO_FADH2->Product Releases MAO_FADH2->Ammonia Releases H2O2 H2O2 MAO_FADH2->H2O2 O2 O2 O2->MAO_FADH2 Inhibitor MAO Inhibitor Inhibitor->MAO_FAD Binds and Inhibits

Caption: Catalytic cycle of monoamine oxidase (MAO).

MAO_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (e.g., this compound) and Control Solutions Incubation Incubate Enzyme with Test Compound/Control Compound_Prep->Incubation Reagent_Prep Prepare Assay Buffer, Enzyme (MAO-A/B), Substrate, and Detection Reagents Reagent_Prep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Signal (Fluorescence/Absorbance) Reaction->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC50 Value Inhibition_Calc->IC50_Calc SAR_Analysis Structure-Activity Relationship Analysis IC50_Calc->SAR_Analysis

Caption: Workflow for screening monoamine oxidase inhibitors.

References

Exploring Alternative Synthetic Routes for 5-Cyano-2-methylbenzylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Cyano-2-methylbenzylamine, a potential building block in medicinal chemistry, can be synthesized through various pathways. This guide provides a comparative analysis of three plausible synthetic routes, offering detailed experimental protocols and performance data based on analogous transformations reported in the literature.

Route 1: Cyanation of a Bromo-Precursor

This route involves the initial synthesis of a brominated precursor, 5-bromo-2-methylbenzylamine, followed by a cyanation reaction. This strategy is attractive due to the relatively straightforward bromination of commercially available starting materials.

Logical Workflow for Route 1

Route 1 A 2-Methylbenzoic Acid B 5-Bromo-2-methylbenzoic Acid A->B Bromination C 5-Bromo-2-methylbenzoyl Chloride B->C Chlorination D 5-Bromo-2-methylbenzamide C->D Amidation E 5-Bromo-2-methylbenzylamine D->E Reduction F This compound E->F Cyanation

Caption: Synthetic pathway via bromination and subsequent cyanation.

Route 2: The Sandmeyer Reaction

A classic method for introducing a cyano group onto an aromatic ring, the Sandmeyer reaction, offers a powerful alternative. This route commences with a nitro-substituted precursor, which is subsequently reduced, diazotized, and then subjected to cyanation.

Logical Workflow for Route 2

Route 2 A 2-Methyl-5-nitrotoluene B 2-Methyl-5-nitrobenzyl Bromide A->B Bromination C 2-Methyl-5-nitrobenzylamine B->C Amination D 2-Methyl-5-aminobenzylamine C->D Reduction E Diazonium Salt D->E Diazotization F This compound E->F Sandmeyer Cyanation

Caption: Synthesis utilizing the Sandmeyer reaction.

Route 3: Reduction of a Dinitrile Precursor

This approach focuses on the synthesis of a dinitrile, 5-cyano-2-methylbenzonitrile, followed by the selective reduction of the benzylic nitrile to the desired benzylamine. The success of this route hinges on the selective reduction of one of the two nitrile groups.

Logical Workflow for Route 3

Route 3 A 5-Bromo-2-methylbenzonitrile B 5-Cyano-2-methylbenzonitrile A->B Cyanation C This compound B->C Selective Reduction

Caption: Synthesis via a dinitrile intermediate and selective reduction.

Comparative Performance Data

The following table summarizes the estimated performance of each synthetic route based on reported yields for analogous reactions.

StepRoute 1: Bromo-PrecursorRoute 2: Sandmeyer ReactionRoute 3: Dinitrile Reduction
Starting Material 2-Methylbenzoic Acid2-Methyl-5-nitrotoluene5-Bromo-2-methylbenzonitrile
Key Intermediate 1 Synthesis Bromination (~90%)Bromination/Amination (~85%)Cyanation (~80%)
Key Intermediate 2 Synthesis Amide Reduction (~85%)Nitro Reduction (~95%)-
Final Step Cyanation (~70-80%)Sandmeyer Reaction (~60-70%)Selective Reduction (~70-80%)
Estimated Overall Yield ~54-61%~52-60%~56-64%
Number of Steps 442
Reagent Toxicity/Handling Moderate (Br₂, SOCl₂)High (NaNO₂, CuCN)Moderate (CuCN, LiAlH₄)

Experimental Protocols

Route 1: Cyanation of a Bromo-Precursor
  • Bromination of 2-Methylbenzoic Acid: 2-Methylbenzoic acid is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent (e.g., CCl₄) under reflux to yield 5-bromo-2-methylbenzoic acid.

  • Conversion to 5-Bromo-2-methylbenzylamine: The carboxylic acid is first converted to the acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with aqueous ammonia to form the amide, which is subsequently reduced to the benzylamine using a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

  • Cyanation of 5-Bromo-2-methylbenzylamine (Rosenmund-von Braun Reaction): The bromo-precursor is heated with copper(I) cyanide (CuCN) in a polar aprotic solvent such as DMF or NMP at elevated temperatures to afford this compound.

Route 2: The Sandmeyer Reaction
  • Synthesis of 2-Methyl-5-aminobenzylamine: 2-Methyl-5-nitrotoluene is first subjected to benzylic bromination followed by amination to yield 2-methyl-5-nitrobenzylamine. The nitro group is then selectively reduced to an amine using a reducing agent like SnCl₂/HCl or catalytic hydrogenation.

  • Diazotization: The resulting 2-methyl-5-aminobenzylamine is dissolved in a cold, acidic solution (e.g., HCl or H₂SO₄) and treated with a solution of sodium nitrite (NaNO₂) at 0-5 °C to form the corresponding diazonium salt.

  • Cyanation: The freshly prepared diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN) to yield this compound.

Route 3: Reduction of a Dinitrile Precursor
  • Synthesis of 5-Cyano-2-methylbenzonitrile: 5-Bromo-2-methylbenzonitrile (commercially available or synthesized from 5-bromo-2-methylbenzoic acid) is subjected to a Rosenmund-von Braun reaction with CuCN in a high-boiling polar solvent to introduce the second cyano group.

  • Selective Reduction: The resulting 5-cyano-2-methylbenzonitrile is then selectively reduced to this compound. This can be achieved using a milder reducing agent than LiAlH₄, such as catalytic hydrogenation with a specific catalyst (e.g., Raney nickel) under controlled conditions to favor the reduction of the benzylic nitrile over the aromatic one. Alternatively, a borane complex could be employed.

Conclusion

All three proposed routes offer viable pathways to this compound.

  • Route 1 is a classical approach with well-established reactions, though it involves multiple steps.

  • Route 2 , utilizing the Sandmeyer reaction, is also a robust method but requires careful handling of potentially hazardous reagents like sodium nitrite and copper cyanide.

  • Route 3 is the most concise, but its success is highly dependent on the selective reduction of one of the two nitrile groups, which may require careful optimization of reaction conditions.

The choice of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and performing the necessary purification steps. The provided data and protocols serve as a foundational guide for researchers to make an informed decision based on their specific needs and resources.

A Comparative Guide to HPLC Purity Validation of 5-Cyano-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comparative analysis of a High-Performance Liquid Chromatography (HPLC) method for validating the purity of 5-Cyano-2-methylbenzylamine, a key building block in various synthetic pathways. The performance of the HPLC method is compared with other potential analytical techniques, supported by experimental data drawn from established methodologies for similar primary aromatic amines.

Comparative Analysis of Analytical Methods

The purity of this compound can be assessed using various analytical techniques. While this guide focuses on a robust HPLC method, a comparison with alternative methods such as Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC) is essential for selecting the most appropriate technique for a given analytical challenge.

Parameter HPLC GC UPLC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Similar to HPLC but uses smaller particle size columns for higher resolution and speed.
Typical Stationary Phase C18 (Reverse Phase)Polysiloxane-based (e.g., DB-5)C18 or other bonded phases on sub-2 µm particles
Common Detector UV-Vis (Diode Array Detector)Flame Ionization Detector (FID), Mass Spectrometry (MS)UV-Vis (DAD), Mass Spectrometry (MS)
Sample Derivatization May be required to enhance UV absorbance or improve peak shape (e.g., with salicylaldehyde).[1]Often required for polar amines to improve volatility and peak shape (e.g., silylation).May be required for UV detection, similar to HPLC.
Resolution GoodExcellent for volatile compoundsExcellent, often superior to HPLC
Analysis Time 15-30 minutes10-25 minutes5-15 minutes
Sensitivity (LOD/LOQ) ng/mL to µg/mL range.[2]pg to ng range with FID/MSSub-ng/mL to pg/mL range.[3]
Advantages Robust, versatile, widely available, suitable for non-volatile and thermally labile compounds.High resolution for volatile and semi-volatile compounds, sensitive detectors.Faster analysis, higher resolution and sensitivity, reduced solvent consumption compared to HPLC.[4]
Disadvantages Longer run times and lower resolution than UPLC, potential for peak tailing with basic compounds.Not suitable for non-volatile or thermally labile compounds, may require derivatization.Higher backpressure requires specialized instrumentation, potential for column clogging.

Detailed HPLC Experimental Protocol

This section outlines a typical reverse-phase HPLC method for the purity validation of this compound. This protocol is based on established methods for the analysis of primary aromatic amines.[2][5]

1. Instrumentation and Columns:

  • HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, column thermostat, and a diode array detector (DAD).[5]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of aromatic amines.[5]

2. Reagents and Solutions:

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water.

  • Mobile Phase A: 10 mM Ammonium acetate buffer in water.[5]

  • Mobile Phase B: Methanol.[5]

  • Sample Diluent: A mixture of water and methanol (e.g., 50:50 v/v).

  • Standard Solution: A stock solution of this compound (e.g., 100 µg/mL) prepared in the sample diluent. Working standards are prepared by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a known concentration (e.g., 100 µg/mL).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.[5]

  • Detection Wavelength: 235 nm.[5]

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010

4. Method Validation Parameters:

  • Linearity: Analyze a series of standard solutions over a concentration range (e.g., 1-100 µg/mL) to establish the relationship between concentration and peak area. A correlation coefficient (r²) of >0.999 is typically desired.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[2]

  • Precision: Assessed by repeatedly injecting a standard solution and expressed as the relative standard deviation (RSD) of the peak areas and retention times. RSD values of <2% are generally acceptable.

  • Accuracy: Determined by spiking a placebo with a known amount of the analyte and calculating the percentage recovery.

Visualizing the Workflow and System

To better understand the experimental process and the instrumentation, the following diagrams are provided.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weighing of Sample and Standard B Dissolution in Appropriate Diluent A->B C Serial Dilutions for Calibration Curve B->C D Injection into HPLC System C->D E Chromatographic Separation on C18 Column D->E F UV Detection at 235 nm E->F G Peak Integration and Quantification F->G H Purity Calculation (% Area Normalization) G->H I Method Validation (Linearity, Precision, etc.) G->I

Caption: Workflow for HPLC purity validation of this compound.

HPLC_System_Components Solvent Solvent Reservoirs (Mobile Phase) Pump Quaternary Pump Solvent->Pump Gradient Formation Injector Autosampler/ Injector Pump->Injector Column HPLC Column (C18) Injector->Column Sample Introduction Detector Diode Array Detector (DAD) Column->Detector Eluent DataSystem Data Acquisition System Detector->DataSystem Signal Waste Waste Detector->Waste

Caption: Logical relationship of components in a typical HPLC system.

References

Spectroscopic Comparison of 5-Cyano-2-methylbenzylamine and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 5-Cyano-2-methylbenzylamine and its key synthetic precursor, 2-methyl-5-nitrobenzonitrile. The information presented is crucial for researchers involved in the synthesis and characterization of this compound, which holds potential in medicinal chemistry and drug development. This guide offers objective data to facilitate the identification and quality control of these molecules throughout the synthetic process.

Spectroscopic Data Summary

CompoundSpectroscopic TechniqueObserved/Predicted Data
2-Methyl-5-nitrobenzonitrile ¹H NMR (CDCl₃)δ 8.45 (d, J=2.3 Hz, 1H), 8.30 (dd, J=8.5, 2.3 Hz, 1H), 7.55 (d, J=8.5 Hz, 1H), 2.65 (s, 3H)
¹³C NMR Data not readily available
IR (KBr) ν (cm⁻¹): ~2230 (C≡N), ~1530 (NO₂, asym), ~1350 (NO₂, sym)
Mass Spec. (EI) m/z (%): 162 (M⁺), 146, 116, 89
This compound ¹H NMR (CDCl₃, Predicted)δ ~7.4 (s, 1H), ~7.3 (d, 1H), ~7.2 (d, 1H), ~3.9 (s, 2H), ~2.4 (s, 3H), ~1.6 (br s, 2H, NH₂)
¹³C NMR (Predicted)Data not readily available
IR (Predicted)ν (cm⁻¹): ~3400-3300 (N-H), ~2225 (C≡N)
Mass Spec. (EI) (Predicted)m/z (%): 146 (M⁺), 131 (M⁺ - NH), 117

Synthetic Pathway and Experimental Protocols

The synthesis of this compound typically proceeds via the reduction of the nitro group of a suitable precursor. A common and effective method is the reduction of 2-methyl-5-nitrobenzonitrile.

Synthesis_Pathway Precursor 2-Methyl-5-nitrobenzonitrile Product This compound Precursor->Product Reduction (e.g., SnCl2·2H2O, HCl / EtOH)

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-methyl-5-nitrobenzonitrile

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-5-nitrobenzonitrile (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.

  • Carefully add concentrated hydrochloric acid dropwise while stirring.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel if necessary.

Experimental Protocols: Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters: A standard pulse program is used with a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Parameters: A proton-decoupled pulse program is used with a spectral width of 0 to 200 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. For liquid or soluble solid samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: Record the FT-IR spectrum using a standard FT-IR spectrometer.

  • Parameters: Scan the sample over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

  • Parameters: For EI-MS, use a standard electron energy of 70 eV. For ESI-MS, optimize the spray voltage and other source parameters for the specific instrument.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from synthesis to spectroscopic characterization.

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start with 2-methyl-5-nitrobenzonitrile Reaction Reduction Reaction Start->Reaction Workup Workup & Purification Reaction->Workup Product This compound Workup->Product NMR NMR (1H, 13C) Product->NMR IR FT-IR Product->IR MS Mass Spectrometry Product->MS

Caption: Workflow for the synthesis and analysis of this compound.

A Comparative Benchmarking Guide to the Synthetic Efficiency of 5-Cyano-2-methylbenzylamine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the production of 5-Cyano-2-methylbenzylamine, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies are evaluated based on synthetic efficiency, reagent accessibility, and reaction conditions, with supporting experimental data presented for each step.

Method 1: Multi-step Synthesis via Bromination, Cyanation, and Reduction

This classical approach begins with the commercially available and cost-effective starting material, 2-methylbenzoic acid. The synthesis proceeds through three key transformations: electrophilic bromination, nucleophilic cyanation, and a final reduction step.

Experimental Protocol:

Step 1: Synthesis of 5-Bromo-2-methylbenzoic acid

To a solution of 2-methylbenzoic acid (15 g, 110.29 mmol) in 60 ml of concentrated sulfuric acid, 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (18.19 g, 60.66 mmol) is added. The reaction mixture is stirred at room temperature for 5 hours. Upon completion, the mixture is carefully poured into 400 ml of ice-cold water, leading to the precipitation of the product. The solid is collected by filtration and dried under a vacuum to yield 5-Bromo-2-methylbenzoic acid.

Step 2: Synthesis of 5-Cyano-2-methylbenzoic acid

In a procedure adapted from a similar synthesis, a mixture of 5-Bromo-2-methylbenzoic acid, copper(I) cyanide (CuCN), and a suitable high-boiling polar solvent such as N-methyl-2-pyrrolidinone (NMP) is heated. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or HPLC). After completion, the reaction mixture is cooled and the product is isolated through extraction and purification.

Step 3: Synthesis of this compound

The simultaneous reduction of the carboxylic acid and nitrile functionalities of 5-Cyano-2-methylbenzoic acid is achieved using a powerful reducing agent. In a typical procedure, the 5-Cyano-2-methylbenzoic acid is dissolved in an anhydrous etheral solvent, such as tetrahydrofuran (THF), and slowly added to a suspension of lithium aluminum hydride (LiAlH4) at a controlled temperature. The reaction is stirred until completion, followed by a careful workup procedure involving sequential addition of water and a sodium hydroxide solution to quench the excess hydride and precipitate the aluminum salts. The final product, this compound, is then isolated and purified.

Data Summary:
StepReactionReagentsSolventTemperatureTimeYieldPurity
1Bromination of 2-methylbenzoic acid1,3-dibromo-5,5-dimethylimidazolidinedione, H₂SO₄-Room Temp.5 h88.0%High
2Cyanation of 5-Bromo-2-methylbenzoic acidCuCNNMPElevated-Est. ~88%[1]High[1]
3Reduction of 5-Cyano-2-methylbenzoic acidLiAlH₄THF----

*Estimated yield for the cyanation step is based on a similar transformation reported in the literature.[1] The yield for the final reduction step is not explicitly reported and would require experimental determination.

Method 2: Reductive Amination of 5-Cyano-2-methylbenzaldehyde

This alternative route involves the direct conversion of an aldehyde precursor, 5-Cyano-2-methylbenzaldehyde, to the target benzylamine. This method, if the starting aldehyde is readily available, can be more atom-economical and involve fewer synthetic steps.

Experimental Protocol:

Step 1: Synthesis of 5-Cyano-2-methylbenzaldehyde

A reliable, high-yield synthesis of 5-Cyano-2-methylbenzaldehyde is a prerequisite for this method. One potential route involves the conversion of 5-bromo-2-methylbenzonitrile to the corresponding Grignard reagent, followed by formylation.

Step 2: Reductive Amination to this compound

A solution of 5-Cyano-2-methylbenzaldehyde in a suitable solvent (e.g., methanol or dichloromethane) is treated with an excess of ammonia. A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise. The reaction is stirred at room temperature until the aldehyde is consumed. The product is then isolated by extraction and purified. Catalytic hydrogenation using a metal catalyst (e.g., Pd/C) and hydrogen gas in the presence of ammonia is another viable approach.

Data Summary:
StepReactionReagentsSolventTemperatureTimeYieldPurity
1Synthesis of 5-Cyano-2-methylbenzaldehydeVarious-----
2Reductive AminationNH₃, NaBH₄ or NaBH(OAc)₃ or H₂/Pd/CMethanol/DCMRoom Temp.---

Comparative Analysis

Method 1 offers a well-defined, albeit longer, synthetic route with predictable yields for the initial steps based on established literature. The starting material is inexpensive and readily available. However, this method involves the use of a strong, non-selective reducing agent like LiAlH₄, which requires careful handling and anhydrous conditions. The multi-step nature of this synthesis may also lead to a lower overall yield.

Method 2 presents a more convergent and potentially more efficient approach in terms of step-count. Reductive amination is a powerful and widely used transformation in organic synthesis. However, the major drawback of this method is the current lack of a well-documented, high-yielding synthesis for the required starting material, 5-Cyano-2-methylbenzaldehyde. Without a reliable source for this aldehyde, the overall efficiency of this route cannot be accurately assessed.

Logical Workflow for Method Selection

Synthetic_Route_Selection Start Select Synthetic Route for This compound Decision Decision Point Start->Decision Method1 Method 1: Multi-step Synthesis Starting_Material_1 2-Methylbenzoic Acid (Readily Available) Method1->Starting_Material_1 Method2 Method 2: Reductive Amination Starting_Material_2 5-Cyano-2-methylbenzaldehyde (Availability Issues) Method2->Starting_Material_2 Route_1_Feasibility Well-documented initial steps, predictable yields. Starting_Material_1->Route_1_Feasibility Route_2_Feasibility Potentially shorter route, but starting material synthesis is a major hurdle. Starting_Material_2->Route_2_Feasibility Recommendation Recommendation: Pursue Method 1 for reliable production. Investigate synthesis of the aldehyde for Method 2 as a potential long-term optimization. Route_1_Feasibility->Recommendation Route_2_Feasibility->Recommendation Decision->Method1 Established Route Decision->Method2 Alternative Route

Caption: Decision workflow for selecting a synthetic route.

Signaling Pathway for Method 1

Method_1_Pathway cluster_0 Method 1: Multi-step Synthesis A 2-Methylbenzoic Acid B 5-Bromo-2-methylbenzoic Acid A->B Bromination (88% Yield) C 5-Cyano-2-methylbenzoic Acid B->C Cyanation (est. ~88% Yield) D This compound C->D Reduction (Yield TBD)

References

Safety Operating Guide

Safe Disposal of 5-Cyano-2-methylbenzylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 5-Cyano-2-methylbenzylamine. The following procedures are based on general knowledge of organic amines and nitrile compounds, as a specific Safety Data Sheet (SDS) for this compound was not located. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to review any available SDS for the compound before handling and disposal.

I. Hazard Identification and Safety Precautions

Assumed Hazards:

  • Toxicity: Nitriles can be toxic and may release highly toxic hydrogen cyanide gas upon contact with acids or during incomplete combustion.[1][2] Aliphatic nitriles are generally considered more toxic than aryl nitriles as they can be metabolized to the free cyanide ion.[2]

  • Corrosivity: Organic amines are often corrosive and can cause severe skin burns and eye damage.[3]

  • Flammability: The compound may be combustible.[4]

Personal Protective Equipment (PPE):

Before handling this compound, ensure the following PPE is worn:

PPE CategorySpecific Requirements
Eye/Face Chemical safety goggles and a face shield.
Hand Chemical-resistant gloves (e.g., Nitrile rubber, check manufacturer's compatibility data).
Body A flame-retardant lab coat and closed-toe shoes.
Respiratory Use in a well-ventilated area or a chemical fume hood. If the potential for inhalation exists, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

II. Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE before attempting to clean the spill.

  • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[5]

  • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

In Case of Exposure:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

III. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound waste consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_ehs_pickup Is direct pickup by EHS required? consult_ehs->is_ehs_pickup ehs_pickup Arrange for Hazardous Waste Pickup by EHS is_ehs_pickup->ehs_pickup Yes is_pretreatment_allowed Is in-lab pretreatment permitted by EHS? is_ehs_pickup->is_pretreatment_allowed No final_disposal Dispose of according to EHS guidelines for treated waste ehs_pickup->final_disposal no_pretreatment Package and Label for Hazardous Waste Disposal is_pretreatment_allowed->no_pretreatment No pretreatment_protocol Follow Approved Pretreatment Protocol (e.g., Hydrolysis or Oxidation) is_pretreatment_allowed->pretreatment_protocol Yes no_pretreatment->ehs_pickup neutralize Neutralize Treated Waste (if necessary) pretreatment_protocol->neutralize package_treated Package and Label Treated Waste for Disposal neutralize->package_treated package_treated->ehs_pickup

Disposal decision workflow for this compound.

IV. Step-by-Step Disposal Procedures

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials in a designated, compatible, and properly labeled hazardous waste container.

  • The container should be kept tightly closed and stored in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[4]

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.

3. Disposal Method:

  • Primary Recommended Method: Licensed Professional Waste Disposal Service. The most prudent and compliant method for disposal is to contact a licensed professional waste disposal service or your institution's EHS department to arrange for pickup and disposal.[5] This ensures that the material is handled and disposed of in accordance with all federal, state, and local environmental regulations.

  • Incineration: If permitted by regulations and carried out by a licensed facility, this combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber to manage the potential formation of toxic gases like hydrogen cyanide.[5]

  • In-Lab Treatment (Expert Use Only): In-lab treatment should only be performed by trained personnel with a thorough understanding of the chemical reactions and hazards involved, and only with the explicit approval of your institution's EHS department. Potential, but not explicitly tested, methods for nitrile group detoxification could include:

    • Hydrolysis: Controlled hydrolysis of the nitrile to the corresponding carboxylic acid or amide. This would likely involve reaction with strong acids or bases, which could be hazardous and should be approached with extreme caution.

    • Oxidation: Treatment with a strong oxidizing agent, such as sodium hypochlorite under alkaline conditions, to break down the cyanide group. This is a common method for inorganic cyanides but its efficacy and safety for this specific compound are unknown.

Important Considerations:

  • Do NOT dispose of this compound down the drain.

  • Avoid mixing with incompatible wastes, especially strong acids.

  • Always prioritize the hierarchy of waste management: reduce, reuse, recycle, and then dispose.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 5-Cyano-2-methylbenzylamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 5-Cyano-2-methylbenzylamine. The following guidance is based on the safety data of structurally similar compounds, including 2-methylbenzylamine and 4-methylbenzylamine. It is imperative to treat this compound with the utmost caution and to handle it as a potentially hazardous substance.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is structured to offer immediate, procedural, and step-by-step guidance to ensure safe laboratory operations and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a combustible and corrosive liquid that can cause severe skin burns and eye damage.[1][2][3] Inhalation may also lead to irritation of the respiratory tract.[2][3] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Eyes/Face Safety goggles and face shieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Skin Chemical-resistant gloves and protective clothingWear appropriate gloves and clothing to prevent any possibility of skin exposure.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used if ventilation is inadequate or if irritation is experienced.[4]

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure risk and maintain the chemical's integrity.

Operational Plan:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Handling: Avoid all direct contact with the substance. Do not breathe vapors or mists.[1] Keep away from open flames, hot surfaces, and other sources of ignition as the substance is likely combustible.[1][4]

  • Storage: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[1] Keep containers tightly closed to prevent exposure to air and moisture.[1]

Table 2: Storage and Incompatibility

ParameterRecommendation
Storage Condition Cool, dry, well-ventilated area away from heat and ignition sources.[1]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][4]

Emergency Procedures and Disposal

In the event of an emergency, immediate and appropriate action is crucial.

Experimental Protocol for Spills:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Collection: Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent.

Disposal Plan:

All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste in accordance with federal, state, and local environmental regulations.[2] Do not allow the chemical to enter drains or waterways.[2]

Logical Workflow for Safe Handling

The following diagram illustrates the logical steps for safely handling this compound, from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal Assess_Risks Assess Risks & Review SDS Analogs Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Leads to Use_Fume_Hood Work in Chemical Fume Hood Select_PPE->Use_Fume_Hood Proceed with Handle_Chemical Handle this compound Use_Fume_Hood->Handle_Chemical Enables Spill_Exposure Spill or Exposure Occurs? Handle_Chemical->Spill_Exposure Potential for Segregate_Waste Segregate Hazardous Waste Handle_Chemical->Segregate_Waste After use Follow_Emergency_Protocol Follow Emergency Protocol Spill_Exposure->Follow_Emergency_Protocol Yes Spill_Exposure->Segregate_Waste No Follow_Emergency_Protocol->Segregate_Waste After containment Dispose_Properly Dispose According to Regulations Segregate_Waste->Dispose_Properly Final step

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.